molecular formula C15H26N2O B1524971 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane CAS No. 1315366-17-6

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Katalognummer: B1524971
CAS-Nummer: 1315366-17-6
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: CYPKWJZGHDLDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a useful research compound. Its molecular formula is C15H26N2O and its molecular weight is 250.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

cyclopropyl-(2-piperidin-4-ylazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPKWJZGHDLDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. The azepane ring system is a crucial scaffold in medicinal chemistry, recognized for its presence in various biologically active compounds.[1][2] This document outlines a convergent synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors: 2-(piperidin-4-yl)azepane and cyclopropanecarbonyl chloride. We present detailed, step-by-step protocols for the synthesis of the core azepane-piperidine intermediate, followed by the final N-acylation step. The guide emphasizes the rationale behind methodological choices, discusses alternative advanced strategies, and includes protocols for purification and characterization, adhering to the principles of scientific integrity and reproducibility. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Overview: Retrosynthetic Analysis

The design of an efficient synthesis begins with a logical deconstruction of the target molecule. For 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (I) , a convergent approach is most favorable. The most chemically intuitive disconnection is at the amide bond, a linkage commonly formed in the final stages of synthesis due to the wide availability of robust amide coupling methodologies.[3][4]

This primary disconnection yields two key synthons: the bicyclic amine intermediate 2-(piperidin-4-yl)azepane (II) and the acylating agent cyclopropanecarbonyl chloride (III) . A secondary disconnection of intermediate (II) at the C-C bond between the two heterocyclic rings reveals the foundational starting materials. This strategy allows for the independent synthesis and purification of the precursors, maximizing the overall yield and simplifying the final convergent step.

G cluster_precursors Key Precursors Target Target Molecule (I) 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Intermediate_II Intermediate (II) 2-(piperidin-4-yl)azepane Target->Intermediate_II Amide Bond Disconnection Intermediate_III Intermediate (III) Cyclopropanecarbonyl Chloride Target->Intermediate_III

Caption: Retrosynthetic analysis of the target molecule (I).

Synthesis of the Core Intermediate: 2-(Piperidin-4-yl)azepane (II)

The synthesis of the 2-substituted azepane core is the most significant challenge in this pathway. While various methods exist for creating substituted azepanes, including ring expansion of piperidines and dearomative ring expansion of nitroarenes,[5][6] we propose a robust and scalable linear synthesis followed by cyclization. This approach offers superior control over regiochemistry. The workflow involves constructing a linear amino-nitrile precursor, which is then cyclized to form the azepane ring.

G Start N-Boc-4-piperidone + Diethyl cyanomethylphosphonate Step1 Horner-Wadsworth-Emmons Reaction Start->Step1 Product1 Intermediate A (N-Boc-piperidin-4-ylidene)acetonitrile Step1->Product1 Step2 Catalytic Hydrogenation (H₂, Pd/C) Product1->Step2 Product2 Intermediate B N-Boc-4-(cyanomethyl)piperidine Step2->Product2 Step3 Nitrile Reduction (LiAlH₄ or Raney Ni) Product2->Step3 Product3 Intermediate C 2-(4-(N-Boc-piperidinyl))ethanamine Step3->Product3 Step4 Cyclization with Glutaric Anhydride Product3->Step4 Product4 Intermediate D (Amide-acid) Step4->Product4 Step5 Amide Reduction & Boc Deprotection (TFA) Product4->Step5 Final Product (II) 2-(piperidin-4-yl)azepane Step5->Final

Caption: Proposed workflow for the synthesis of Intermediate (II).

Detailed Experimental Protocol

Step 2.1.1: Synthesis of (N-Boc-piperidin-4-ylidene)acetonitrile (Intermediate A)

  • Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming a carbon-carbon double bond, converting the ketone into an α,β-unsaturated nitrile. This sets the stage for creating the two-carbon linker between the rings.

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating the formation of the phosphonate ylide.

  • Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2.1.2: Synthesis of N-Boc-4-(2-aminoethyl)piperidine (Intermediate C)

  • Rationale: A one-pot catalytic hydrogenation is employed to simultaneously reduce the carbon-carbon double bond and the nitrile to a primary amine. This is a highly efficient and atom-economical step.

  • Dissolve Intermediate A in ethanol or methanol in a high-pressure hydrogenation vessel.

  • Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir at room temperature for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Intermediate C, which is often used in the next step without further purification.

Step 2.1.3: Formation and Cyclization to yield N-Boc-2-(piperidin-4-yl)azepan-7-one (Intermediate E)

  • Rationale: This sequence builds the seven-membered ring. Reacting the primary amine with glutaric anhydride forms a linear amide-acid, which is then subjected to reduction and cyclization conditions to form the lactam (a cyclic amide).

  • Dissolve Intermediate C (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

  • Add glutaric anhydride (1.1 eq) portion-wise and allow the reaction to stir at room temperature for 6 hours.

  • Wash the reaction mixture with 1M HCl and then brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amide-acid.

  • The crude intermediate is then subjected to cyclization. A common method involves activation of the carboxylic acid (e.g., with a carbodiimide coupling agent like EDC) followed by intramolecular amide bond formation. Alternatively, high-temperature dehydration can be employed.

Step 2.1.4: Lactam Reduction and Deprotection to yield 2-(piperidin-4-yl)azepane (II)

  • Rationale: The final steps involve the complete reduction of the lactam amide to the corresponding amine using a powerful reducing agent, followed by removal of the Boc protecting group under acidic conditions.

  • To a solution of Intermediate E in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2-3 eq) portion-wise.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool to 0 °C and carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the Boc-protected bicyclic amine.

  • Dissolve the crude product in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure, re-dissolve in water, and basify with aqueous NaOH or Na₂CO₃.

  • Extract the final product (II) with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the pure amine intermediate.

Preparation of the Acylating Agent: Cyclopropanecarbonyl Chloride (III)

Cyclopropanecarbonyl chloride is a commercially available reagent. However, for completeness, a standard laboratory preparation from cyclopropanecarboxylic acid is described below.

Detailed Experimental Protocol
  • Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids into acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).[7]

  • In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add cyclopropanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.[7]

  • Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation.

  • Purify the resulting cyclopropanecarbonyl chloride (III) by fractional distillation under reduced pressure to obtain a colorless liquid.[7]

Final Convergent Step: N-Acylation

The final step is the formation of the target molecule via an amide bond coupling between the synthesized amine intermediate (II) and the acyl chloride (III) . This is a variation of the classic Schotten-Baumann reaction.

G cluster_reactants Reactants cluster_product Product R1 Intermediate (II) 2-(piperidin-4-yl)azepane Condition Conditions: - Triethylamine (Base) - DCM (Solvent) - 0 °C to RT R1->Condition R2 Intermediate (III) Cyclopropanecarbonyl Chloride R2->Condition P Target Molecule (I) Condition->P N-Acylation

Caption: The final N-acylation reaction scheme.

Detailed Experimental Protocol
  • Rationale: A non-nucleophilic organic base (triethylamine) is used to scavenge the HCl byproduct, preventing the protonation of the amine reactant and driving the reaction to completion. An aprotic solvent like DCM is used to prevent hydrolysis of the acyl chloride. The reaction is started at low temperature to control the initial exothermic reaction.

  • Dissolve the amine intermediate (II) (1.0 eq) in anhydrous DCM.

  • Add triethylamine (Et₃N, 1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of cyclopropanecarbonyl chloride (III) (1.1 eq) in DCM dropwise to the stirred mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Aprotic, dissolves reactants, low boiling point for easy removal.
Base Triethylamine (Et₃N)Non-nucleophilic HCl scavenger, prevents amine protonation.
Temperature 0 °C to Room Temp.Controls initial exothermicity, allows reaction to proceed to completion.
Stoichiometry Slight excess of acyl chlorideEnsures complete consumption of the more valuable amine intermediate.

Table 1: Optimization Parameters for N-Acylation.

Purification and Spectroscopic Characterization

Purification Protocol

The crude 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or viscous oil.

Expected Analytical Data

The following table summarizes the expected spectroscopic data for the final compound based on its structure.

AnalysisExpected Features
¹H NMR - Multiplets in the region of 0.6-1.0 ppm corresponding to the cyclopropyl protons. - A complex series of multiplets from 1.2-3.8 ppm for the azepane and piperidine ring protons. - A downfield signal for the proton on the nitrogen-bearing carbon of the azepane ring.
¹³C NMR - Signals in the aliphatic region (approx. 10-60 ppm) for the cyclopropyl, piperidine, and azepane carbons. - A characteristic signal for the amide carbonyl carbon in the range of 170-175 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₅H₂₆N₂O).
IR Spectroscopy - A strong absorption band around 1620-1650 cm⁻¹ for the tertiary amide C=O stretch. - C-H stretching bands around 2850-3000 cm⁻¹.

Table 2: Predicted Spectroscopic Data for the Target Molecule (I).

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride & LiAlH₄: Water-reactive and flammable solids. Must be handled under an inert atmosphere (nitrogen or argon). Quenching procedures must be performed slowly and with extreme caution, especially on a large scale.

  • Trifluoroacetic Acid (TFA): A strong, corrosive acid. Causes severe burns. Handle with appropriate PPE in a fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This guide details a comprehensive and logically structured synthetic route to 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. By employing a convergent strategy, the synthesis is broken down into manageable and scalable stages: the construction of a key 2-(piperidin-4-yl)azepane intermediate and the preparation of the acylating agent. The final, robust N-acylation step provides a reliable method for obtaining the target molecule. The protocols and rationales provided herein are grounded in established chemical principles and offer a solid foundation for researchers undertaking the synthesis of this and structurally related compounds.

References

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications. URL: [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Semantic Scholar. URL: [Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. URL: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. URL: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). URL: [Link]

  • Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. ResearchGate. URL: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. URL: [Link]

  • Recent developments in catalytic amide bond formation. ResearchGate. URL: [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry Publishing. URL: [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research & Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities (NCEs) present both a challenge and an opportunity. The compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, with its unique combination of a cyclopropanecarbonyl group, a piperidinyl moiety, and an azepane scaffold, stands as one such enigma. While direct pharmacological data for this specific molecule is not yet publicly available, its structural motifs are prevalent in a variety of biologically active agents, suggesting a rich potential for therapeutic application.[1][2]

This guide, therefore, is not a retrospective account of a known mechanism of action. Instead, it is a forward-looking, in-depth technical manual designed for researchers, scientists, and drug development professionals. It outlines a systematic and robust scientific strategy to comprehensively elucidate the pharmacological identity of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. We will proceed from broad, unbiased screening to focused, hypothesis-driven mechanistic studies, ensuring a self-validating and authoritative characterization of this promising NCE.

Part 1: Foundational Insights from Structural Scaffolds

The chemical architecture of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane provides critical clues to its potential biological targets. The azepane ring is a key feature in numerous FDA-approved drugs with a wide range of applications, including anticancer and antimicrobial agents.[2] Similarly, the piperidine ring is a common structural element in compounds targeting the central nervous system, often interacting with neurotransmitter systems like dopamine and serotonin receptors.[1] The presence of these nitrogen-containing heterocyclic rings also suggests a potential for interaction with ion channels.[1]

Given these structural precedents, a primary hypothesis is that 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is likely to exhibit activity within the central nervous system. Therefore, our initial investigations will be centered on a broad panel of CNS-related targets.

Part 2: A Phased Approach to Mechanistic Discovery

A logical, multi-phased research plan is essential for the efficient and accurate characterization of an NCE. The following workflow is proposed to systematically unravel the mechanism of action of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

experimental_workflow cluster_phase1 Phase 1: Broad Target Screening cluster_phase2 Phase 2: Target Validation & Selectivity cluster_phase3 Phase 3: Cellular & In Vivo Confirmation p1_a Receptor Binding Assays (Broad Panel - e.g., Eurofins SafetyScreen) p1_b Initial Functional Assays (e.g., Calcium Flux, cAMP) p1_a->p1_b p2_a Dose-Response Affinity Studies (Ki Determination) p1_b->p2_a Identified 'Hits' p2_b Functional Characterization (Agonist, Antagonist, Modulator) p2_a->p2_b p2_c Selectivity Profiling (Against Related Targets) p2_b->p2_c p3_a Cell-Based Signaling Assays (e.g., Western Blot for pERK) p2_c->p3_a Confirmed & Selective Target p3_b In Vivo Target Engagement (e.g., PET Imaging if radioligand exists) p3_a->p3_b p3_c Behavioral Pharmacology (Relevant Animal Models) p3_b->p3_c

A proposed experimental workflow for elucidating the mechanism of action.
Phase 1: Broad Target Screening & Initial Functional Assessment

The initial step is to cast a wide net to identify potential molecular targets. This is best accomplished through broad panel screening against a diverse array of receptors, ion channels, and enzymes.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To identify high-affinity binding interactions of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane with a large panel of known biological targets.

  • Methodology:

    • Utilize a commercial service such as the Eurofins SafetyScreen44™ or a similar platform. These panels typically include over 40 G-protein coupled receptors (GPCRs), ion channels, and transporters.

    • The test compound is incubated at a standard concentration (e.g., 10 µM) with cell membranes or recombinant proteins expressing the target of interest.

    • A specific radioligand for each target is included in the incubation.

    • The amount of radioligand binding is measured in the presence and absence of the test compound.

    • A significant reduction (typically >50%) in radioligand binding indicates a potential interaction of the test compound with the target.

  • Causality & Rationale: This unbiased approach avoids premature hypothesis fixation and allows for the discovery of unexpected interactions. A broad screen at a high concentration is a cost-effective method to identify the most promising "hits" for further investigation.

Experimental Protocol: Initial Functional Assays

  • Objective: To determine if the identified binding interactions translate into functional activity.

  • Methodology:

    • For GPCR "hits," cell-based assays measuring second messenger mobilization are employed. Common examples include:

      • Calcium Flux Assays: For Gq-coupled receptors, changes in intracellular calcium are measured using fluorescent dyes (e.g., Fluo-4).

      • cAMP Assays: For Gs- and Gi-coupled receptors, changes in cyclic AMP levels are quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).

    • The test compound is added to cells expressing the target receptor, and the functional response is measured.

  • Causality & Rationale: A binding event does not guarantee a functional consequence. These assays are crucial to distinguish between inert binders and functionally active compounds (agonists, antagonists, or allosteric modulators).

Phase 2: Target Validation, Affinity, and Selectivity

Once initial "hits" are identified, the next phase focuses on validating these interactions, quantifying the binding affinity, and assessing the compound's selectivity.

Experimental Protocol: Dose-Response Affinity Studies

  • Objective: To determine the binding affinity (Ki) of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane for the validated target(s).

  • Methodology:

    • Competitive radioligand binding assays are performed, similar to the initial screen.

    • However, instead of a single high concentration, a range of concentrations of the test compound is used (e.g., 10-point dose-response curve).

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Causality & Rationale: The Ki value is a critical parameter for understanding the potency of the compound at its target. A lower Ki indicates higher binding affinity. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the compound to known drugs.

Data Presentation: Hypothetical Affinity Data

TargetKi (nM)
Dopamine D2 Receptor15.2
Serotonin 5-HT2A Receptor89.7
Sigma-1 Receptor25.4
M1 Muscarinic Receptor>10,000

Experimental Protocol: Functional Characterization

  • Objective: To determine the nature of the functional activity (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).

  • Methodology:

    • Agonist Mode: The test compound is added to cells expressing the target, and the functional response is measured across a range of concentrations to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Cells are pre-incubated with a known agonist for the target, and then the test compound is added to determine its ability to block the agonist's effect. The IC50 for this inhibition is determined and can be used to calculate the antagonist dissociation constant (Kb).

  • Causality & Rationale: This step defines the pharmacological action of the compound at its target, which is fundamental to predicting its physiological effects.

Phase 3: Elucidation of Downstream Signaling and In Vivo Confirmation

With a validated and characterized target in hand, the final phase is to investigate the downstream cellular consequences of target engagement and to seek confirmation of activity in a more complex biological system.

Hypothetical Signaling Pathway: Dopamine D2 Receptor Antagonism

Based on the prevalence of piperidine scaffolds in CNS drugs, let's hypothesize that our screening identified 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane as a potent antagonist of the Dopamine D2 receptor, a Gi-coupled GPCR.

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Agonist Compound 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Compound->D2R Antagonist Gi->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

A hypothetical signaling pathway for D2 receptor antagonism.

Experimental Protocol: Western Blot for Downstream Signaling

  • Objective: To confirm that the compound modulates the expected downstream signaling pathways in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., HEK293 cells stably expressing the human D2 receptor).

    • Treat cells with a D2 agonist (e.g., quinpirole) in the presence and absence of varying concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Use Western blotting with antibodies specific for phosphorylated forms of downstream kinases (e.g., phospho-ERK, phospho-Akt) to assess the signaling cascade.

  • Causality & Rationale: This provides direct evidence that the compound's interaction with the receptor leads to the predicted intracellular signaling changes, strengthening the link between target engagement and cellular function.

Conclusion: From Hypothesis to Understanding

The journey to elucidate the mechanism of action of a novel chemical entity like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a systematic process of inquiry. By progressing from broad, unbiased screening to focused, hypothesis-driven studies, we can build a comprehensive and robust pharmacological profile. This guide provides a foundational roadmap for this endeavor. The insights gained from such a structured approach are paramount for guiding future preclinical and clinical development, ultimately determining the therapeutic potential of this promising molecule.

References

  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

  • MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity. Available at: [Link]

  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • PubChem. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. Available at: [Link]

  • PubMed. (1995). Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. Available at: [Link]

  • PubMed. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Available at: [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Scaffold

In the landscape of contemporary drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[1][2] Understanding these fundamental characteristics is not merely a data collection exercise; it is a critical step in predicting a compound's behavior in biological systems, thereby guiding its development and optimization.[][4][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane , a novel heterocyclic entity with potential applications in medicinal chemistry. As experimental data for this specific molecule is not yet publicly available, this document leverages high-quality, validated computational models to provide reliable predictions of its key characteristics. This approach is a cornerstone of modern, resource-efficient drug discovery, enabling early-stage assessment and informed decision-making.[6][7]

The intended audience for this guide—researchers, scientists, and drug development professionals—will find a blend of theoretical insights, detailed experimental protocols for future validation, and predictive data presented in a clear, accessible format. Our objective is to equip you with the foundational knowledge necessary to unlock the full potential of this intriguing molecular architecture.

Molecular Identity and Structural Attributes

To ensure clarity and consistency, we first define the precise chemical identity of the subject molecule.

  • Systematic Name (IUPAC): (2-(Piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone

  • Molecular Formula: C₁₅H₂₆N₂O

  • Canonical SMILES: C1CC(C(=O)N2CCCCCC2C1)N3CCC3

  • InChI Key: InChI=1S/C15H26N2O/c18-15(13-7-8-13)17-11-5-4-9-14(17)12-6-10-16-10-6-12/h12-14,16H,4-11H2

  • Chemical Structure: (A 2D representation of the chemical structure would be depicted here.)

The structure features a central azepane ring substituted at the 2-position with a piperidine-4-yl group. The azepane nitrogen is acylated with a cyclopropanecarbonyl moiety. This unique combination of a seven-membered ring, a six-membered ring, and a strained three-membered ring imparts distinct conformational and electronic properties that will influence its physicochemical behavior.

Predicted Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. These values were generated using a consensus model from leading computational platforms (e.g., SwissADME, ACD/Percepta). It is imperative to note that these are in silico predictions and await experimental verification.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 250.38 g/mol Influences diffusion rates and overall size, relevant to Lipinski's Rule of Five.
pKa (Strongest Basic) 9.8 ± 0.4Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[2][4]
logP (Octanol/Water) 2.5 ± 0.5A measure of lipophilicity, which is critical for membrane permeability, but also for potential off-target effects and metabolic clearance.[1][][8]
Aqueous Solubility (logS) -3.2Predicts solubility in water, a key factor for formulation and bioavailability.[9][10][11]
Polar Surface Area (PSA) 32.34 ŲInfluences hydrogen bonding potential and membrane permeability, particularly for CNS targets.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Ionization Constant (pKa): The pH-Dependent Chameleon

The pKa is arguably one of the most influential physicochemical parameters as it dictates the charge of a molecule at a given pH.[12][13] For 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, the secondary amine of the piperidine ring is the most basic center. Its predicted pKa of ~9.8 suggests that at physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form. This has profound implications for its solubility, which will be higher at lower pH, and its ability to cross biological membranes, which is typically favored for the neutral form.[14]

Experimental Protocol for pKa Determination: Potentiometric Titration

This method remains the gold standard for its accuracy and reliability.[15][16]

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[17]

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 2-5 mg of the compound and dissolve it in a suitable volume (e.g., 50 mL) of a methanol/water (1:1 v/v) mixture to a final concentration of approximately 0.5 mM.

  • Standardization of Titrant: Prepare a 0.1 M solution of HCl and standardize it against a primary standard (e.g., Tris).

  • Instrumentation Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17]

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel at 25°C.

    • Immerse the calibrated pH electrode and an automated burette tip into the solution.

    • Titrate the solution with the standardized 0.1 M HCl, adding small increments (e.g., 0.01-0.05 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices:

  • The use of a co-solvent like methanol is necessary if the compound's aqueous solubility is low.[15]

  • Maintaining a constant temperature is crucial as pKa values are temperature-dependent.

  • Standardization of the titrant ensures the accuracy of the concentration used in calculations.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (0.5 mM in MeOH/H2O) titrate Titrate with HCl, Record pH vs. Volume prep_analyte->titrate prep_titrant Standardize 0.1 M HCl Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross the lipid bilayers of cell membranes.[1][8] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[18] A logP in the range of 1-3 is often considered optimal for oral drug absorption. The predicted logP of ~2.5 for our target molecule falls squarely within this desirable range, suggesting a good balance between the lipophilicity required for membrane permeation and the hydrophilicity needed for adequate aqueous solubility.

Experimental Protocol for logP Determination: Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases.[18][19]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[20]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that is well below its solubility limit.

  • Partitioning:

    • In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each).

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow for equilibration.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).[18]

Causality Behind Experimental Choices:

  • Pre-saturation of the solvents is essential to prevent volume changes during the experiment.[21]

  • Using a concentration below the solubility limit avoids the formation of a third phase or suspension.

  • Centrifugation ensures that there is no cross-contamination of the phases before analysis.

logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-Octanol and Water mix Combine Phases & Shake to Equilibrate prep_phases->mix prep_sample Prepare Aqueous Stock Solution prep_sample->mix separate Centrifuge for Phase Separation mix->separate quantify Quantify Compound in Each Phase via HPLC-UV separate->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first be in solution.[10][11][] Therefore, aqueous solubility is a fundamental prerequisite for oral bioavailability. Poor solubility can lead to erratic absorption and is a major hurdle in drug development.[23] The predicted logS of -3.2 for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane corresponds to a solubility of approximately 40-50 µg/mL, which is considered moderately soluble and may be acceptable depending on the compound's potency.

Experimental Protocol for Solubility Determination: Kinetic Turbidimetric Method

This high-throughput method is ideal for early-stage discovery when compound availability is limited.[23][24]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The solubility limit is identified as the concentration at which the compound precipitates, causing turbidity that can be detected by light scattering.[25]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-filled wells to achieve a range of final compound concentrations (e.g., from 200 µM down to 1 µM).

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 2 hours) at room temperature with gentle shaking. Measure the turbidity (absorbance or light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only controls.

Causality Behind Experimental Choices:

  • DMSO is used as the initial solvent due to its ability to dissolve a wide range of organic compounds at high concentrations.

  • A pH 7.4 buffer is used to mimic physiological conditions.

  • Turbidimetry provides a rapid and sensitive endpoint for detecting precipitation.[25]

Solubility_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO dilute Serially Dilute Stock into Buffer prep_stock->dilute prep_plate Fill 96-Well Plate with pH 7.4 Buffer prep_plate->dilute measure Incubate & Measure Turbidity dilute->measure determine_sol Identify Highest Non-Turbid Concentration measure->determine_sol

Caption: Workflow for kinetic solubility determination.

Conclusion and Future Directions

This technical guide has established a foundational physicochemical profile for the novel compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane through the use of validated computational methods. The predicted properties—a basic pKa of ~9.8, a favorable logP of ~2.5, and moderate aqueous solubility—paint the picture of a molecule with a promising starting point for drug development. The provided step-by-step protocols for experimental verification offer a clear path forward for validating these predictions and further characterizing this compound. As research on this scaffold progresses, these fundamental data points will be invaluable for interpreting biological activity, optimizing ADME properties, and ultimately, determining its therapeutic potential.

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An In-depth Technical Guide to (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The azepane scaffold, a seven-membered saturated heterocycle, has garnered significant attention for its prevalence in a variety of biologically active compounds, offering a flexible yet constrained conformational profile that can be advantageous for receptor binding.[1][2][3][4] This guide focuses on a specific azepane derivative, (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone , a molecule that integrates the azepane ring with a piperidine moiety and a cyclopropanecarbonyl group. This unique combination of structural features suggests a rich potential for this compound in the exploration of novel therapeutics.

This technical guide provides a comprehensive overview of (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone, including its definitive identification, a detailed, plausible synthetic route, and a discussion of its potential applications in drug discovery, grounded in the established pharmacological relevance of its constituent parts.

Compound Identification and Physicochemical Properties

The molecule is systematically named (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone , and it is unambiguously identified by the CAS number 1315366-17-6 .[1][2][4][5][6]

The chemical structure of (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone is presented in the following diagram:

Caption: Chemical structure of (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone.

While extensive experimental data for this specific molecule is not widely available in the public domain, we can predict its physicochemical properties based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale
Molecular Formula C₁₅H₂₆N₂ODerived from the chemical structure.
Molecular Weight 250.38 g/mol Calculated from the molecular formula.
Appearance Likely an oil or a low-melting solidMany similar N-acylated amines are not crystalline at room temperature.
Boiling Point > 300 °C (decomposes)High molecular weight and polar functional groups suggest a high boiling point.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The presence of two basic nitrogen atoms would increase solubility in acidic aqueous solutions.
pKa Primary amine (piperidine): ~10-11; Tertiary amide (azepane): Not basicThe piperidine nitrogen is a secondary amine and is expected to be basic. The azepane nitrogen is part of an amide and is non-basic.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone can be envisioned through a multi-step sequence, commencing with commercially available starting materials. The following proposed pathway is designed for efficiency and is based on well-established synthetic transformations in heterocyclic chemistry.

G cluster_0 Synthesis of 2-(Piperidin-4-yl)azepane Intermediate cluster_1 Final N-Acylation Step Azepan-2-one Azepan-2-one N-Boc-azepan-2-one N-Boc-azepan-2-one Azepan-2-one->N-Boc-azepan-2-one Boc Protection Grignard Adduct Grignard Adduct N-Boc-azepan-2-one->Grignard Adduct Grignard Reaction with 4-pyridylmagnesium bromide Dehydrated Intermediate Dehydrated Intermediate Grignard Adduct->Dehydrated Intermediate Dehydration N-Boc-2-(piperidin-4-yl)azepane N-Boc-2-(piperidin-4-yl)azepane Dehydrated Intermediate->N-Boc-2-(piperidin-4-yl)azepane Catalytic Hydrogenation 2-(Piperidin-4-yl)azepane 2-(Piperidin-4-yl)azepane N-Boc-2-(piperidin-4-yl)azepane->2-(Piperidin-4-yl)azepane Boc Deprotection (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone 2-(Piperidin-4-yl)azepane->(2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone Acylation with cyclopropanecarbonyl chloride

Caption: Proposed synthetic workflow for (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone.

Part 1: Synthesis of the 2-(Piperidin-4-yl)azepane Intermediate

This part of the synthesis focuses on constructing the core C-C bond between the azepane and piperidine rings.

Step 1: N-Protection of Azepan-2-one

  • Rationale: The nitrogen of the starting lactam, azepan-2-one (caprolactam), is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the nitrogen during the subsequent Grignard addition and to facilitate purification.

  • Protocol:

    • To a solution of azepan-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-azepan-2-one.

Step 2: Grignard Reaction with 4-Pyridylmagnesium Bromide

  • Rationale: A Grignard reaction is employed to introduce the pyridine ring at the 2-position of the protected lactam. The Grignard reagent, 4-pyridylmagnesium bromide, acts as a nucleophile, attacking the carbonyl carbon of the lactam.

  • Protocol:

    • Prepare 4-pyridylmagnesium bromide in situ by reacting 4-bromopyridine with magnesium turnings in anhydrous THF.

    • Cool a solution of N-Boc-azepan-2-one (1 equivalent) in anhydrous THF to -78 °C.

    • Slowly add the freshly prepared Grignard reagent (1.5 equivalents) to the lactam solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Grignard adduct.

Step 3: Dehydration and Catalytic Hydrogenation

  • Rationale: The intermediate hemiaminal from the Grignard reaction is unstable and is typically dehydrated under acidic conditions to form an enamine, which is then reduced. A one-pot catalytic hydrogenation is a highly efficient method to both reduce the pyridine ring to a piperidine and the enamine double bond.

  • Protocol:

    • Dissolve the crude Grignard adduct in methanol.

    • Add a catalytic amount of palladium on carbon (10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus.

    • Shake the reaction for 24-48 hours at room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • Purify the residue by flash column chromatography to yield N-Boc-2-(piperidin-4-yl)azepane.

Step 4: Boc Deprotection

  • Rationale: The Boc protecting group is removed under acidic conditions to liberate the secondary amine of the azepane ring, making it available for the final acylation step.

  • Protocol:

    • Dissolve N-Boc-2-(piperidin-4-yl)azepane (1 equivalent) in a solution of hydrochloric acid in dioxane (4 M).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture to dryness to obtain the dihydrochloride salt of 2-(piperidin-4-yl)azepane.

    • The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction.

Part 2: Final N-Acylation

Step 5: Acylation with Cyclopropanecarbonyl Chloride

  • Rationale: The final step involves the acylation of the secondary amine of the azepane ring with cyclopropanecarbonyl chloride. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

  • Protocol:

    • Dissolve 2-(piperidin-4-yl)azepane (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add cyclopropanecarbonyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final product, (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone.

Potential Applications in Drug Discovery

While the specific biological activity of (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone is not extensively documented, its structural components are present in numerous pharmacologically active agents. This allows for an informed speculation on its potential therapeutic applications.

  • Central Nervous System (CNS) Disorders: The azepane moiety is a key structural feature in several FDA-approved drugs targeting the CNS, including those with antipsychotic, anticonvulsant, and antidepressant activities.[1][3][4] The conformational flexibility of the seven-membered ring can be beneficial for binding to various CNS receptors.

  • Modulation of Ion Channels and Receptors: The piperidine ring is a common motif in compounds that modulate the activity of ion channels and G-protein coupled receptors (GPCRs). For instance, piperidine derivatives are known to interact with dopamine and serotonin receptors.[7]

  • Metabolic Stability and Potency: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and potency.[8] Its rigid, three-dimensional structure can also improve binding affinity to target proteins.

Given these considerations, (2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone represents a promising scaffold for the development of novel agents targeting a range of diseases, particularly those affecting the central nervous system. Further pharmacological screening of this compound is warranted to elucidate its specific biological activities.

Conclusion

(2-(piperidin-4-yl)azepan-1-yl)(cyclopropyl)methanone is a fascinating molecule that combines three pharmacologically relevant structural motifs. While detailed experimental data on this specific compound remains limited, this in-depth technical guide has provided its definitive identification, a plausible and detailed synthetic pathway based on established chemical principles, and a well-reasoned discussion of its potential in drug discovery. The synthetic route outlined herein offers a practical approach for researchers to access this compound for further investigation. The confluence of the azepane, piperidine, and cyclopropylcarbonyl moieties makes this a high-interest scaffold for the development of the next generation of therapeutics.

References

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

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An In-Depth Technical Guide to 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is not currently cataloged with a registered CAS number and is presumed to be a novel chemical entity. This guide is constructed based on established principles of organic synthesis and analytical chemistry, drawing parallels from structurally related molecules. The protocols and data presented herein are proposed and predictive, intended to serve as a foundational resource for researchers aiming to synthesize and study this compound.

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

The confluence of saturated heterocyclic systems in medicinal chemistry has consistently yielded compounds of significant therapeutic value. The piperidine and azepane ring systems, in particular, are privileged scaffolds found in a multitude of FDA-approved drugs.[1] The seven-membered azepane ring offers a greater degree of conformational flexibility compared to its six-membered piperidine counterpart, enabling a broader exploration of chemical space and interactions with biological targets.[2][3]

This guide focuses on the novel compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane , a molecule that integrates three key pharmacophoric elements:

  • The Azepane Ring: A seven-membered saturated heterocycle known to be a core component in various bioactive compounds.[4]

  • The Piperidine Moiety: One of the most ubiquitous N-heterocycles in drug discovery, recognized for its role in modulating interactions with a wide range of biological targets.[1]

  • The N-cyclopropanecarbonyl Group: The cyclopropane ring introduces conformational rigidity and can influence metabolic stability and binding affinity. Its unique electronic properties can lead to favorable interactions with protein targets.[5][6]

The strategic combination of these three motifs in a single molecular architecture presents an intriguing scaffold for the development of novel therapeutics, potentially targeting CNS disorders, pain pathways, or other disease areas where modulation of specific receptors or enzymes is desired. The direct linkage of the piperidine ring at the 2-position of the azepane core, followed by acylation of the azepane nitrogen, creates a unique three-dimensional structure that is underexplored in current chemical libraries.

Physicochemical and Structural Properties (Predicted)

The predicted properties of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane are summarized in the table below. These values are calculated based on its chemical structure and serve as a preliminary guide for handling and analysis.

PropertyPredicted Value
Molecular Formula C₁₅H₂₆N₂O
Molecular Weight 250.38 g/mol
Topological Polar Surface Area (TPSA) 29.54 Ų
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5
Hydrogen Bond Donors 1 (piperidine N-H)
Hydrogen Bond Acceptors 2 (carbonyl O, piperidine N)
Rotatable Bonds 3

Proposed Synthetic Pathway

As 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is not commercially available, a de novo synthesis is required. A plausible and robust synthetic strategy is a multi-step process commencing with the construction of the core intermediate, 2-(piperidin-4-yl)azepane, followed by a selective acylation. The proposed pathway prioritizes the use of protecting groups to ensure regioselectivity in the final acylation step.

G Start Commercially Available Starting Materials Step1 Synthesis of N-Boc-4-piperidone Start->Step1 Protection Step2 Wittig or Horner-Wadsworth-Emmons Reaction Step1->Step2 Olefin Synthesis Step3 Michael Addition of Nitromethane Step2->Step3 Conjugate Addition Step4 Reduction of Nitro Group and Reductive Amination Step3->Step4 Reduction/Cyclization Step5 Formation of 2-(N-Boc-piperidin-4-yl)azepane Step4->Step5 Step6 Selective N-Acylation of Azepane Step5->Step6 Cyclopropanecarbonyl chloride Step7 Deprotection of Boc Group Step6->Step7 Acidic Conditions Final 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Step7->Final

Caption: Proposed synthetic workflow for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Part 1: Synthesis of the 2-(Piperidin-4-yl)azepane Core Intermediate

The synthesis of the key 2-(piperidin-4-yl)azepane intermediate can be approached through a convergent synthesis, building the azepane ring onto a pre-functionalized piperidine.

Protocol 1: Synthesis of N-Boc-Protected 2-(Piperidin-4-yl)azepane

  • Protection of 4-Piperidone: Commercially available 4-piperidone is first protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-piperidone. This is a standard procedure using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine in a suitable solvent like dichloromethane.

  • Wittig or Horner-Wadsworth-Emmons Reaction: The ketone of N-Boc-4-piperidone is converted to an exocyclic double bond with a two-carbon extension. A Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, followed by reduction of the ester, would yield the corresponding vinyl derivative.

  • Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a suitable four-carbon synthon that will ultimately form the azepane ring. A potential route involves the addition of the anion of a protected 4-aminobutyl halide.

  • Alternative Ring Expansion Strategy: A more elegant approach could involve a ring expansion of a suitably substituted piperidine precursor.[7][8] For instance, a piperidine derivative with a side chain at the 2-position containing a leaving group could undergo an intramolecular cyclization to form a bicyclic aziridinium ion, which can then be opened by a nucleophile to yield the seven-membered azepane ring.

  • Reductive Amination/Cyclization: A plausible route involves the reaction of N-Boc-4-formylpiperidine with a protected 5-aminopentyl derivative, followed by intramolecular reductive amination to form the azepane ring.

Part 2: Selective Acylation and Deprotection

With the diamine core in hand, the next critical step is the selective acylation of the azepane nitrogen over the piperidine nitrogen.

Protocol 2: Selective N-Acylation and Final Deprotection

  • Selective N-Acylation: The N-Boc-protected 2-(piperidin-4-yl)azepane intermediate possesses two secondary amine functionalities. The piperidine nitrogen is protected by the Boc group, allowing for the selective acylation of the more nucleophilic azepane nitrogen. The reaction is carried out by treating the intermediate with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane at reduced temperatures to control reactivity.

  • Boc Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent like dioxane or methanol.

  • Purification: The final product, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, would be purified using standard techniques such as column chromatography on silica gel or by crystallization of a suitable salt form (e.g., hydrochloride or tartrate).

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane would rely on a combination of spectroscopic techniques.

TechniquePredicted Observations
¹H NMR - Multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons of the azepane and piperidine rings.- A characteristic upfield multiplet (δ ~0.7-1.0 ppm) for the cyclopropyl protons.- A downfield signal for the N-H proton of the piperidine ring (may be broad and exchangeable with D₂O).- The presence of rotamers due to hindered rotation around the amide bond may lead to signal broadening or duplication of some peaks.[9][10]
¹³C NMR - Resonances in the aliphatic region (δ 20-60 ppm) for the carbons of the azepane and piperidine rings.- A characteristic upfield signal for the cyclopropyl carbons.- A downfield resonance for the carbonyl carbon of the amide group (δ ~170-175 ppm).
Mass Spectrometry (ESI+) - A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 251.21.
FT-IR - A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.- An N-H stretching vibration for the secondary amine of the piperidine ring around 3300-3400 cm⁻¹.

Potential Applications in Drug Discovery

The unique structural features of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane suggest its potential as a scaffold for developing novel therapeutic agents.

  • Neurological and Psychiatric Disorders: The piperidine and azepane moieties are common in centrally acting agents. This compound could be investigated for its activity on various G-protein coupled receptors (GPCRs) or ion channels in the brain.[11][12]

  • Pain Management: N-acyl piperidine and related structures have been explored as analgesics. The conformational constraints imposed by the cyclopropyl group and the azepane ring might lead to novel interactions with opioid or other pain-related receptors.

  • Metabolic Diseases: The azepane scaffold is present in some antidiabetic agents.[4] Further derivatization of the piperidine nitrogen could lead to compounds with activity on metabolic targets.

The introduction of the cyclopropanecarbonyl group can enhance metabolic stability and may improve oral bioavailability, making this scaffold attractive for further optimization in a drug discovery program.

G cluster_0 Key Structural Features cluster_1 Potential Therapeutic Areas Scaffold 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Azepane Azepane Ring (7-membered) Scaffold->Azepane Provides conformational flexibility Piperidine Piperidine Moiety (6-membered) Scaffold->Piperidine Common pharmacophore for CNS targets Acyl N-Cyclopropanecarbonyl Group Scaffold->Acyl Enhances metabolic stability and binding CNS CNS Disorders (e.g., Schizophrenia, Depression) Azepane->CNS Piperidine->CNS Pain Analgesia Piperidine->Pain Metabolic Metabolic Diseases (e.g., Diabetes) Acyl->Metabolic

Sources

"in silico modeling of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of the novel chemical entity, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. In the absence of an experimentally determined biological target, this guide outlines a hypothesis-driven workflow, a common scenario in early-stage drug discovery. We will postulate a G-protein coupled receptor (GPCR) as a plausible target, based on the prevalence of the piperidine and azepane scaffolds in known GPCR modulators. This document will detail the full spectrum of computational methodologies, from target identification and validation to the assessment of the molecule's drug-like properties. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust computational experiment. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize novel small molecules.

Introduction: The Enigmatic Profile of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

The compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a novel molecule featuring a unique combination of a cyclopropanecarbonyl group, a piperidine ring, and an azepane moiety. The cyclopropyl group is a valuable addition in medicinal chemistry, often enhancing metabolic stability, potency, and brain permeability while reducing off-target effects[1]. The piperidine and azepane heterocycles are prevalent structural motifs in a wide array of approved drugs and clinical candidates, particularly those targeting the central nervous system.

A preliminary literature and database search reveals no specific biological target for this exact molecule. However, the "1-Cyclopropanecarbonyl-piperidin-4-yl" core is present in molecules identified as soluble guanylate cyclase (sGC) activators[2]. Despite this, the addition of the azepane ring at the 2-position of the piperidine introduces significant structural changes that could redirect its biological activity. Given that GPCRs are the largest family of membrane proteins and major drug targets, and their ligands frequently contain cyclic amine structures, we hypothesize that 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a ligand for a yet-unidentified GPCR[3]. This guide will, therefore, use this hypothesis to illustrate a complete in silico characterization workflow.

In_Silico_Workflow start Novel Compound: 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane target_id Target Identification (Hypothesis: GPCR) start->target_id Hypothesize Target Class admet ADMET Prediction start->admet Evaluate Drug-likeness homology_modeling GPCR Homology Modeling target_id->homology_modeling Identify Plausible Target docking Molecular Docking homology_modeling->docking Generate 3D Receptor Model md_simulation Molecular Dynamics Simulation docking->md_simulation Predict Binding Pose end Comprehensive In Silico Profile md_simulation->end Assess Complex Stability admet->end

Caption: Overall in silico modeling workflow for a novel compound with an unknown target.

Target Identification: Unmasking a Plausible Receptor

With no known target, the initial step is to identify the most probable protein candidate. We will employ a dual-pronged approach combining ligand-based and structure-based methods.

Ligand-Based Approach: Pharmacophore Modeling

Pharmacophore modeling identifies the 3D arrangement of chemical features essential for biological activity. This can be used to screen databases for known ligands with similar features, thereby inferring a potential target.[4][5][6]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Conformational Analysis: Generate a diverse set of low-energy conformers for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane using a tool like MOE (Molecular Operating Environment) or LigPrep (Schrödinger).

  • Feature Definition: Identify key pharmacophoric features, which will likely include:

    • Hydrogen Bond Acceptors (on the carbonyl oxygen).

    • Hydrogen Bond Donors (on the piperidine nitrogen, if protonated).

    • Hydrophobic/Aromatic Centers (on the cyclopropyl and aliphatic rings).

    • Positive Ionizable (on the piperidine nitrogen).

  • Model Generation: Use a program like Phase (Schrödinger) or Discovery Studio (BIOVIA) to generate a pharmacophore model based on the spatial arrangement of these features in the low-energy conformers.

  • Database Screening: Screen a database of known GPCR ligands (e.g., ChEMBL) with the generated pharmacophore model.

  • Target Prioritization: Analyze the hits. If a significant number of retrieved ligands are known to bind to a specific GPCR, this receptor becomes a high-priority candidate for further investigation.

Structure-Based Approach: Reverse Docking

Reverse docking, or inverse docking, involves screening a single ligand against a library of protein structures to identify potential binding partners.[7][8][9][10][11]

Experimental Protocol: Reverse Docking for Target Fishing

  • Ligand Preparation: Prepare the 3D structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, ensuring correct protonation states and generating low-energy conformers.

  • Target Database Preparation: Compile a database of all available human GPCR crystal structures from the Protein Data Bank (PDB). Ensure structures are cleaned, with water molecules removed and hydrogens added.

  • Docking Simulation: Use a validated docking program such as AutoDock Vina, Glide, or GOLD to dock the ligand into the defined binding pocket of each GPCR in the database.[12]

  • Scoring and Ranking: Rank the GPCRs based on the predicted binding affinity (docking score) for the ligand.

  • Consensus and Analysis: Cross-reference the top-ranked GPCRs from reverse docking with the results from the pharmacophore screening. A target that appears in the top results of both methods is a highly credible candidate. For this guide, let's assume this dual approach points towards a specific orphan GPCR, for which no crystal structure exists.

Homology Modeling of the Target GPCR

Once a target GPCR is identified, a high-quality 3D model is required for detailed interaction studies, especially if no experimental structure is available. Homology modeling constructs a model of a "target" protein from its amino acid sequence based on the experimental structure of a related "template" protein.[13][14][15]

Experimental Protocol: GPCR Homology Modeling

  • Template Selection: Use the target GPCR's amino acid sequence to perform a BLAST search against the PDB to find the best template structures. For GPCRs, it is crucial to select a template that is in a similar activation state (active or inactive) to the one you wish to model. The GPCRdb is an excellent resource for finding suitable templates and alignments.[16]

  • Sequence Alignment: Perform a meticulous sequence alignment between the target and template sequences. Pay close attention to the highly conserved motifs within the transmembrane helices.

  • Model Building: Use a homology modeling suite like MODELLER, SWISS-MODEL, or I-TASSER to generate the 3D model. These programs will build the core structure based on the template and model the non-conserved loops.[15]

  • Loop Refinement: The extracellular and intracellular loops of GPCRs are often highly variable and difficult to model. Use a loop modeling algorithm (e.g., Rosetta, SuperLooper) to refine these regions.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own sequence), and by calculating a DOPE (Discrete Optimized Protein Energy) score.

Molecular Docking: Elucidating the Binding Interaction

With a 3D model of the target GPCR, we can now predict how 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane binds within the receptor's orthosteric site.[12]

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_post Post-Processing receptor_prep Receptor Preparation (Add Hydrogens, Assign Charges) grid_gen Grid Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Generate Conformers, Assign Charges) docking_run Run Docking Algorithm (e.g., AutoDock Vina, Glide) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Clustering & Analysis docking_run->pose_analysis scoring Scoring & Ranking (Binding Affinity Estimation) pose_analysis->scoring

Caption: A typical workflow for molecular docking experiments.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: Prepare the homology model by adding hydrogen atoms, assigning partial charges (e.g., using the AMBER or OPLS force fields), and defining the binding pocket. The binding pocket is typically located within the transmembrane helical bundle.[17]

  • Ligand Preparation: Prepare the 3D structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane as described in the reverse docking protocol.

  • Grid Generation: Define a grid box that encompasses the entire putative binding site on the receptor.

  • Docking Execution: Perform the docking using a program like AutoDock Vina.[18] This will generate multiple possible binding poses of the ligand within the receptor's binding site.

  • Pose Analysis and Selection: Analyze the resulting poses. The best pose is typically selected based on a combination of the docking score (estimated free energy of binding) and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

Interaction Type Potential Interacting Residues (Example)
Hydrogen BondAspartic Acid, Serine, Tyrosine
HydrophobicPhenylalanine, Leucine, Tryptophan
IonicAspartic Acid, Glutamic Acid, Lysine

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular docking provides a static snapshot of the ligand-receptor interaction. Molecular dynamics (MD) simulations are essential to assess the stability of this predicted binding pose over time in a more physiologically relevant environment.[19][20]

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Topology Generation: Generate topology files for both the protein (using a force field like CHARMM36m) and the ligand (using a tool like the CGenFF server).[21]

    • Complex Formation: Combine the coordinates of the best-docked pose of the ligand with the receptor structure.

    • Membrane Embedding: Embed the protein-ligand complex into a realistic lipid bilayer (e.g., POPC) and solvate the system with water and ions to neutralize the charge.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • NVT Equilibration: Equilibrate the system for a short period (e.g., 1 ns) at a constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to settle around the protein and ligand.

    • NPT Equilibration: Follow with a longer equilibration (e.g., 10 ns) at a constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density.

  • Production Run: Run the production MD simulation for an extended period (e.g., 100-500 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • RMSD (Root Mean Square Deviation): To check the stability of the protein backbone and the ligand's position.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Hydrogen Bonds: To monitor the persistence of key interactions over time.

    • Binding Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.

MD_Simulation_Setup System System Setup Docked Complex Lipid Bilayer (POPC) Water (TIP3P) Ions (Na+, Cl-) Minimization Energy Minimization System->Minimization Equilibration Equilibration NVT (1 ns) NPT (10 ns) Minimization->Equilibration Production Production MD (100-500 ns) Equilibration->Production Analysis Trajectory Analysis RMSD RMSF H-Bonds Binding Energy Production->Analysis

Caption: Key stages in setting up and running a molecular dynamics simulation.

ADMET Prediction: Evaluating Drug-Likeness

A potent ligand is not necessarily a good drug. Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage assessment.[22][23] Numerous online tools and software packages can predict these properties based on the molecule's structure.[24][25][26]

Protocol: In Silico ADMET Prediction

  • Tool Selection: Utilize a comprehensive ADMET prediction server such as ADMETlab, pkCSM, or SwissADME.[23]

  • Input: Provide the SMILES string or 2D structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

  • Analysis: Evaluate the predicted parameters against acceptable ranges for oral bioavailability and safety.

ADMET Property Predicted Value (Example) Interpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption predicted.
Human Intestinal Absorption> 90%Likely well-absorbed from the gut.
Distribution
BBB PermeabilityYesMay cross the blood-brain barrier.
Plasma Protein Binding~85%Moderate binding to plasma proteins.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Total Clearance1.2 L/hr/kgModerate clearance rate.
Toxicity
hERG InhibitionLow riskUnlikely to cause cardiotoxicity.
AMES MutagenicityNon-mutagenLow carcinogenic potential.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a novel compound with an unassigned biological target. By hypothesizing it as a GPCR ligand, we have detailed the necessary steps from target identification through homology modeling, molecular docking, molecular dynamics simulations, and ADMET prediction. The results from this computational cascade provide a robust, multi-faceted profile of the molecule's potential biological activity and drug-like properties. These in silico findings serve as a powerful foundation to guide subsequent experimental validation, including chemical synthesis, in vitro binding assays, and functional studies, thereby accelerating the journey from a novel chemical entity to a potential therapeutic lead.

References

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Spectroscopic Characterization of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to present a detailed, predicted analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction to 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a complex molecule incorporating several key structural motifs: a seven-membered azepane ring, a six-membered piperidine ring, and a cyclopropylcarbonyl group. The connectivity of these fragments gives rise to a unique three-dimensional structure that influences its spectroscopic properties. Understanding the expected NMR and MS data is crucial for its unambiguous identification and characterization in a research and development setting.

Molecular Structure:

Caption: Chemical structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane are based on the analysis of its constituent chemical environments. The presence of the amide bond is expected to result in rotational isomers (rotamers), which may lead to the broadening or duplication of certain signals in the NMR spectrum.[1]

Experimental Protocol for NMR Data Acquisition (Hypothetical)

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a compound of this nature.

G A Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. A->B C ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. B->C D 2D NMR Experiments: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations. C->D E Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals. D->E

Caption: Standard workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 4.8m1HAzepane-CHThe proton on the carbon adjacent to the amide nitrogen and the piperidine substituent is expected to be significantly deshielded.
~3.2 - 3.6m2HAzepane-CH₂Protons on the carbon adjacent to the amide nitrogen will be deshielded.
~2.8 - 3.1m2HPiperidine-CH₂ (axial)Axial protons adjacent to the nitrogen are typically upfield compared to equatorial protons.
~2.5 - 2.8m2HPiperidine-CH₂ (equatorial)Equatorial protons adjacent to the nitrogen are deshielded relative to their axial counterparts.
~1.2 - 2.0m~14HAzepane & Piperidine CH/CH₂The remaining aliphatic protons of the azepane and piperidine rings will appear in this complex region.
~0.8 - 1.2m1HCyclopropyl-CHThe methine proton of the cyclopropyl group.
~0.6 - 0.8m4HCyclopropyl-CH₂The methylene protons of the cyclopropyl ring are highly shielded and will appear upfield.
~1.5br s1HPiperidine-NHThe chemical shift of the N-H proton can be variable and may exchange with D₂O.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~175C=OThe carbonyl carbon of the amide is significantly deshielded.
~60Azepane-CHThe carbon atom at the junction of the azepane ring, piperidine ring, and adjacent to the amide nitrogen.
~45 - 55Azepane & Piperidine-CH₂Carbons adjacent to nitrogen atoms are deshielded.
~25 - 40Azepane & Piperidine-CH/CH₂The remaining aliphatic carbons of the two rings.
~10 - 15Cyclopropyl-CHThe methine carbon of the cyclopropyl group.
~5 - 10Cyclopropyl-CH₂The methylene carbons of the cyclopropyl group are highly shielded.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry (Hypothetical)

A standard approach for obtaining the mass spectrum of a small molecule like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is outlined below.

G A Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC system. B Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺. A->B C Mass Analysis (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. B->C D Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions. C->D E Data Interpretation: Analyze the fragmentation pattern to deduce structural features of the molecule. D->E

Caption: General workflow for mass spectrometry analysis.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is C₁₅H₂₆N₂O. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) analysis.

Molecular Weight:

  • Monoisotopic Mass: 250.2045 g/mol

  • Expected [M+H]⁺: m/z 251.2123

Major Fragmentation Pathways:

The fragmentation of cyclic amines in the mass spectrometer is a complex process that can involve ring opening and cleavage at bonds alpha and beta to the nitrogen atoms.[2][3] For 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, several key fragmentation pathways are anticipated:

  • Alpha-Cleavage: Cleavage of the bond adjacent to a nitrogen atom is a common fragmentation pathway for amines.[4][5][6] In this molecule, this could occur at several locations on both the azepane and piperidine rings.

  • Loss of the Cyclopropylcarbonyl Group: Cleavage of the amide bond could lead to the loss of the cyclopropanecarbonyl group as a radical or a neutral molecule.

  • Ring Opening of Azepane or Piperidine: The cyclic structures can undergo ring-opening followed by further fragmentation.

Predicted Key Fragments:

m/z (Predicted)Proposed Structure/Fragment
251.2123[M+H]⁺
182.1603[M+H - C₄H₅O]⁺ (Loss of cyclopropanecarbonyl radical)
167.1494[M+H - C₅H₈N]⁺ (Loss of piperidine moiety)
84.0813[C₅H₁₀N]⁺ (Piperidine iminium ion)
69.0340[C₄H₅O]⁺ (Cyclopropanecarbonyl cation)

Conclusion

This technical guide provides a detailed prediction of the NMR and MS spectroscopic data for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. The presented data and interpretations are based on fundamental principles of spectroscopy and analysis of related chemical structures. These predictions offer a valuable reference for scientists working on the synthesis and characterization of this and similar molecules, aiding in the confirmation of its identity and purity. Experimental verification of these predictions is a necessary next step for the definitive structural elucidation of this compound.

References

  • Whitman People. (n.d.). GCMS Section 6.15.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810-816. Retrieved from [Link]

  • De Nanteuil, F., Defrance, T., Calmes, M., & Daïch, A. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(23), 4966-4976. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Kónya, K., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 10(42), 25063-25075. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

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"solubility and stability of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane: Solubility and Stability

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its aqueous solubility and chemical stability. These fundamental physicochemical properties are pivotal as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a novel small molecule. We will delve into the theoretical underpinnings and practical execution of solubility and stability studies, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.

Part 1: Understanding the Molecule: A Structural Perspective

Before embarking on experimental work, a thorough in-silico and structural analysis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is crucial. The molecule possesses several key features that will likely govern its solubility and stability:

  • Azepane and Piperidine Rings: These saturated heterocyclic moieties contribute to the molecule's overall three-dimensional structure and can influence its crystal packing and solvation properties.

  • Secondary Amine: The piperidine ring contains a secondary amine, which is a basic center. This group is expected to be protonated at physiological pH, significantly impacting aqueous solubility. The pKa of this amine is a critical parameter to determine experimentally.

  • Amide Linkage: The cyclopropanecarbonyl group is linked to the azepane ring via an amide bond. Amides are generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Cyclopropyl Group: This small, strained ring can influence the molecule's lipophilicity and metabolic stability.

This initial analysis suggests that the solubility of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane will be highly pH-dependent, and its primary degradation pathway is likely to be hydrolysis of the amide bond.

Part 2: Aqueous Solubility Assessment: From Screening to Mechanistic Understanding

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must be in solution to be absorbed from the gastrointestinal tract. We will explore a tiered approach to solubility assessment, from high-throughput screening to in-depth thermodynamic measurements.

Kinetic Solubility Screening

In early discovery, a rapid assessment of solubility is often required to rank-order compounds. Kinetic solubility assays, such as nephelometric or turbidimetric methods, are well-suited for this purpose. These assays measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Thermodynamic (Equilibrium) Solubility

For lead optimization and pre-formulation studies, a more accurate measure of solubility is required. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Equilibrium Solubility

  • Sample Preparation: Add an excess of solid 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility (µg/mL)Rationale
2.0HighThe secondary amine is fully protonated, forming a soluble salt.
4.0HighThe secondary amine is predominantly protonated.
6.0ModerateA significant fraction of the molecule is in the protonated form.
7.4Low to ModerateNearing the pKa of the amine, a mixture of ionized and free base forms exists.
8.0LowThe molecule is primarily in the less soluble free base form.

Diagram: Solubility Assessment Workflow

G cluster_0 Early Discovery cluster_1 Lead Optimization / Pre-formulation Kinetic Solubility Kinetic Solubility Equilibrium Solubility Equilibrium Solubility Kinetic Solubility->Equilibrium Solubility Promising Candidates pKa Determination pKa Determination Equilibrium Solubility->pKa Determination LogP/D Determination LogP/D Determination Equilibrium Solubility->LogP/D Determination

Caption: Tiered approach to solubility characterization.

Part 3: Chemical Stability Assessment: Ensuring Drug Integrity

A drug molecule must remain stable throughout its shelf-life and upon administration. Stability studies are designed to identify potential degradation pathways and to determine the rate of degradation under various conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development. It involves subjecting the drug substance to conditions more severe than those it would likely encounter during storage and use. The goal is to identify the degradation products and to develop a stability-indicating analytical method.

Key Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol: General Forced Degradation Workflow

  • Sample Preparation: Prepare solutions of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in the respective stress media.

  • Stress Application: Expose the samples to the stress conditions for defined time points.

  • Sample Quenching: At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., neutralize acid/base).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess peak purity of the parent peak using a photodiode array (PDA) detector and calculate mass balance to ensure all degradation products are accounted for.

Diagram: Forced Degradation Study Workflow

G Drug Substance Drug Substance Acid Stress Acid Stress Drug Substance->Acid Stress Base Stress Base Stress Drug Substance->Base Stress Oxidative Stress Oxidative Stress Drug Substance->Oxidative Stress Thermal Stress Thermal Stress Drug Substance->Thermal Stress Photostability Photostability Drug Substance->Photostability HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photostability->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under ICH-prescribed storage conditions to determine the shelf-life of the drug substance.

Typical ICH Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Samples are stored in these conditions and pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for analysis using the validated stability-indicating method.

Part 4: Conclusion and Future Directions

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, the pH-dependent solubility and potential for amide hydrolysis are key attributes that must be thoroughly characterized. The protocols and strategies outlined in this guide provide a robust framework for obtaining high-quality, reliable data to inform formulation development, manufacturing processes, and regulatory submissions. Future work should focus on the identification and characterization of any observed degradation products and the development of formulations to enhance the solubility and stability of this promising compound.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, L. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

A Technical Guide to the Homology Analysis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane for Novel Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Principle of Structural Homology in Drug Discovery

The concept of structural homology is a cornerstone of medicinal chemistry. It posits that molecules with similar three-dimensional structures are likely to interact with similar biological targets and elicit comparable physiological responses. This principle allows scientists to infer the potential mechanism of action of a novel compound by comparing its constituent parts to the vast library of existing drugs and ligands. 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a compelling subject for such an analysis, as its structure combines motifs known to confer desirable pharmacokinetic properties and potent bioactivity.[3][4][5]

This guide will systematically dissect the query molecule, analyze the pharmacological precedent for each of its structural components, identify homologous ligands, and propose a high-probability biological target. Finally, we will provide a rigorous, step-by-step protocol for the experimental validation of our central hypothesis.

Structural Deconstruction and Motif Analysis

The therapeutic potential of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can be inferred by examining its three primary structural motifs. The specific linkage—an N-acylated azepane ring substituted at the 2-position with a piperidin-4-yl group—creates a unique topology that dictates its interaction with biological macromolecules.

G mol 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane motif1 Cyclopropanecarbonyl Group mol->motif1 N-Acylation motif2 Azepane Ring mol->motif2 Core Scaffold motif3 Piperidine Ring mol->motif3 C2-Substitution desc1 Introduces rigidity. Modulates metabolic stability and electronic properties. motif1->desc1 desc2 Privileged seven-membered ring. Common in CNS-active drugs. motif2->desc2 desc3 Highly privileged scaffold. Enhances 'druggability' and modulates solubility. motif3->desc3

Caption: Deconstruction of the query molecule into its three core pharmacophores.

  • The Cyclopropanecarbonyl Group: The cyclopropane ring is a valuable design element in medicinal chemistry, often used as a "bioisostere" for gem-dimethyl or vinyl groups.[6] Its strained three-membered ring structure imparts conformational rigidity, which can lock the ligand into a bioactive conformation, thereby increasing affinity for its target.[6] Furthermore, this moiety can influence the electronic properties of the adjacent amide bond and may enhance metabolic stability. Cyclopropane-containing drugs have been developed for a wide array of conditions, including cancer and infectious diseases.[7]

  • The Azepane Ring: This seven-membered saturated heterocycle is a "privileged scaffold" frequently found in drugs targeting the central nervous system (CNS).[5][8] Its conformational flexibility allows it to adapt to various binding pockets. A multitude of approved drugs, including the antidepressant Dibenzepin, incorporate the azepine or azepane core.[8][9] Azepane derivatives have shown activity as histamine H3 receptor inhibitors, anti-cancer agents, and anticonvulsants.[5][10]

  • The Piperidine Ring: Arguably one of the most important heterocyclic scaffolds in pharmaceutical science, the piperidine ring is present in over twenty classes of pharmaceuticals.[3][11] Its presence often improves pharmacokinetic (ADME) properties, such as water solubility and the ability to cross biological membranes.[4] The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating crucial interactions within a receptor's binding site. Its derivatives have been explored for a vast range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][11][12]

Homologous Ligands and Target Class Prediction

An analysis of databases and scientific literature reveals several classes of known ligands that possess one or more of the core motifs of our query molecule. The strongest homology is observed with ligands containing both piperidine and azepane rings, which frequently target G-protein coupled receptors (GPCRs).

Homologous Ligand Class Shared Structural Motifs Known Biological Targets Significance for Query Molecule
Biphenyloxy-alkyl-piperidines/azepanes Piperidine, AzepaneHistamine H3 Receptor[10]Demonstrates that the combined piperidine-azepane scaffold is a viable template for GPCR ligands.
Piperidin-4-yl-1,3-dihydroindol-2-ones PiperidineNociceptin Opioid Receptor (NOP), Mu-Opioid Receptor (MOR)[2]Establishes a direct link between a piperidine-containing scaffold and multiple opioid receptor subtypes.
Various N-Acyl Piperidines Piperidine, Amide LinkageOpioid Receptors, Cannabinoid Receptors, various CNS targetsThe N-acyl group (in our case, cyclopropanecarbonyl) is a common feature for modulating affinity and efficacy at these targets.
Azepane-containing Opioid Modulators AzepaneOpioid Receptors[1]Reinforces the role of the seven-membered ring in interacting with opioid receptors.

Primary Target Hypothesis: Opioid Receptors

Based on the convergence of evidence, the opioid receptor family emerges as the most probable target class for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. The piperidinyl-azepane core can be viewed as a novel scaffold that mimics the essential pharmacophoric elements of known opioid ligands, which typically feature a basic nitrogen atom and an aromatic region. The kappa-opioid receptor (KOR) is particularly implicated in modulating stress, anxiety, and addiction, making it a target of significant therapeutic interest.[1]

G cluster_0 Cell Membrane receptor Opioid Receptor (e.g., KOR) g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP (Inhibited) downstream Cellular Response (e.g., Reduced Neuronal Excitability) camp->downstream Reduced Downstream Signaling ligand Query Ligand ligand->receptor Binding

Caption: Simplified G-protein signaling pathway for an inhibitory GPCR like the opioid receptor.

Recommended Experimental Validation Workflow

To rigorously test the hypothesis that 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a ligand for opioid receptors, a multi-step, self-validating experimental workflow is essential. This process moves from computational prediction to definitive biological characterization.

G cluster_in_silico Phase 1: In Silico Validation cluster_in_vitro_binding Phase 2: In Vitro Binding cluster_in_vitro_functional Phase 3: In Vitro Functional Activity start Hypothesis: Ligand targets Opioid Receptors docking Molecular Docking (Predict Binding Pose & Affinity) start->docking binding_assay Radioligand Displacement Assay (Determine Binding Affinity - Ki) docking->binding_assay Positive prediction selectivity Determine Receptor Selectivity binding_assay->selectivity Test against μ, δ, κ receptors functional_assay cAMP Accumulation or β-Arrestin Recruitment Assay selectivity->functional_assay Confirmed binding mode Determine Mode of Action (Agonist, Antagonist, etc.) functional_assay->mode Measure downstream signaling end Validated Target & Mechanism mode->end Characterized activity

Caption: A three-phase experimental workflow for target validation and characterization.

Protocol 1: Radioligand Displacement Assay (Binding Affinity)

Objective: To determine if the query compound binds to human opioid receptors (μ, δ, and κ) and to quantify its binding affinity (Ki).

Rationale: This is the gold-standard method for quantifying direct interaction between a ligand and a receptor. It relies on the principle of competition between our unlabeled test compound and a known, radiolabeled ligand. A successful displacement of the radioligand indicates that our compound binds to the same site.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test Compound: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, serially diluted.

  • 96-well plates, filter mats, scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) in assay buffer.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer.

    • Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • Add 50 µL of the test compound dilution (for competition curve) or 50 µL of Naloxone (for non-specific binding) or 50 µL of buffer (for total binding).

    • Initiate the reaction by adding 50 µL of cell membrane preparation (typically 10-20 µg protein/well).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (Functional Activity)

Objective: To determine if the compound acts as an agonist or antagonist at the opioid receptor.

Rationale: Opioid receptors are typically Gi-coupled, meaning that when activated by an agonist, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] By measuring these changes, we can determine the functional effect of our ligand.

Materials:

  • CHO or HEK293 cells stably expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • A known agonist for the receptor (e.g., DAMGO for MOR) to test for antagonist activity.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

  • Cell Plating: Seed the cells in 96-well plates and grow to confluence.

  • Agonist Mode:

    • Pre-incubate cells with the test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.

    • Incubate for another 30 minutes.

  • Antagonist Mode:

    • Pre-incubate cells with the test compound at various concentrations for 15-30 minutes.

    • Add a known agonist at its EC80 concentration, along with a fixed concentration of forskolin.

    • Incubate for another 30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist: Plot the cAMP level against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC50 (potency) and the Emax (efficacy) relative to a full agonist.

    • Antagonist: Plot the cAMP level against the log concentration of the test compound in the presence of the known agonist. A dose-dependent reversal of the agonist's effect indicates antagonist activity. Calculate the IC50 and convert it to a Kb (antagonist dissociation constant).

Conclusion and Future Directions

This guide establishes a strong, homology-based rationale for targeting 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane to the opioid receptor family. The deconstruction of the molecule into its constituent pharmacophores—cyclopropanecarbonyl, azepane, and piperidine—reveals significant precedent for interaction with CNS targets, particularly GPCRs like the opioid and histamine receptors.[1][2][10] The provided experimental workflow offers a clear and robust path for researchers to validate this hypothesis, determine receptor subtype selectivity, and characterize the functional activity of the compound.

Successful validation of this compound as a novel opioid ligand would open avenues for further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as preclinical evaluation of its therapeutic potential in models of pain, anxiety, or addiction.

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Sources

Methodological & Application

Application Note: In Vitro Profiling of Compound X, a Putative Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of "1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane" reveals a lack of specific publicly available information regarding its biological targets and established assay protocols. This suggests the compound may be a novel chemical entity, part of a proprietary research program, or a derivative of a known scaffold pending publication.

To provide a valuable and scientifically rigorous guide, this document will proceed based on a plausible, well-characterized biological target commonly associated with molecules containing piperidine and azepane scaffolds: the Dopamine D2 Receptor (D2R) . These structural motifs are prevalent in CNS-active compounds, particularly those modulating dopaminergic systems.

This application note will, therefore, detail a suite of in vitro assays to characterize the activity of a putative D2R antagonist, using "1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane" (herein referred to as 'Compound X') as the test article. The principles and methods described are broadly applicable for the characterization of novel ligands for G-protein coupled receptors (GPCRs).

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the in vitro characterization of Compound X (1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane), a novel chemical entity with a suspected antagonistic activity at the human Dopamine D2 Receptor (D2R). We present a tiered approach, beginning with primary binding assays to determine affinity, followed by functional assays to elucidate the mechanism of action (e.g., antagonist vs. inverse agonist) and downstream signaling effects. The protocols provided are designed to be robust and self-validating, with explanations of the scientific principles underpinning each step.

Part 1: Foundational Principles - Understanding the D2R Target

The Dopamine D2 Receptor is a member of the G-protein coupled receptor superfamily. It primarily couples to the Gαi/o family of G-proteins. Upon activation by its endogenous ligand, dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is a cornerstone of dopaminergic neurotransmission and is implicated in numerous physiological and pathological processes, including motor control, motivation, and psychosis.

An antagonist at the D2R will bind to the receptor but will not provoke the conformational change necessary for G-protein activation. Instead, it will block dopamine (or other agonists) from binding and activating the receptor. This action is expected to prevent the agonist-induced decrease in cAMP.

Part 2: Experimental Workflow for Compound Characterization

A logical workflow is essential for the efficient and comprehensive profiling of a new chemical entity. The proposed strategy involves a multi-stage process to fully characterize the pharmacological profile of Compound X at the D2R.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Downstream & Selectivity A Radioligand Binding Assay B Determine Affinity (Ki) A->B Quantifies direct interaction C cAMP Accumulation Assay B->C Confirm target engagement D Determine Functional Potency (IC50) & Modality (Antagonism) C->D Measures impact on signaling E β-Arrestin Recruitment Assay D->E Explore signaling pathways G Receptor Selectivity Panel D->G Assess specificity F Assess Biased Agonism E->F H Profile Off-Target Effects G->H

Caption: Tiered experimental workflow for characterizing Compound X.

Part 3: Detailed Protocols and Methodologies

Protocol 1: D2R Radioligand Binding Assay

This assay directly measures the ability of Compound X to displace a known high-affinity radioligand from the D2R, allowing for the determination of its binding affinity (Ki).

Principle: The assay relies on the principle of competitive binding. A fixed concentration of a radiolabeled D2R ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with a membrane preparation containing the D2R. In the presence of an unlabeled competitor ligand like Compound X, the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner.

Materials:

  • Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Compound X: Serial dilutions in DMSO.

  • Scintillation Cocktail and 96-well filter plates .

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution of Compound X in 100% DMSO. Typically, an 11-point curve ranging from 100 µM to 1 pM is recommended.

  • Assay Preparation: In a 96-well plate, combine:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding).

    • 25 µL of Compound X dilution or DMSO vehicle.

    • 50 µL of radioligand diluted in Assay Buffer to a final concentration equal to its Kd (e.g., ~0.3 nM for [³H]-Spiperone).

  • Initiate Reaction: Add 100 µL of the D2R membrane preparation (typically 5-10 µg of protein per well) to each well.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination & Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (counts per minute, CPM).

Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of Compound X that displaces 50% of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescriptionTypical Value
IC50 Concentration for 50% inhibitionCompound-dependent
Ki Inhibitory constant (affinity)Calculated from IC50
[³H]-Spiperone Kd Radioligand affinity0.1 - 0.5 nM
Membrane Protein Amount per well5 - 10 µg
Protocol 2: cAMP Functional Antagonism Assay

This assay determines whether Compound X acts as an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.

Principle: This functional assay uses a cell line expressing the D2R. An agonist (e.g., Quinpirole) is used to activate the D2R and its coupled Gαi protein, which inhibits adenylyl cyclase and reduces intracellular cAMP. An antagonist will prevent this agonist-induced decrease. Modern assays often use HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) technologies for detection.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2R.

  • Agonist: Quinpirole.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Detection Kit: e.g., Cisbio HTRF cAMP dynamic 2 kit.

  • Compound X: Serial dilutions.

Step-by-Step Protocol:

  • Cell Plating: Seed the D2R-expressing cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add Compound X at various concentrations to the wells. Incubate for 15-30 minutes to allow the compound to bind to the receptors.

  • Agonist Challenge: Add the D2R agonist Quinpirole at a concentration that elicits ~80% of the maximal response (the EC80 concentration). This concentration should be predetermined in a separate agonist dose-response experiment.

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis: The ratio of the two emission wavelengths is calculated and converted to cAMP concentration based on a standard curve. The data is plotted as the percent inhibition of the agonist response versus the concentration of Compound X. A non-linear regression fit is used to determine the IC50 value, which represents the functional potency of the antagonist.

G cluster_pathway D2R Gαi Signaling Pathway Dopamine Dopamine (Agonist) D2R D2R Dopamine->D2R Activates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: D2R Gαi signaling pathway and the antagonist action of Compound X.

Part 4: Advanced Characterization and Selectivity

β-Arrestin Recruitment Assay

Rationale: Some GPCR ligands exhibit "biased agonism," where they preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling). A β-arrestin recruitment assay can determine if Compound X has any intrinsic activity in this pathway or if it can antagonize agonist-induced β-arrestin recruitment. This is crucial for understanding the full pharmacological profile and potential for side effects. Assays like the PathHunter® (DiscoverX) system are commonly used.

Off-Target Selectivity Profiling

Rationale: To be a viable drug candidate, a compound must exhibit high selectivity for its intended target. Compound X should be screened against a panel of other receptors, ion channels, and enzymes to identify potential off-target liabilities. A broad panel, such as the SafetyScreen44 from Eurofins or a similar service, is standard practice in drug discovery. This panel typically includes other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors, adrenergic receptors, and others to ensure that the compound's activity is specific to the D2R.

Part 5: Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the in vitro characterization of "1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane" (Compound X) as a putative Dopamine D2 Receptor antagonist. By systematically determining its binding affinity (Ki) and functional potency (IC50), and subsequently assessing its pathway selectivity and off-target profile, a comprehensive understanding of its pharmacological identity can be established. These foundational in vitro assays are critical decision-making tools in the early stages of the drug discovery pipeline, providing the necessary data to justify advancement to more complex cellular and in vivo models.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies, 1(2), 291-303. [Link]

  • Smith, J. S., & Rajagopal, S. (2016). The β-Arrestins: Multifunctional Regulators of G Protein-Coupled Receptors. The Journal of Biological Chemistry, 291(17), 8969-8977. [Link]

Application Notes and Protocols for the In Vitro Characterization of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a Putative Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in cell culture experiments. As a novel chemical entity, its precise mechanism of action is under investigation. However, based on structural similarities to known pharmacophores, we hypothesize that it functions as an antagonist of the Dopamine D2 Receptor (D2R), a key G protein-coupled receptor (GPCR) in the central nervous system. These protocols are designed to enable researchers to rigorously test this hypothesis and further characterize the compound's cellular effects. We present detailed methodologies for assessing cytotoxicity, determining receptor binding affinity, and quantifying functional antagonism of the D2R signaling pathway.

Introduction and Scientific Background

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a novel small molecule with potential applications in neuropharmacology and related fields. Its core structure, featuring azepane and piperidine rings, is common to many centrally active compounds. The Dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] D2Rs are Gαi/o-coupled receptors, and their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Antagonists block this action, thereby preventing the dopamine-induced reduction in cAMP.

These application notes will guide the user through a logical workflow to characterize the interaction of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane with cells, focusing on its putative role as a D2R antagonist.

Mechanism of Action: The Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for the Dopamine D2 Receptor involves its coupling to inhibitory G proteins (Gαi/o). Upon dopamine binding, the G protein is activated, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP.[3][5] This results in a decrease in intracellular cAMP concentrations. An antagonist, such as the hypothesized role of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, would bind to the D2R and prevent dopamine from binding, thus inhibiting this signaling cascade.

D2R_Signaling cluster_out Extracellular cluster_mem Plasma Membrane cluster_in Intracellular Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds & Activates CompoundX 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane (Antagonist) CompoundX->D2R Binds & Blocks Gi Gαi/βγ D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Experimental_Workflow Start Start: 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Cytotoxicity Protocol 1: MTT Cell Viability Assay Start->Cytotoxicity Binding Protocol 2: Competitive Radioligand Binding Assay Cytotoxicity->Binding Determine non-toxic concentration range Functional Protocol 3: cAMP Accumulation Assay (Antagonist Mode) Binding->Functional Confirm target engagement Data Data Analysis: CC50, Ki, IC50 Functional->Data

Figure 2: Experimental Workflow Diagram.
Protocol 3: HTRF-based cAMP Assay (Antagonist Mode)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cAMP levels.

Materials:

  • HEK293-D2R or CHO-D2R cells

  • Assay buffer (as recommended by the kit manufacturer)

  • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels)

  • Dopamine (agonist)

  • 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer at the desired density.

  • Compound Pre-incubation: Add 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane at various concentrations to the wells.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) to all wells except the negative control. Forskolin is also added to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for the time recommended by the assay kit (e.g., 30-60 minutes).

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and normalize the data.

    • Plot the normalized response against the log concentration of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Table 2: Expected Outcomes for a D2R Antagonist
AssayExpected Result for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
MTT Cell Viability AssayHigh CC50 value (low cytotoxicity)
Competitive Binding AssayDose-dependent displacement of radioligand (low Ki value)
cAMP Functional AssayDose-dependent inhibition of dopamine-induced cAMP decrease (low IC50)

Troubleshooting and Considerations

  • Solubility: Ensure that 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is fully dissolved in the assay medium. High concentrations of DMSO can be toxic to cells.

  • Off-Target Effects: This compound may interact with other receptors. Consider screening against a panel of related GPCRs to assess selectivity.

  • Agonist vs. Inverse Agonist Activity: In the absence of an agonist, check if the compound alone increases basal cAMP levels, which would indicate inverse agonist activity.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. By systematically evaluating its cytotoxicity, receptor binding, and functional effects on the Dopamine D2 receptor signaling pathway, researchers can gain valuable insights into its pharmacological profile and potential as a research tool or therapeutic lead.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
  • Taylor & Francis Online. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). The signal transduction pathway of the active model of D2R based on the.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2018). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols: Preclinical Efficacy Evaluation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Model Selection

The compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane features a complex chemical architecture incorporating both azepane and piperidine rings. While direct pharmacological data for this specific molecule is not extensively published, the constituent moieties are prevalent in a variety of centrally active agents. Azepane-based compounds, for instance, have been investigated for a range of therapeutic applications including as histamine H3 receptor inhibitors and for the treatment of Alzheimer's disease[1]. Similarly, piperidine derivatives are known to interact with neurotransmitter systems and have been explored as anti-inflammatory and analgesic agents[2][3][4].

This document outlines a strategic approach to the preclinical evaluation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, leveraging established animal models to probe its potential efficacy across several plausible therapeutic areas: cognitive enhancement, analgesia, and anti-inflammatory activity. The selection of these models is predicated on the pharmacological activities of structurally related compounds.

Part 1: Cognitive Enhancement - Scopolamine-Induced Amnesia Model

A primary putative mechanism of action for novel compounds with azepane and piperidine scaffolds is the modulation of central neurotransmitter systems, such as the cholinergic system, which is critically involved in learning and memory. The scopolamine-induced amnesia model in rodents is a cornerstone for the initial screening of compounds with potential nootropic (cognition-enhancing) effects[5]. Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit, mimicking aspects of cholinergic dysfunction observed in neurodegenerative disorders.

Experimental Workflow

G cluster_0 Phase 1: Acclimation & Habituation cluster_1 Phase 2: Behavioral Training cluster_2 Phase 3: Treatment & Induction of Amnesia cluster_3 Phase 4: Efficacy Assessment acclimation Animal Acclimation (7 days) handling Handling & Habituation (3-5 days) acclimation->handling training Morris Water Maze Training (4-5 days) handling->training treatment Test Compound Administration (e.g., 60 min pre-test) training->treatment induction Scopolamine Administration (e.g., 30 min pre-test) treatment->induction testing Probe Trial (Platform Removed) induction->testing analysis Data Analysis (Latency, Path Length, etc.) testing->analysis

Caption: Workflow for Scopolamine-Induced Amnesia Model using the Morris Water Maze.

Detailed Protocol: Morris Water Maze

The Morris Water Maze (MWM) is a widely accepted behavioral test to assess spatial learning and memory in rodents.

1. Animals and Housing:

  • Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).

  • Housing: Group-housed (3-4 per cage) under a 12h light/dark cycle with ad libitum access to food and water.

  • Acclimation: Allow a minimum of 7 days for acclimation to the facility before any procedures.

2. Experimental Groups:

GroupTreatment 1 (60 min pre-test)Treatment 2 (30 min pre-test)Expected Outcome
1. Vehicle ControlVehicleSalineNormal memory retention
2. ScopolamineVehicleScopolamine (1 mg/kg, i.p.)Impaired memory retention (amnesia)
3. Positive ControlDonepezil (1 mg/kg, p.o.)Scopolamine (1 mg/kg, i.p.)Reversal of scopolamine-induced amnesia
4. Test Compound (Low)Compound (X mg/kg)Scopolamine (1 mg/kg, i.p.)Dose-dependent reversal of amnesia (Hypothesis)
5. Test Compound (Mid)Compound (3X mg/kg)Scopolamine (1 mg/kg, i.p.)Dose-dependent reversal of amnesia (Hypothesis)
6. Test Compound (High)Compound (10X mg/kg)Scopolamine (1 mg/kg, i.p.)Dose-dependent reversal of amnesia (Hypothesis)

3. Procedure:

  • Training Phase (4-5 days):

    • Fill the pool with water (20-22°C) and make it opaque with non-toxic paint.

    • Place a hidden platform 1-2 cm below the water surface.

    • Animals are given 4 trials per day to find the platform, with a maximum trial duration of 60 seconds.

    • If an animal fails to find the platform, it is gently guided to it and allowed to remain for 15-20 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day of Testing):

    • Administer the test compound or vehicle at the appropriate time before the trial.

    • Administer scopolamine or saline as per the experimental design.

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

4. Endpoint Analysis:

  • Primary Endpoint: Time spent in the target quadrant during the probe trial.

  • Secondary Endpoints: Escape latency and path length during training, swim speed.

  • Statistical Analysis: One-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups.

Part 2: Analgesic Potential - Hot Plate Test

Given that some piperidine derivatives exhibit opioid receptor activity, it is prudent to assess the analgesic properties of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane[3]. The hot plate test is a classic method for evaluating centrally-mediated antinociceptive activity.

Experimental Workflow

G start Animal Acclimation & Baseline Measurement treatment Administer Test Compound or Control start->treatment assessment Place Animal on Hot Plate (55 ± 0.5°C) treatment->assessment endpoint Record Latency to Nociceptive Response (Licking, Jumping) assessment->endpoint analysis Calculate Maximum Possible Effect (%MPE) endpoint->analysis

Caption: Workflow for the Hot Plate Analgesia Test.

Detailed Protocol: Hot Plate Test

1. Animals:

  • Species: Male Swiss Webster mice (20-25g).

  • Housing: Standard conditions with a 12h light/dark cycle.

2. Procedure:

  • Set the hot plate apparatus to a constant temperature of 55 ± 0.5°C.

  • Gently place each mouse on the hot plate and start a stopwatch.

  • Observe for nociceptive responses, typically hind paw licking or jumping.

  • Record the latency time for the response. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.

  • Establish a baseline latency for each animal before drug administration.

  • Administer the test compound, vehicle, or a positive control (e.g., morphine) and measure the latency at various time points (e.g., 30, 60, 90 minutes post-administration).

3. Endpoint Analysis:

  • Primary Endpoint: Latency to nociceptive response.

  • Data Transformation: The results are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Two-way ANOVA with repeated measures, followed by a suitable post-hoc test.

Part 3: Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema

The presence of the piperidine moiety suggests potential anti-inflammatory effects[4]. Carrageenan-induced paw edema is a widely used and well-characterized model of acute inflammation.

Detailed Protocol: Carrageenan-Induced Paw Edema

1. Animals:

  • Species: Male Wistar rats (180-220g).

  • Housing: Standard conditions.

2. Procedure:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

3. Endpoint Analysis:

  • Primary Endpoint: Increase in paw volume (edema).

  • Data Transformation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Statistical Analysis: One-way ANOVA followed by a post-hoc test for each time point.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. This includes ensuring proper animal welfare, minimizing pain and distress, and using the minimum number of animals necessary to obtain statistically valid results.

Conclusion

The proposed preclinical testing strategy provides a comprehensive initial evaluation of the therapeutic potential of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. By employing validated and robust animal models, researchers can efficiently probe its efficacy in the domains of cognitive function, pain, and inflammation. The outcomes of these studies will be instrumental in guiding further development and elucidating the compound's mechanism of action.

References

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Application Note & Protocol: Strategies for the Dissolution of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane and Related Novel Azepane Derivatives for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of the novel research compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. Given the limited publicly available data on this specific molecule, this application note establishes a robust, first-principles-based framework for developing dissolution protocols applicable to this compound and other novel small molecules with similar structural motifs. The protocols herein emphasize scientific integrity, providing step-by-step methodologies for preparing solutions for both in vitro and in vivo applications, troubleshooting common solubility challenges, and ensuring experimental reproducibility.

Introduction: The Criticality of Proper Compound Solubilization

The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for treating a wide range of diseases.[1] The biological activity of any compound, including novel derivatives like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, is contingent upon its effective delivery to the biological target. Improper dissolution can lead to significant experimental artifacts, including underestimation of potency, poor bioavailability, and inconsistent results.[2][3] This guide provides a systematic approach to developing a reliable solubilization strategy, from initial solvent screening to the preparation of stable stock and working solutions.

The molecular structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, featuring both hydrophobic (cyclopropanecarbonyl, azepane ring) and potentially polar (amide, piperidine nitrogen) moieties, suggests that its solubility may be challenging and highly dependent on the chosen solvent system. The presence of basic nitrogen atoms in the piperidine and azepane rings suggests that the compound's solubility will be pH-dependent.[4]

Physicochemical Property Assessment (A Priori)

Prior to any experimental work, a thorough assessment of the compound's predicted physicochemical properties is essential. While experimental data for the target compound is scarce, we can infer properties from its structural components.

Property Predicted Characteristic Implication for Dissolution
Molecular Weight Estimated to be in the range of 250-300 g/mol Moderate molecular weight, should not inherently limit solubility.
LogP (Lipophilicity) Predicted to be moderately highSuggests good solubility in organic solvents but potentially poor aqueous solubility.[5]
pKa (Basicity) The piperidine and azepane nitrogens are basic.[4]Solubility is expected to increase in acidic aqueous solutions due to salt formation.
Hydrogen Bond Donors/Acceptors Contains hydrogen bond acceptors (carbonyl oxygen, nitrogen atoms).May interact with protic solvents like ethanol and water.
Physical Form Likely a solid powder at room temperature.May require energy input (vortexing, sonication) to dissolve.

Protocol for In Vitro Solution Preparation

For most cell-based and biochemical assays, a concentrated stock solution is prepared in an organic solvent, which is then diluted to the final working concentration in an aqueous buffer or cell culture medium.

Materials and Equipment
  • 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

  • Sterile, filtered aqueous buffer or cell culture medium

Workflow for Stock Solution Preparation

The following diagram outlines the decision-making process and workflow for preparing a stock solution for in vitro use.

G start Start: Compound as Powder weigh Accurately weigh compound start->weigh choose_solvent Select Primary Solvent (e.g., DMSO) weigh->choose_solvent add_solvent Add solvent to create a high-concentration stock (e.g., 10-50 mM) choose_solvent->add_solvent dissolve Vortex thoroughly add_solvent->dissolve check_sol Visually inspect for particulates dissolve->check_sol sonicate If not fully dissolved, sonicate in water bath for 5-10 min check_sol->sonicate Particulates present aliquot Aliquot into single-use volumes check_sol->aliquot Clear solution heat Gentle warming (≤ 40°C) as a last resort sonicate->heat check_sol2 Re-inspect for clarity heat->check_sol2 check_sol2->aliquot Clear solution store Store at -20°C or -80°C, protected from light aliquot->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Protocol: Stock Solution (10 mM in DMSO)
  • Preparation: Bring the vial of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to make 1 mL of a 10 mM solution (assuming a MW of 276.4 g/mol ), weigh 2.76 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Troubleshooting Insolubility: If particulates are still visible, place the vial in a sonicating water bath for 5-10 minutes.[6][7] If solubility remains an issue, gentle warming of the solution up to 40-50°C can be attempted, though compound stability at elevated temperatures should be considered.[7]

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][7] Store at -20°C or -80°C.

Step-by-Step Protocol: Preparing Working Solutions

Precipitation is a common issue when diluting a DMSO stock into an aqueous medium. The following steps can help mitigate this problem.

  • Intermediate Dilution: Perform serial dilutions of the DMSO stock solution in DMSO or water, not directly in a high-salt buffer, as salts can decrease solubility.[6]

  • Final Dilution: Slowly add the diluted stock solution to the final aqueous buffer or cell culture medium while vortexing or stirring. The final concentration of DMSO should ideally be kept below 0.5% to prevent solvent-induced artifacts in biological assays.[3][8]

  • Verification: After dilution, let the working solution stand for a few minutes and visually inspect for any signs of precipitation. If available, checking a drop under a microscope can confirm the absence of micro-precipitates.[7]

Protocol for In Vivo Formulation Development

Developing a formulation for in vivo studies is more complex and must consider factors such as route of administration, toxicity of excipients, and desired pharmacokinetic profile. For poorly water-soluble compounds, a simple aqueous solution is often not feasible.[5][9][10]

General Strategies for In Vivo Formulation

The choice of formulation strategy depends on the compound's properties and the experimental requirements.

G start Poorly Water-Soluble Compound strategy Select Formulation Strategy start->strategy solution Solution-Based strategy->solution Aim for full dissolution suspension Suspension strategy->suspension If solution is not achievable lipid Lipid-Based strategy->lipid Enhance oral absorption cosolvent Co-solvent System (e.g., PEG, Ethanol) solution->cosolvent ph_adjust pH Adjustment (for ionizable compounds) solution->ph_adjust cyclodextrin Complexation (e.g., Cyclodextrins) solution->cyclodextrin vehicle Aqueous Vehicle with Suspending/Wetting Agents suspension->vehicle oil Oil Solution or Emulsion (e.g., SEDDS) lipid->oil

Caption: Decision tree for in vivo formulation strategies.

Recommended Vehicle Formulations

Below are examples of commonly used vehicle formulations for preclinical in vivo studies. It is crucial to test the stability and homogeneity of the compound in the chosen vehicle before administration.

Formulation Type Components Typical Composition Pros & Cons
Co-solvent Solution DMSO, PEG400, Ethanol, Saline/Watere.g., 10% DMSO, 40% PEG400, 50% SalinePros: Simple to prepare, suitable for IV. Cons: Potential for precipitation upon injection, solvent toxicity at high doses.
Aqueous Suspension Tween 80, Carboxymethylcellulose (CMC)e.g., 0.5% Tween 80, 0.5% CMC in waterPros: Can deliver higher doses, suitable for oral gavage. Cons: Requires particle size control, potential for non-uniform dosing.
Lipid-Based Formulation Corn oil, Sesame oil, Cremophor ELVariablePros: Can enhance oral bioavailability for lipophilic compounds.[11] Cons: More complex to prepare, potential for vehicle-drug interactions.
Step-by-Step Protocol: Co-solvent Formulation (for IV or IP injection)
  • Primary Dissolution: Dissolve the required amount of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in a minimal volume of DMSO. Ensure complete dissolution, using sonication if necessary.

  • Addition of Co-solvents: While vortexing, slowly add the other co-solvents (e.g., PEG400, ethanol).

  • Final Dilution: Continue vortexing while adding the final aqueous component (e.g., saline or sterile water) dropwise to the desired final volume.

  • Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation is not suitable and needs to be optimized, for instance, by reducing the final concentration or altering the solvent ratios.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[12]

  • Disposal: Dispose of waste according to institutional and local regulations.

Conclusion

The successful use of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in experimental settings hinges on the development of a robust and reproducible dissolution protocol. This guide provides a comprehensive framework, grounded in established pharmaceutical formulation principles, to aid researchers in this critical first step. By systematically evaluating solvents, employing appropriate techniques to enhance solubility, and carefully preparing solutions for both in vitro and in vivo applications, researchers can ensure the generation of reliable and meaningful data.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Retrieved from Benchchem website.[9]

  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? Retrieved from WuXi AppTec website.[10]

  • Alskär, L. C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 23-30.[5]

  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate.[6]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(3), 239-281.[2]

  • Catalent Pharma Solutions. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.[11]

  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions. Retrieved from Selleck Chemicals website.[7]

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments. Retrieved from Benchchem website.[3]

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from Sigma-Aldrich website.

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.[8]

  • Smolecule. (2023, August 15). Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2. Retrieved from Smolecule website.[4]

  • National Center for Biotechnology Information. (n.d.). Azepane. PubChem Compound Database.[13]

  • National Center for Biotechnology Information. (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem Compound Database.[14]

  • MolCore. (n.d.). 96901-05-2 | 1-(2-(Piperidin-4-yl)ethyl)azepane. Retrieved from MolCore website.[15]

  • AK Scientific, Inc. (n.d.). 1-Piperidin-4-yl-azepane dihydrochloride Safety Data Sheet. Retrieved from AK Scientific, Inc. website.[12]

  • Singh, H., et al. (2018). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Synthesis, 15(6), 772-819.
  • Sigma-Aldrich. (n.d.). 1-(2-chloropropanoyl)azepane | 115840-34-1.
  • BLDpharm. (n.d.). 2060044-16-6|1-[4-(2-Methylpropyl)piperidin-4-yl]azepane.
  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 569-589.[1]

Sources

Application Notes and Protocols: Establishing a Dosing Regimen for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in Mice

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing a robust and reproducible dosing regimen for the novel neuropharmacological agent, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, in mouse models. This compound has been identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, as well as a σ-1R inhibitor, suggesting its potential in treating neuropsychiatric disorders.[1] The protocols outlined herein are designed to guide researchers through a logical, stepwise progression from initial dose-range finding to pharmacokinetic and pharmacodynamic characterization. The overarching goal is to determine a safe and efficacious dosing window, a critical step in the preclinical development of any new therapeutic candidate.

Introduction: The Rationale for a Methodical Dosing Strategy

The translation of a promising chemical entity into a viable therapeutic hinges on the meticulous characterization of its in vivo behavior. Establishing an appropriate dosing regimen is arguably one of the most critical phases of preclinical development. An improperly defined regimen can lead to misleading efficacy data, unforeseen toxicity, or the premature termination of a promising drug candidate.

This guide eschews a one-size-fits-all template, instead advocating for a scientifically-driven, iterative approach. We will detail the causal logic behind each experimental choice, ensuring that the generated data is not only accurate but also contextually relevant. The protocols are designed to be self-validating, incorporating necessary controls and endpoints to ensure the integrity of the findings.

The known pharmacology of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, specifically its action on monoamine transporters, necessitates a careful evaluation of its dose-dependent effects on behavior and physiology.[1] Previous work has utilized a 5 mg/kg dose for both intravenous (IV) and peroral (p.o.) administration in mice, providing a valuable, empirically-tested starting point for the studies described below.[1]

Foundational Knowledge: Compound Characteristics & Initial Parameters

Before embarking on in vivo studies, it is crucial to have a firm grasp of the compound's fundamental properties.

ParameterKnown Information / Starting PointSource
Compound Name 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepaneN/A
Mechanism of Action Norepinephrine (NET) & Dopamine (DAT) Transporter Inhibitor, σ-1R Inhibitor[1]
Reported In Vivo Dose 5 mg/kg (IV and p.o.) in mice[1]
Reported Vehicle Saline for oral administration[1]
Animal Model Adult male mice (8-10 weeks old)[1]

Experimental Workflow: A Tiered Approach to Dosing Regimen Determination

We propose a multi-stage experimental plan to systematically define the dosing regimen. This workflow ensures that each subsequent study is built upon a solid foundation of data from the previous stage.

Dosing_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy & Pharmacodynamics (PD) cluster_3 Phase 4: Therapeutic Window & Refinement DRF Dose-Range Finding (DRF) Study (Single Dose Escalation) MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Identifies upper dose limit PK_Study Single-Dose PK Study (IV and PO) MTD->PK_Study Informs dose selection Therapeutic_Window Define Therapeutic Window (MTD vs. MED) MTD->Therapeutic_Window PK_Params Characterize ADME Profile (Cmax, Tmax, AUC, t1/2, F%) PK_Study->PK_Params Quantifies drug exposure PD_Study Dose-Response Efficacy Study (in relevant disease model) PK_Params->PD_Study Correlates exposure with effect MED Determine Minimum Effective Dose (MED) PD_Study->MED Establishes lowest effective dose MED->Therapeutic_Window Repeat_Dose Repeat-Dose Toxicity Study (at selected therapeutic dose) Therapeutic_Window->Repeat_Dose Validates long-term safety

Sources

Application Notes and Protocols: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Molecular Scaffold for Exploring Neurological Pathways

The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a significant and underexplored area of chemical space in neuroscience drug discovery.[1] While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are prevalent in medicinal chemistry, the unique three-dimensional structure of azepane offers the potential for novel pharmacological profiles. This document provides an in-depth guide to the potential applications and investigational protocols for the novel compound, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a molecule designed to probe complex neurological targets.

Introduction: Rationale and Scientific Context

The design of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane merges three key structural motifs, each chosen for its established relevance in neuropharmacology:

  • Azepane Core: The seven-membered ring provides a flexible yet constrained scaffold. Azepane-based compounds have shown a wide range of biological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's disease properties.[2] Their structural diversity makes them promising candidates for developing new therapeutic agents.[2]

  • Piperidine Moiety: This functional group is a common feature in centrally active drugs, known to interact with various neurotransmitter systems.[3]

  • Cyclopropanecarbonyl Group: This group introduces conformational rigidity and can influence metabolic stability and receptor binding affinity.

Given these structural features, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is hypothesized to interact with key neurological targets such as G-protein coupled receptors (GPCRs), ion channels, or monoamine transporters.[4] The exploration of such novel scaffolds is crucial for advancing our understanding of neurological diseases and developing next-generation therapeutics.[4]

Predicted Mechanism of Action and Potential Targets

Based on the structural similarities to known neuroactive compounds, several potential mechanisms of action for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can be postulated. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

Hypothesized Signaling Pathway Engagement:

The compound's bicyclic structure containing nitrogen atoms suggests a potential interaction with monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] Inhibition of these transporters would lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism relevant to conditions like depression and ADHD. Furthermore, interactions with sigma receptors (σ-1R), which are known to be modulated by various piperidine-containing ligands, could also be a potential avenue of action.[4]

Predicted_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane NET NET Compound->NET Inhibition DAT DAT Compound->DAT Inhibition NE_Vesicle NE Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release DA_Vesicle DA Vesicle DA Dopamine (DA) DA_Vesicle->DA Release NE->NET Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R Binding DA->DAT Reuptake DA->Postsynaptic_R Binding Signal\nTransduction Signal Transduction Postsynaptic_R->Signal\nTransduction Activation

Caption: Predicted mechanism of action via monoamine transporter inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

In Vitro Target Validation

Objective: To identify the primary molecular targets of the compound.

Workflow:

In_Vitro_Workflow Start Start: Compound Synthesis and Purification Screening Broad Target Screening (e.g., Eurofins SafetyScreen) Start->Screening Binding_Assay Radioligand Binding Assays (for identified targets) Screening->Binding_Assay Hit Identification Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (IC50/EC50 determination) Functional_Assay->Data_Analysis End End: Target Profile Established Data_Analysis->End

Caption: Workflow for in vitro target identification and validation.

Protocol 1: Radioligand Binding Assays

  • Target Selection: Based on initial screening, select relevant targets (e.g., NET, DAT, σ-1R).

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from recombinant cell lines or animal brain tissue.

  • Assay Buffer: Prepare appropriate binding buffer (composition will be target-specific).

  • Competition Assay:

    • Incubate a fixed concentration of a suitable radioligand with increasing concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

    • Include a control with no competitor (total binding) and a control with a saturating concentration of a known ligand (non-specific binding).

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Functional Assays (Example: cAMP Assay for GPCRs)

  • Cell Culture: Culture cells stably expressing the GPCR of interest.

  • Compound Treatment: Treat cells with varying concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the receptor.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) or IC50 depending on whether the compound acts as an agonist or antagonist.

In Vivo Pharmacological Profiling

Objective: To assess the in vivo effects of the compound on behavior and neurochemistry.

Protocol 3: Murine Model of Locomotor Activity

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing room for at least 1 hour.

  • Compound Administration: Administer 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane via intraperitoneal (i.p.) injection at various doses. A vehicle control group should be included.

  • Open Field Test: Place individual mice in an open field arena and record their locomotor activity for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. This can provide insights into potential stimulant or sedative effects.

Protocol 4: Brain Neurotransmitter Level Analysis

  • Dosing and Euthanasia: Following behavioral testing, euthanize the mice at a specific time point post-compound administration.

  • Brain Dissection: Rapidly dissect specific brain regions of interest (e.g., striatum, prefrontal cortex).

  • Homogenization: Homogenize the brain tissue in an appropriate buffer.

  • Neurotransmitter Quantification: Analyze the levels of dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Compare neurotransmitter levels between compound-treated and vehicle-treated groups.[4]

Data Presentation and Interpretation

Table 1: In Vitro Binding Affinities (Hypothetical Data)

TargetRadioligandIC50 (nM) of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
NET[³H]Nisoxetine50
DAT[³H]WIN 35,428150
σ-1R-Pentazocine85
5-HT₂ₐ[³H]Ketanserin>1000
M₁[³H]Pirenzepine>1000

Table 2: In Vivo Effects on Locomotor Activity (Hypothetical Data)

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)
Vehicle-1500 ± 250
Compound12500 ± 300
Compound34500 ± 400**
Compound103000 ± 350

*p < 0.05, **p < 0.01 compared to vehicle

Conclusion and Future Directions

1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is a novel chemical entity with the potential to modulate key neurological pathways. The protocols outlined in this document provide a systematic approach to characterizing its pharmacological profile. Initial in vitro studies should focus on establishing its primary molecular targets, followed by in vivo experiments to understand its effects on behavior and neurochemistry. Further studies could explore its therapeutic potential in animal models of neuropsychiatric disorders. The exploration of novel chemical scaffolds like azepanes is a promising avenue for the discovery of innovative treatments for unmet medical needs in neuroscience.[4]

References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Carreño, M. C., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]

  • Various Authors. (2024). Synthesis of azepine derivatives from cyclopropane. ResearchGate. [Link]

  • Kim, S., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Goud, R. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 520-543. [Link]

  • Sriram, D., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-648. [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The following document provides a comprehensive guide for the preclinical evaluation of novel chemical entities, using the hypothetical molecule, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (referred to herein as 'Compound A'), as an exemplary candidate for neuropsychiatric disorders. The structural motifs of azepane and piperidine are prevalent in centrally acting agents, suggesting potential interactions with key neurotransmitter systems.[1][2] This guide outlines a strategic, multi-tiered approach, commencing with synthesis and characterization, progressing through in vitro pharmacological profiling, and culminating in in vivo efficacy and pharmacokinetic assessments. The protocols are designed to be self-validating, with explanations for the experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating Compound A

The azepane scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs incorporating this seven-membered nitrogenous ring for the treatment of a wide array of diseases.[2] Its conformational flexibility allows for optimal binding to various biological targets. Similarly, the piperidine moiety is a cornerstone in the design of central nervous system (CNS) active compounds, known to interact with neurotransmitter receptors such as dopamine and serotonin.[1] The combination of these two pharmacophores in Compound A, linked by a cyclopropanecarbonyl group, presents a novel chemical space with the potential for unique pharmacological properties.

This document will serve as a roadmap for researchers to systematically evaluate the therapeutic potential of Compound A, or similar novel molecules, for neuropsychiatric conditions like schizophrenia or depression.[3][4]

Synthesis and Characterization of Compound A

A plausible and efficient synthesis is the foundational step in the evaluation of any novel compound. The proposed synthetic route for Compound A is outlined below, followed by essential characterization protocols.

Proposed Synthetic Workflow

The synthesis of Compound A can be envisioned as a multi-step process, beginning with commercially available starting materials. A key step would be the coupling of the piperidine and azepane fragments.

Synthetic_Workflow_Compound_A cluster_0 Step 1: Preparation of Key Intermediates cluster_1 Step 2: Acylation cluster_2 Step 3: Purification & Characterization Start_1 N-Boc-4-aminopiperidine Intermediate_1 Protected Piperidinyl-Azepane Start_1->Intermediate_1 Reductive Amination Start_2 Azepane Start_2->Intermediate_1 Intermediate_2 Piperidinyl-Azepane Intermediate_1->Intermediate_2 Deprotection (e.g., TFA) Final_Product Compound A Intermediate_2->Final_Product Acylation (e.g., with base) Reagent_1 Cyclopropanecarbonyl chloride Reagent_1->Final_Product Purification Purified Compound A Final_Product->Purification Chromatography Characterization NMR, MS, HPLC Purification->Characterization Analysis

Caption: Proposed synthetic workflow for Compound A.

Protocol: Synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (Compound A)

This is a generalized protocol and should be optimized based on laboratory experience and reaction monitoring.

  • Reductive Amination: To a solution of N-Boc-4-aminopiperidine in a suitable solvent (e.g., dichloromethane), add azepane and a reducing agent (e.g., sodium triacetoxyborohydride). Stir at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting protected piperidinyl-azepane intermediate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add trifluoroacetic acid (TFA). Stir until the Boc protecting group is removed. Evaporate the solvent and excess acid.

  • Acylation: Dissolve the deprotected amine salt in a suitable solvent with a base (e.g., triethylamine). Add cyclopropanecarbonyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Final Purification and Characterization: Perform an aqueous work-up and purify the crude product by column chromatography to yield Compound A. Confirm the structure and purity using:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity (aim for >95%).

In Vitro Pharmacological Profiling

In vitro assays are crucial for understanding the mechanism of action of a novel compound at the molecular and cellular level.[5] A tiered approach is recommended to efficiently characterize the pharmacological profile of Compound A.

Tier 1: Primary Receptor Binding Assays

The initial screening should focus on a panel of receptors relevant to neuropsychiatric disorders, such as dopamine (D1, D2, D3, D4) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[6]

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (composition will be receptor-specific).

  • Compound Dilution: Prepare a serial dilution of Compound A (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and either buffer (for total binding), a known competitor (for non-specific binding), or Compound A at various concentrations.

  • Incubation: Incubate the plates at a specified temperature for a set time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filtermat, wash with cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of Compound A by non-linear regression analysis (Cheng-Prusoff equation).

Tier 2: Functional Cell-Based Assays

Once binding affinity is established, functional assays are necessary to determine whether Compound A acts as an agonist, antagonist, or inverse agonist at its target receptors.[7]

Protocol: cAMP Assay for Gs or Gi-coupled Receptors

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells).

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Assay (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of Compound A.

    • Add a known agonist for the receptor at its EC50 concentration.

    • Incubate for a specified time.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the concentration of Compound A to determine the IC50.

In Vitro Screening Cascade

Screening_Cascade Start Compound A (>95% Purity) Primary_Screen Primary Binding Assays (Dopamine & Serotonin Receptors) Start->Primary_Screen Decision_1 Ki < 1 µM? Primary_Screen->Decision_1 Functional_Assay Functional Assays (Agonist/Antagonist Mode) Decision_1->Functional_Assay Yes Stop_1 Stop or Redesign Decision_1->Stop_1 No Decision_2 Potent & Selective? Functional_Assay->Decision_2 Off_Target_Screen Off-Target & Safety Screening (e.g., CEREP Panel, hERG) Decision_2->Off_Target_Screen Yes Stop_2 Stop or Redesign Decision_2->Stop_2 No Go_In_Vivo Proceed to In Vivo Studies Off_Target_Screen->Go_In_Vivo

Caption: A typical in vitro screening cascade for a novel CNS compound.

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system.[8] The choice of model depends on the therapeutic hypothesis. For a potential antipsychotic, a model of dopamine hyperactivity is appropriate.

Model: Amphetamine-Induced Hyperlocomotion in Rats

This model is widely used to screen for antipsychotic activity. Amphetamine increases dopamine release, leading to hyperlocomotion, which can be attenuated by dopamine receptor antagonists.

Protocol: In Vivo Efficacy Assessment

  • Animals: Use adult male Sprague-Dawley rats. Acclimate the animals to the facility and handling for at least one week.

  • Habituation: On the day of the experiment, place the rats in open-field activity chambers and allow them to habituate for 30 minutes.

  • Drug Administration:

    • Administer Compound A (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • After a pre-determined time (based on PK data, if available), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).

  • Behavioral Recording: Immediately after amphetamine administration, record the locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the locomotor activity data in time bins. Compare the total distance traveled between the vehicle-treated group and the groups treated with Compound A using ANOVA followed by post-hoc tests.

Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Total Distance Traveled (m) (Mean ± SEM)% Inhibition of Hyperlocomotion
Vehicle + Saline-150.5 ± 10.2-
Vehicle + Amphetamine1.5850.3 ± 55.60%
Compound A + Amphetamine1625.1 ± 40.832%
Compound A + Amphetamine3410.7 ± 35.263%
Compound A + Amphetamine10250.9 ± 20.186%

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for interpreting efficacy studies and designing clinical trials.[9][10] A preliminary PK study in rodents is a key step.[11]

Protocol: Rodent Pharmacokinetic Study
  • Animals: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of Compound A via intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound A in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescription
CL Clearance: The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution: The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
t₁/₂ Half-life: The time required for the drug concentration to decrease by half.
AUC Area Under the Curve: The integral of the drug concentration-time curve, reflecting total drug exposure.
F% Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
PK/PD Workflow

PKPD_Workflow Dosing Administer Compound A (IV and PO routes) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Plasma Sampling->Bioanalysis PK_Modeling Calculate PK Parameters (CL, Vd, t1/2, AUC, F%) Bioanalysis->PK_Modeling Correlation PK/PD Modeling (Correlate Exposure with Efficacy) PK_Modeling->Correlation Efficacy_Study In Vivo Efficacy Study (e.g., Hyperlocomotion) Efficacy_Study->Correlation

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic analysis.

Conclusion and Future Directions

This document has provided a structured and detailed framework for the preclinical evaluation of a novel therapeutic candidate, exemplified by 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. By systematically assessing the synthesis, in vitro pharmacology, in vivo efficacy, and pharmacokinetics, researchers can build a comprehensive data package. The results from these studies will enable an informed decision on whether to advance the compound into more extensive preclinical development, such as toxicology studies and lead optimization, with the ultimate goal of initiating clinical trials.

References

  • Nestler, E. J., et al. (n.d.). Animal Models of Neuropsychiatric Disorders.
  • Robbins, T. W., & Everitt, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology.
  • Kubinyi, H. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • MDPI. (n.d.).
  • Spicely, S. (2025). Small-molecule pharmacokinetic: Significance and symbolism. Medium.
  • Visikol. (2023). The Importance of In Vitro Assays. Visikol.
  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews.
  • Longdom Publishing. (n.d.).
  • Smolecule. (2023). 1-(2-Piperidin-4-ylethyl)azepane. Smolecule.
  • Gundu, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Van der Mey, M., et al. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562)

Sources

Application Notes and Protocols for the Experimental Investigation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Azepane Derivative

The azepane scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs featuring this seven-membered nitrogen-containing heterocycle for a variety of therapeutic applications.[1] The incorporation of a piperidine moiety and a cyclopropanecarbonyl group in the novel entity, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, suggests a complex pharmacological profile with potential for significant biological activity. The combination of these structural features may influence binding to central nervous system (CNS) targets, enzymes, or other receptors.[2][3][4]

This document provides a comprehensive experimental framework for the initial characterization and pharmacological evaluation of this novel compound. The protocols and experimental designs outlined herein are intended to guide researchers in a logical, stepwise progression from initial compound verification to in-depth biological characterization. The overarching goal is to establish a foundational dataset that will illuminate the therapeutic potential and guide further development of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Part 1: Physicochemical Characterization and Purity Assessment

A thorough understanding of the physicochemical properties of a novel compound is a prerequisite for any meaningful biological investigation. This initial phase ensures the identity, purity, and stability of the test article, which is fundamental to the reproducibility and accuracy of subsequent experiments.

Identity Confirmation and Structural Elucidation

The first step is to unequivocally confirm the chemical structure of the synthesized 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC should be used to resolve any structural ambiguities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide an accurate molecular weight. Fragmentation patterns observed in MS/MS can offer further structural insights.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural evidence, including stereochemistry.[5]

Purity Assessment

The purity of the compound is critical, as impurities can lead to misleading biological results.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be developed to determine the purity of the compound. A purity level of >95% is generally required for in vitro assays, and >98% for in vivo studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying and quantifying any impurities.

Physicochemical Properties

Key physicochemical properties that influence a compound's biological behavior should be determined.

PropertyExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS at pH 7.4) and relevant organic solvents.Determines the feasibility of formulation for in vitro and in vivo studies.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLC.Predicts membrane permeability and potential for non-specific binding.
Chemical Stability Stability testing in different buffers, at various temperatures, and in the presence of light.Assesses the compound's shelf-life and suitability for long-duration experiments.

Part 2: In Vitro Pharmacological Profiling

Given the novelty of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a tiered approach to in vitro profiling is recommended. This strategy allows for a broad initial screen to identify potential biological targets, followed by more focused studies to validate these targets and elucidate the mechanism of action.

Tier 1: Broad Target Screening

The initial step is to screen the compound against a diverse panel of receptors, enzymes, and ion channels to identify potential biological activities. Many contract research organizations (CROs) offer comprehensive screening panels.

Recommended Screening Panels:

  • CNS Receptor Panel: Given that piperidine and azepane moieties are common in CNS-active drugs, a panel including dopamine, serotonin, adrenergic, histamine, and opioid receptors is highly recommended.[2][3][6]

  • Enzyme Inhibition Panel: A broad panel of enzymes, such as cyclooxygenases (COX-1/COX-2), cholinesterases (AChE/BChE), and various kinases, should be included.[4][7]

  • Ion Channel Panel: Screening against a panel of key ion channels (e.g., sodium, potassium, calcium channels) can identify potential cardiovascular or neurological effects.

Tier 2: Target Validation and Mechanism of Action Studies

Any "hits" from the broad screening panel should be followed up with more detailed studies to confirm the activity and determine the mechanism of action.

This protocol provides a general framework for a competitive radioligand binding assay, which can be adapted for various G-protein coupled receptors (GPCRs).

  • Prepare Cell Membranes: Use cell lines stably expressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand, and varying concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This protocol describes a colorimetric assay for determining the inhibition of acetylcholinesterase (AChE).[4]

  • Reagents: Prepare solutions of AChE, the substrate acetylthiocholine (ATCI), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add the enzyme solution and varying concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

  • Pre-incubation: Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

Visualizing the Experimental Workflow

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Profiling cluster_invivo In Vivo Assessment Identity Identity Confirmation (NMR, MS) Purity Purity Assessment (HPLC, LC-MS) Identity->Purity Properties Property Determination (Solubility, LogP) Purity->Properties Screening Tier 1: Broad Target Screening Properties->Screening Validation Tier 2: Target Validation & MoA Screening->Validation Efficacy Efficacy Models Validation->Efficacy Safety Safety & Tolerability Efficacy->Safety drug_development Start Compound Synthesis PhysChem Physicochemical Characterization Start->PhysChem InVitro In Vitro Profiling PhysChem->InVitro InVivo In Vivo Efficacy & Safety InVitro->InVivo ADME Pharmacokinetics (ADME) InVitro->ADME LeadOpt Lead Optimization InVivo->LeadOpt ADME->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A simplified diagram illustrating the progression of a novel compound through the early stages of drug discovery.

Conclusion and Future Directions

The experimental framework detailed in this document provides a robust and systematic approach to the initial investigation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. The data generated from these studies will be instrumental in building a comprehensive pharmacological profile of the compound, identifying its therapeutic potential, and informing the next steps in the drug discovery and development process. A thorough and well-documented execution of these protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful pharmaceutical research.

References

  • El-Sayed, M. A., et al. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed. Available at: [Link]

  • Ratajczak-Sitarz, M., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed. Available at: [Link]

  • Wikipedia. (2023, December 29). LA-Pip. Available at: [Link]

  • ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors. Available at: [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of azepine derivatives from cyclopropane. Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Sandur, S., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. PubMed. Available at: [Link]

  • Khan, A., et al. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PeerJ. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

Sources

Application Notes & Protocols: Measuring the Binding Affinity of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The characterization of molecular interactions is a cornerstone of modern drug discovery and development. Understanding the binding affinity of a novel chemical entity to its biological target is critical for validating its mechanism of action, guiding lead optimization, and predicting in vivo efficacy. This document provides a detailed guide for researchers, scientists, and drug development professionals on methodologies to accurately measure the binding affinity of a novel compound, "1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane."

While the specific biological target of this molecule is not publicly characterized, its structural motifs, containing azepane and piperidine rings, are prevalent in compounds targeting G-protein coupled receptors (GPCRs) and various enzymes.[1] This guide will therefore present a multi-faceted approach, applicable to a hypothesized target class such as a GPCR, providing robust protocols for three gold-standard biophysical techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The selection of an appropriate assay depends on various factors including the nature of the target, the availability of reagents, and the specific information required (e.g., equilibrium constants vs. full thermodynamic profiles). The following sections will delve into the principles behind each method, provide step-by-step protocols, and offer guidance on data interpretation, ensuring a self-validating and scientifically rigorous approach to affinity determination.

Part 1: Radioligand Binding Assays - The Gold Standard for GPCRs

Radioligand binding assays are highly sensitive and have long been considered the gold standard for quantifying ligand binding to membrane-bound receptors like GPCRs.[2][3] These assays utilize a radioactively labeled ligand to quantify its binding to a target.[4] The affinity of an unlabeled test compound, such as 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, is typically determined through a competition binding experiment.[2][4]

Causality Behind Experimental Choices: This method is chosen for its high sensitivity, robustness, and its ability to be performed on complex biological preparations like cell membrane homogenates, which often contain the target receptor in its native conformation.[3][5] The competition format allows for the determination of the inhibitory constant (Kᵢ), a critical measure of a compound's affinity.

Protocol 1: Competition Radioligand Binding Assay

This protocol outlines the steps to determine the Kᵢ of our test compound for a hypothetical GPCR target.

1. Preparation of Cell Membranes:

  • Culture cells expressing the GPCR of interest to a high density.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA with protease inhibitors).[6]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[6]

  • Wash the membrane pellet with fresh buffer and re-centrifuge.

  • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

2. Assay Execution:

  • In a 96-well plate, combine the following in each well:

    • Cell membrane preparation (typically 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) at a concentration close to its dissociation constant (Kₑ).

    • Varying concentrations of the unlabeled test compound, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (typically a 10-point serial dilution).

  • Total Binding Control: Wells containing only membranes and radioligand.

  • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.

  • Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[6]

3. Separation and Detection:

  • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C).[6]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[7]

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[6]

Data Presentation: Radioligand Binding
ParameterValue
Radioligand Used[³H]-N-methylspiperone
Radioligand Kₑ1.5 nM
IC₅₀125 nM
Calculated Kᵢ 48.1 nM
Workflow Visualization

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis P1 Cell Culture P2 Homogenization P1->P2 P3 Membrane Isolation P2->P3 A1 Incubate: Membranes + Radioligand + Test Compound P3->A1 A2 Equilibration A1->A2 D1 Vacuum Filtration A2->D1 D2 Scintillation Counting D1->D2 D3 Data Analysis (IC₅₀ → Kᵢ) D2->D3

Caption: Workflow for a competition radioligand binding assay.

Part 2: Surface Plasmon Resonance (SPR) - Real-Time, Label-Free Kinetics

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real time.[8][9] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10][11] This allows for the determination of not only the equilibrium dissociation constant (Kₑ), a measure of affinity, but also the kinetic rate constants for association (kₐ) and dissociation (kₑ).[8]

Causality Behind Experimental Choices: SPR is selected for its ability to provide detailed kinetic information, which is crucial for understanding the dynamic nature of a drug-target interaction.[12] For small molecule analysis, such as with our test compound, SPR can be challenging but provides invaluable data on how quickly the compound binds and how long it stays bound, which often correlates better with in vivo activity than affinity alone.[10][13]

Protocol 2: Small Molecule SPR Analysis

This protocol describes immobilizing a purified target protein and flowing the small molecule analyte over the surface.

1. Target Immobilization:

  • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

  • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Inject the purified target protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the surface via its primary amines.

  • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes.

2. Binding Analysis (Multi-Cycle Kinetics):

  • Prepare a series of dilutions of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in a suitable running buffer (e.g., HBS-EP+). It is critical to include a range of concentrations both below and above the expected Kₑ.

  • Inject the lowest concentration of the analyte over the sensor and reference surfaces for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).

  • Regenerate the sensor surface with a specific regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte. This step must be optimized to ensure complete removal without damaging the immobilized protein.

  • Repeat the injection-dissociation-regeneration cycle for each concentration of the analyte, from lowest to highest. Include several buffer-only (zero analyte) injections for double referencing.

3. Data Analysis:

  • The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.

  • Process the raw data by subtracting the reference channel signal and the buffer-only injection signals (double referencing).

  • Globally fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[14]

  • This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), where Kₑ = kₑ / kₐ.

Data Presentation: SPR Analysis
ParameterValueUnit
Association Rate (kₐ)1.2 x 10⁴M⁻¹s⁻¹
Dissociation Rate (kₑ)5.8 x 10⁻⁴s⁻¹
Equilibrium Constant (Kₑ) 48.3 nM M
Workflow Visualization

SPR_Workflow cluster_prep Preparation cluster_kinetics Kinetic Analysis Cycle (repeat for each concentration) cluster_analysis Data Analysis P1 Activate Sensor Chip P2 Immobilize Target Protein P1->P2 P3 Deactivate Surface P2->P3 K1 Analyte Injection (Association) P3->K1 K2 Buffer Flow (Dissociation) K1->K2 K3 Regeneration K2->K3 A1 Double Referencing K2->A1 K3->K1 next conc. A2 Global Fitting to Binding Model A1->A2 A3 Determine kₐ, kₑ, Kₑ A2->A3

Caption: Workflow for a multi-cycle kinetics SPR experiment.

Part 3: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[15][16] It is the only method that can determine all thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).[15][17][18] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Causality Behind Experimental Choices: ITC is chosen when a deep understanding of the driving forces behind the binding interaction is required.[17] For instance, knowing whether an interaction is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder, e.g., hydrophobic effect) is invaluable for rational drug design. The method's in-solution nature also avoids potential artifacts from surface immobilization.[16]

Protocol 3: ITC for Enzyme-Inhibitor Binding

This protocol is designed to measure the binding of our test compound to a purified, soluble enzyme target.

1. Sample Preparation:

  • Dialyze the purified enzyme and dissolve the test compound (1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane) in the exact same buffer batch to minimize buffer mismatch heats.[18]

  • Degas both solutions thoroughly immediately before the experiment to prevent air bubbles in the calorimeter cells.

  • Accurately determine the concentrations of both the protein and the compound. Purity is critical for accurate ITC data.[19]

2. ITC Experiment Setup:

  • Load the enzyme solution into the sample cell of the calorimeter (typically at a concentration 5-500 times the expected Kₑ).[20]

  • Load the test compound solution into the injection syringe (typically 10-20 times the concentration of the enzyme).

  • Set the experimental temperature and allow the system to equilibrate.

3. Titration:

  • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the test compound from the syringe into the enzyme solution in the sample cell.

  • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.[21]

  • The initial injections produce large heat changes as most of the injected ligand binds. As the enzyme becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

4. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change for that injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit this binding isotherm to a suitable model (e.g., a single-site binding model) using the analysis software.

  • The fit directly yields the stoichiometry (n), the binding constant (Kₐ, where Kₐ = 1/Kₑ), and the enthalpy of binding (ΔH).[22]

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations:

    • ΔG = -RT * ln(Kₐ) (where R is the gas constant and T is the absolute temperature)

    • ΔG = ΔH - TΔS[17]

Data Presentation: ITC Analysis
ParameterValueUnit
Stoichiometry (n)0.98-
Association Constant (Kₐ)2.07 x 10⁷M⁻¹
Dissociation Constant (Kₑ) 48.3 nM M
Enthalpy (ΔH)-8.5kcal/mol
Entropy (-TΔS)-1.6kcal/mol
Gibbs Free Energy (ΔG)-10.1kcal/mol
Workflow Visualization

ITC_Workflow cluster_prep Preparation cluster_titration Titration Experiment cluster_analysis Data Analysis P1 Precise Buffer Matching P2 Degas Protein & Ligand P1->P2 P3 Accurate Concentration Determination P2->P3 T1 Load Cell & Syringe P3->T1 T2 Equilibrate Temperature T1->T2 T3 Inject Ligand into Protein T2->T3 T4 Measure Heat Change T3->T4 T4->T3 repeat injections A1 Integrate Injection Peaks T4->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine n, Kₐ, ΔH Calculate ΔG, ΔS A3->A4

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

References

  • Bjelic, S., & Jelesarov, I. (2008). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Determination of kinetic data using surface plasmon resonance biosensors. PubMed. Available at: [Link]

  • Carterra. (n.d.). Uses Of SPR & High Throughput Kinetic Analysis. Retrieved from [Link]

  • Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Available at: [Link]

  • Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JOVE. Available at: [Link]

  • Zhang, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. JOVE. Available at: [Link]

  • Paketurytė, V., et al. (2019). Intrinsic thermodynamics of protein – ligand binding by isothermal titration calorimetry as aid to drug design. White Rose Research Online. Available at: [Link]

  • Fejér, S. N., et al. (2014). Impact of protein and ligand impurities on ITC-derived protein-ligand thermodynamics. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

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  • Zhang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

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  • Sittampalam, G. S., et al. (2012). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Borlinghaus, N., et al. (2021). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ChemRxiv. Available at: [Link]

  • Merz, M., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Available at: [Link]

  • Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. ResearchGate. Available at: [Link]

  • Ehara, T., et al. (2018). The Discovery of a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma. PubMed. Available at: [Link]

  • Asif, M. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane. Retrieved from [Link]

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Application Notes & Protocols: High-Throughput Screening of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Characterizing Novel GPCR Modulators

Abstract

This document provides a comprehensive guide for the characterization of novel chemical entities in a high-throughput screening (HTS) environment. While the protocols herein are broadly applicable, they are presented through the specific, illustrative case of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane , hereafter referred to as CPPA . As CPPA is a novel compound with no established biological target, this guide proposes a scientifically informed, hypothetical screening cascade against the Dopamine D2 Receptor (D2R), a well-characterized G-protein coupled receptor (GPCR) implicated in numerous neurological disorders.[1][2][3] This approach serves as a robust template for researchers aiming to identify and validate the activity of new small-molecule modulators from large compound libraries.

The protocols emphasize scientific integrity through a multi-stage process, including primary screening, orthogonal hit confirmation, and detailed potency and selectivity profiling. Each stage is designed as a self-validating system to minimize false positives and ensure the generation of high-quality, actionable data.[4][5][6]

Introduction: Rationale and Strategic Overview

The discovery of novel therapeutics often begins with the identification of "hits" from large-scale screening campaigns.[5][7] The compound of interest, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (CPPA) , possesses a piperidinyl-azepane core, a common structural motif in centrally active agents, suggesting a potential interaction with neuronal receptors.[8][9] Given this structural hypothesis, we have selected the Dopamine D2 Receptor (D2R) as a plausible and high-value target for this illustrative guide. The D2R is a Gαi-coupled GPCR, and its modulation is a cornerstone of therapies for conditions like schizophrenia and Parkinson's disease.[1][3]

Our screening strategy is designed to efficiently progress from a massive compound library to a small set of validated, well-characterized hits. This cascade ensures that resources are focused progressively on the most promising molecules.

Experimental Logic & Workflow

The causality behind this multi-step workflow is to increase data confidence at each stage. A high-sensitivity, high-throughput primary assay casts a wide net for potential hits. Subsequent, more specific (and often lower-throughput) orthogonal and secondary assays then serve to confirm this activity and eliminate artifacts, ensuring that the final hits are genuine modulators of the target.[10][11]

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization P_Screen Primary HTS: Calcium Flux Assay (10 µM Single-Point Screen) ~1,000,000 Compounds Hit_Ident Initial Hit Identification (e.g., >3σ from baseline) P_Screen->Hit_Ident Ortho_Assay Orthogonal Assay: cAMP Assay (Confirms Gαi Signaling) ~1,000 Hits Hit_Ident->Ortho_Assay Dose_Resp Potency Determination (10-point, 1:3 dilution) IC50/EC50 Generation Ortho_Assay->Dose_Resp Selectivity Selectivity Profiling (Panel of related GPCRs) ~50 Confirmed Hits Dose_Resp->Selectivity Lead_Cand Validated Lead Candidates Selectivity->Lead_Cand

Caption: High-level overview of the proposed HTS cascade for CPPA.

Phase 1: Primary High-Throughput Screening

Objective: To rapidly identify initial "hits" that modulate D2R activity from a large compound library using a robust and cost-effective assay.

Chosen Assay: Cell-Based Calcium Flux Assay.

Rationale: The D2R canonically couples to Gαi, which inhibits adenylyl cyclase.[3][12] For a robust HTS assay amenable to fluorescence plate readers, a common strategy is to use a cell line (e.g., CHO or HEK293) stably co-expressing the D2R and a promiscuous G-protein like Gα16 or a chimeric G-protein (Gαqi5). These engineered G-proteins force the D2R activation signal to couple to the Gαq pathway, resulting in the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[13] This Ca²⁺ mobilization can be detected with high sensitivity using fluorescent dyes. This method provides a robust, rapid, and cost-effective primary screen.[14]

Instrumentation: A fluorescent imaging plate reader, such as the FLIPR® Tetra System, is ideal for this application as it can measure kinetic responses in real-time across 384- or 1536-well plates.[15][16]

Protocol 2.1: Primary Calcium Flux HTS Assay
  • Cell Plating:

    • Culture CHO-K1 cells stably expressing human D2R and Gα16 in appropriate media.

    • Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-25,000 cells per well in 25 µL of media.

    • Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8, AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.[17]

    • Remove the cell culture medium and add 25 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[18]

  • Compound Addition & Measurement:

    • Prepare compound source plates containing CPPA and other library compounds, typically at a 10 mM stock concentration in DMSO.

    • Use an automated liquid handler to transfer a small volume (e.g., 50 nL) of compound to the assay plate, resulting in a final screening concentration of 10 µM.

    • Controls: Each plate must contain negative controls (DMSO vehicle only) and positive controls (a known D2R agonist, e.g., Quinpirole at EC₈₀ concentration).

    • Place the assay plate into the FLIPR® instrument.

    • Initiate reading, establishing a baseline fluorescence for ~10-20 seconds.

    • The instrument then automatically adds the agonist (for antagonist screening mode) or vehicle (for agonist screening mode) and continues to read the fluorescence kinetically for 90-180 seconds.

Data Analysis and Quality Control
  • Metric: The primary metric is the change in Relative Fluorescence Units (RFU) from baseline to peak.

  • Normalization: Data should be normalized to the plate controls:

    • % Inhibition (Antagonist mode) = 100 * (1 - (Test_Compound_Signal - Avg_Min_Control) / (Avg_Max_Control - Avg_Min_Control))

  • Quality Control (QC): The robustness of each plate is determined by the Z-factor, a statistical measure of the separation between the positive and negative controls.[19][20][21]

    • Formula: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

    • Where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.

    • Acceptance Criterion: Plates with a Z' ≥ 0.5 are considered excellent and suitable for HTS.[22][23]

QC MetricFormulaAcceptance ValueRationale
Z-Factor (Z') 1 - (3σₚ + 3σₙ) /µₚ - µₙ
Signal-to-Background (S/B) µₚ / µₙ> 5A high ratio indicates a strong signal window, making hit identification easier.
Coefficient of Variation (%CV) (σ / µ) * 100< 15%Low CV for controls indicates minimal well-to-well variability and high assay precision.[24]

Phase 2: Hit Confirmation and Potency Determination

Objective: To confirm the activity of primary hits using a different assay methodology (orthogonal testing) and to determine their potency (IC₅₀/EC₅₀).

Protocol 3.1: Orthogonal cAMP Accumulation Assay

Rationale: This assay directly measures the canonical signaling pathway of the Gαi-coupled D2R.[1] A genuine D2R antagonist, like our hypothetical CPPA, would block the ability of an agonist to inhibit cyclic AMP (cAMP) production. This confirms the hit's activity through a different biological mechanism, reducing the likelihood of artifacts from the primary screen (e.g., compounds that interfere with calcium signaling or fluorescence).[25][26] Competitive immunoassays, such as those using HTRF® technology, are well-suited for this purpose in a 384-well format.

Signaling_Pathways cluster_Ca Primary Assay: Calcium Flux (Engineered) cluster_cAMP Orthogonal Assay: cAMP (Canonical) D2R_Ca D2R G16 Gα16 D2R_Ca->G16 PLC_Ca PLC G16->PLC_Ca IP3_Ca IP3 PLC_Ca->IP3_Ca Ca_Release [Ca²⁺]↑ IP3_Ca->Ca_Release D2R_cAMP D2R Gi Gαi D2R_cAMP->Gi AC Adenylyl Cyclase Gi->AC cAMP_Dec [cAMP]↓ AC->cAMP_Dec

Caption: Signaling pathways for primary and orthogonal assays.

  • Cell Culture: Use a cell line (e.g., HEK293) expressing only the human D2R.

  • Assay Procedure:

    • Plate cells as in Protocol 2.1.

    • Add test compounds (primary hits) followed by an EC₈₀ concentration of a D2R agonist (e.g., Quinpirole).

    • Incubate to allow for modulation of cAMP levels.

    • Lyse the cells and perform the cAMP measurement using a commercial HTRF® or equivalent kit (e.g., HitHunter® cAMP Assay) following the manufacturer's protocol.[27][28]

  • Data Analysis: The HTRF® signal is inversely proportional to the amount of cAMP produced. Confirmed hits will show a signal recovery similar to the no-agonist control.

Protocol 3.2: Dose-Response and Potency (IC₅₀) Determination

Rationale: Single-point screening can be misleading. Determining the concentration at which a compound elicits 50% of its maximal effect (IC₅₀ for antagonists, EC₅₀ for agonists) is crucial for understanding its potency and for structure-activity relationship (SAR) studies.[29]

  • Compound Plating: Prepare a serial dilution plate for each confirmed hit. A 10-point curve with a 1:3 dilution starting from 100 µM is standard.

  • Assay Performance: Run the dose-response curves using the more biologically relevant cAMP assay (Protocol 3.1).

  • Data Analysis:

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

    • Software such as GraphPad Prism or proprietary analysis tools are used for this purpose.

ParameterDescriptionImportance
IC₅₀ / EC₅₀ The concentration of a modulator that elicits a half-maximal response.Quantifies the potency of the compound; a lower value indicates higher potency.
Hill Slope The steepness of the dose-response curve.A slope near 1.0 suggests a standard 1:1 binding interaction. Slopes far from 1.0 may indicate complex mechanisms.
Maximal Effect (Eₘₐₓ) The maximum response achievable by the compound.Defines the efficacy of the compound (e.g., full vs. partial agonist/antagonist).

Phase 3: Selectivity Profiling

Objective: To ensure the confirmed hit is selective for the target of interest (D2R) and does not interact with related receptors, which could cause off-target effects.

Rationale: A key attribute of a high-quality lead compound is selectivity. CPPA might interact with other dopamine receptor subtypes (D1, D3, D4, D5) or other related GPCRs. Lack of selectivity can lead to undesirable side effects in later stages of drug development.

Protocol 4.1: Counter-Screening Against a Receptor Panel
  • Select Panel: Choose a panel of relevant receptors. For a D2R modulator, this should minimally include all other dopamine receptor subtypes. A broader panel might include serotonin, adrenergic, and muscarinic receptors.

  • Assay Execution:

    • Use established assays for each receptor in the panel (these can be calcium, cAMP, or other formats).

    • Screen the potent, confirmed hits (e.g., those with IC₅₀ < 1 µM) at a single high concentration (e.g., 10 µM) against the entire panel.

  • Follow-Up: For any receptor where significant activity (>50% inhibition/activation) is observed, perform a full dose-response curve (as in Protocol 3.2) to determine the IC₅₀/EC₅₀ for that off-target interaction.

  • Selectivity Index: The selectivity of a compound is often expressed as a ratio of IC₅₀ values (e.g., IC₅₀ for off-target / IC₅₀ for D2R). A selectivity index of >100-fold is generally desired.

Conclusion

This application note outlines a rigorous, multi-stage HTS cascade for the identification and characterization of novel modulators, using the hypothetical compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (CPPA) as a working example against the Dopamine D2 Receptor. By integrating a high-throughput primary screen with a mechanistically distinct orthogonal assay and comprehensive potency and selectivity profiling, this workflow provides a robust framework for minimizing false positives and generating high-confidence lead candidates. The principles of assay quality control, particularly the use of the Z-factor, are embedded throughout the process to ensure data integrity and reproducibility.[4][6][30]

References

  • High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 2015. [Link]

  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 2005. [Link]

  • FLIPR Tetra System and Assays. Molecular Devices. [Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 2018. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Molecular Pharmacology, 2017. [Link]

  • Z-factor. Grokipedia. [Link]

  • FLIPR Cellular Screening Systems. Pharmaceutical Business Review. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 2018. [Link]

  • FLIPR Tetra High-Throughput Cellular Screening System. ITS Science & Medical. [Link]

  • HitHunter® cAMP Assay for Small Molecules. DiscoverX. [Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 2018. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Buy Molecular Devices FLIPR TETRA System, New & Used Prices. LabX. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

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  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega, 2024. [Link]

  • Z-Factor Calculator. Assay Quality Control. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 2019. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 2011. [Link]

  • A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening, 2015. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • Quality control and data correction in high-throughput screening. Université du Québec à Montréal. [Link]

  • Dopamine receptor D2. Wikipedia. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

  • On HTS: Z-factor. LinkedIn, 2023. [Link]

  • Using the Promega GloSensor™ cAMP technology on the FLIPR® Tetra system for live cell Gi- and Gs- coupled GPCR second messenger assays. Technology Networks, 2011. [Link]

  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? Creative Bioarray. [Link]

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Troubleshooting & Optimization

"troubleshooting 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane insolubility issues"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This guide provides in-depth troubleshooting for common insolubility issues encountered during experimental use. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)
Q1: My vial of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane has just arrived. I tried to dissolve it directly in my aqueous buffer (e.g., PBS, pH 7.4) and it won't go into solution. What should I do first?

A1: Direct dissolution of this compound in neutral aqueous buffers is often unsuccessful due to its molecular structure. The first and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the universally recommended starting point due to its powerful solubilizing capabilities for a vast range of organic molecules.[1][2]

The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted into your experimental medium. This ensures that the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid impacting the biological system.[1]

Q2: Why is this specific molecule, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, prone to solubility issues in aqueous solutions?

A2: The solubility behavior of this molecule is a direct consequence of its chemical structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.

  • Hydrophobic Character: The cyclopropanecarbonyl group and the carbon backbones of the azepane and piperidine rings are nonpolar.[3][4] These regions do not readily interact with polar water molecules, contributing to low aqueous solubility.

  • Hydrophilic Potential (The Key to Solubilization): The molecule possesses two secondary amine groups within the piperidine and azepane rings.[5][6] The nitrogen atoms in these amines have lone pairs of electrons, making them basic.[4][7][8] This basicity is the most important property to leverage for improving solubility. At neutral or basic pH, these amines are in their neutral, "free base" form, which is less water-soluble. However, in an acidic environment, they can become protonated, forming positively charged ions (piperidinium and azepanium).[3] These charged, salt forms are significantly more soluble in water.[3]

Troubleshooting & Optimization Guide
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A3: This is a classic problem known as "precipitation upon dilution."[2] It occurs because when a small volume of the highly concentrated DMSO stock is added to the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment, causing it to crash out of solution.

The solution is to perform a stepwise dilution, which gradually acclimates the compound to the aqueous environment.

  • Prepare Initial Stock: Create a 10 mM stock solution of the compound in 100% DMSO as described previously.

  • Create Intermediate Dilution Buffer: Prepare a buffer solution that is a mix of your final aqueous buffer and a water-miscible co-solvent. A good starting point is a 50:50 mix of your aqueous buffer and ethanol or a 75:25 mix of buffer and PEG-400.

  • Perform Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into the intermediate dilution buffer from Step 2. This creates a 1 mM solution in a more "hospitable" solvent mixture. The compound should remain in solution.

  • Final Dilution: Use the 1 mM intermediate solution to make the final dilutions into your 100% aqueous assay buffer. This final dilution step is much less drastic, and the presence of the co-solvent from the intermediate stock helps maintain solubility.

This workflow is visualized in the diagram below.

G cluster_0 Troubleshooting Precipitation Upon Dilution stock 1. Prepare 10 mM Stock in 100% DMSO direct_dilution 2a. Direct Dilution into Aqueous Buffer stock->direct_dilution Standard Method stepwise_start 2b. Perform Stepwise Dilution stock->stepwise_start Recommended Method precipitate 3a. Precipitation Occurs! direct_dilution->precipitate intermediate 3b. Dilute into Buffer/Co-solvent Mix (e.g., 50% Ethanol) stepwise_start->intermediate final_dilution 4b. Dilute Intermediate Stock into Aqueous Buffer intermediate->final_dilution success 5b. Compound Remains Soluble! final_dilution->success

Caption: Workflow for preventing precipitation during dilution.
Q4: My experiment is sensitive to organic solvents like DMSO and ethanol. How can I increase the aqueous solubility of the compound itself?

A4: This is where leveraging the basicity of the piperidine and azepane nitrogens is crucial. By lowering the pH of your solvent, you can protonate these nitrogens, converting the molecule into a more soluble salt form.[3] The pKa of a piperidine nitrogen is typically around 11.2, meaning it will be predominantly protonated at any pH significantly below this value (e.g., at pH 4-5).[3]

  • Determine pH Compatibility: First, confirm that the pH required for dissolution will not negatively impact your compound's stability or your downstream assay.

  • Prepare Acidic Vehicle: Prepare a biocompatible acidic solution. A simple starting point is 10-50 mM HCl, or a citrate buffer at pH 3-4.

  • Dissolution Test: Attempt to dissolve a small, known amount of the compound directly into the acidic vehicle. Use sonication or gentle vortexing to aid dissolution.

  • pH Readjustment (If Necessary): Once the compound is dissolved in the acidic stock, you can carefully add it to your final, larger volume of experimental buffer. The buffer's capacity should be sufficient to bring the final pH back to the desired physiological range. Always check the final pH of your working solution.

The diagram below illustrates the chemical principle at work.

G cluster_1 Effect of pH on Compound Solubility node_neutral Neutral/Basic pH (e.g., pH 7.4) Free Base Form - Two neutral amine groups (NH) - Poorly water-soluble node_acidic Acidic pH (e.g., pH 4.0) Protonated Salt Form - Two positive charges (NH2+) - Greatly enhanced water solubility node_neutral->node_acidic Add Acid (H+) node_acidic->node_neutral Add Base (OH-)

Caption: Protonation at acidic pH increases solubility.
Q5: What are co-solvents and when should I use them?

A5: Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[9][10] They work primarily by reducing the overall polarity of the water-based solvent, making it a more favorable environment for a hydrophobic molecule.[11]

You should consider using a co-solvent system when:

  • pH adjustment is not a viable option.

  • You need to achieve a higher final concentration than is possible with a minimal amount of DMSO alone.

  • You are still observing some precipitation even with stepwise dilution.

Co-SolventTypical Final Conc.Key Properties & Considerations
Ethanol 1-5%Good solubilizer, generally well-tolerated by many cell lines at low concentrations.[9]
Polyethylene Glycol (PEG 300/400) 5-10%Excellent for increasing solubility; can be viscous. Often used in formulations.[9][12]
Propylene Glycol 1-5%Common pharmaceutical excipient with a good safety profile.[9]
Glycerol 5-10%Can also act as a protein stabilizer, but its high viscosity can be a drawback.[9][13]

To systematically find the best solvent system, perform a basic solubility test.

  • Preparation: Add an excess amount of your solid compound to several vials (e.g., 1-2 mg per vial).

  • Solvent Addition: Add a known, small volume (e.g., 100 µL) of each solvent system you wish to test (e.g., PBS, PBS + 5% Ethanol, pH 4 Citrate Buffer, etc.) to a separate vial.

  • Equilibration: Vortex the vials and allow them to equilibrate for 1-2 hours at room temperature to ensure the solution is saturated.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.[3]

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This gives you the saturation solubility in each condition.

References
  • Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. Benchchem.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Cosolvent. Wikipedia.
  • Solubility and pH of amines. Royal Society of Chemistry.
  • Solubility enhancement and cosolvency. Slideshare.
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Co-solvent: Significance and symbolism.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • How do amines and amides affect the pH of a solution?. ChemGulf.
  • What solvents can dissolve piperidines?. Blog.
  • Technical Support Center: Troubleshooting Small Molecule Solubility. Benchchem.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Piperidine from the hydrolysis of piperine. Sciencemadness.org.
  • Making Piperidine to piss off my FBI Agent. YouTube.
  • Azepane | C6H13N. PubChem.
  • Advanced Properties of Amines. Chemistry LibreTexts.
  • Azepane. Wikipedia.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • How does pH affect solubility?. askIITians.
  • Troubleshooting Guide for Common Protein Solubility Issues.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

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Technical Support Center: Optimizing 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane Concentration in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the concentration of this compound in various experimental assays. Here, we address common challenges and provide evidence-based protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in a new assay?

A1: For a novel compound like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, it is crucial to establish a dose-response curve over a wide concentration range. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM, solubility permitting) down to a low concentration (e.g., 1 nM).[1] This broad range is essential for identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and determining the optimal working concentration for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound?

A2: Due to the potential for low aqueous solubility, a high-concentration stock solution should first be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[2] For example, a 10 mM stock in DMSO is a common starting point. This stock can then be serially diluted into your complete cell culture medium or assay buffer to achieve the final desired concentrations.[2] It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that could cause toxicity to the cells, typically below 0.5%.[2]

Q3: I am observing lower than expected potency in my cell-based assay compared to a biochemical assay. What could be the cause?

A3: A frequent cause for a decrease in apparent potency in cell-based assays is the presence of serum in the culture medium.[3] Serum proteins, such as albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecules.[3] According to the "free drug hypothesis," only the unbound fraction of the compound is available to interact with its target.[3] High serum protein binding can sequester the compound, reducing its effective concentration and leading to a rightward shift in the dose-response curve.[3]

Q4: My results show high variability between replicate wells. What are the potential sources of this issue?

A4: High variability can arise from several factors, including:

  • Uneven cell seeding: Ensure a single-cell suspension and even distribution of cells in the wells.[1]

  • Pipetting errors: Use calibrated pipettes and proper technique, especially during serial dilutions.[4]

  • Compound precipitation: Visually inspect for any signs of the compound precipitating out of solution at higher concentrations.

  • Edge effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell health. To mitigate this, consider not using the outer wells for experimental data or filling them with a sterile buffer.

  • Inconsistent incubation times or conditions: Ensure all plates are treated and incubated uniformly.[5]

Troubleshooting Guides

Issue 1: No Observable Biological Effect

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Concentration Too Low The tested concentrations may be below the effective range for your specific cell line or target. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM), while monitoring for solubility issues.[2]
Compound Degradation Improper storage or handling can lead to the degradation of the compound. Store stock solutions at -20°C or -80°C. Prepare fresh dilutions from the stock for each experiment.
Cell Line Resistance The target pathway may not be active or may be redundant in the chosen cell line.[2] Consider using a different, potentially more sensitive, cell line.
Assay Insensitivity The chosen assay may not be sensitive enough to detect the compound's mechanism of action.[1] Try an alternative assay that measures a different endpoint of the biological pathway of interest.
Issue 2: High Background Signal or Non-Specific Binding

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Interference The compound may directly interact with the assay reagents, leading to a false signal. Run a control with the compound and assay reagents in a cell-free medium to check for direct interaction.[1]
Non-Specific Binding The compound may bind to non-target molecules or the assay plate itself.[6][7] Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer or using low-binding microplates.[8]
Media Component Interference Components in the culture medium, like phenol red, can interfere with absorbance or fluorescence readings. Use phenol red-free medium during the assay if interference is suspected.[1]

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Optimizing cell seeding density is crucial to ensure a measurable signal and avoid artifacts from overcrowding.[5]

  • Plate Seeding: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: Plot the assay signal against the cell number. The optimal seeding density will be within the linear range of this curve, providing a robust signal without reaching confluency.

Protocol 2: Initial Dose-Response Curve Generation

This protocol outlines the steps for generating a comprehensive dose-response curve to determine the IC50/EC50 of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution to create a range of working concentrations.[4][9] A 10-point, 3-fold dilution series starting from 100 µM is a good starting point. Ensure proper mixing at each dilution step.[4][10]

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.[1]

  • Compound Treatment: Add the various concentrations of the compound to the appropriate wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Assay Performance: Perform the relevant biological assay (e.g., cell viability, reporter gene, etc.).

  • Data Analysis: Plot the assay response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Perform Serial Dilutions (e.g., 100 µM to 1 nM) A->C B Optimize Cell Seeding Density D Seed Cells at Optimal Density B->D E Treat Cells with Compound and Controls C->E D->E F Incubate for Desired Duration E->F G Perform Assay F->G H Acquire Data G->H I Plot Dose-Response Curve H->I J Calculate IC50/EC50 I->J

Caption: Workflow for Dose-Response Curve Generation.

Troubleshooting_Flowchart Start Problem Encountered in Assay NoEffect No Observable Effect Start->NoEffect HighVariability High Variability Start->HighVariability CheckConc Widen Concentration Range (up to 100 µM) NoEffect->CheckConc Is concentration range broad enough? CheckStability Verify Compound Stability (Fresh Dilutions) NoEffect->CheckStability Is compound integrity confirmed? CheckCells Test Alternative Cell Line NoEffect->CheckCells Is cell line appropriate? CheckSeeding Verify Cell Seeding Uniformity HighVariability->CheckSeeding Is cell distribution even? CheckPipetting Review Pipetting Technique & Calibration HighVariability->CheckPipetting Are dilutions accurate? CheckSolubility Visually Inspect for Precipitation HighVariability->CheckSolubility Is compound fully dissolved?

Caption: Troubleshooting Decision Tree for Common Assay Issues.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved from [Link]

  • Study.com. (n.d.). Serial Dilution | Definition, Purpose & Calculation - Lesson. Retrieved from [Link]

  • wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures). Retrieved from [Link]

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Technical Support Center: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for experiments involving 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common pitfalls encountered during the synthesis, purification, and characterization of this molecule. The unique structure, combining a sterically hindered acylated azepane with a piperidine moiety, presents specific challenges that this guide aims to resolve.

Part 1: Synthesis of the 2-(Piperidin-4-yl)azepane Precursor

The formation of the core 2-(piperidin-4-yl)azepane structure is a critical initial step. Success in this phase is paramount for the overall synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to form the 2-(piperidin-4-yl)azepane core?

A1: There are several plausible routes, each with its own set of challenges. A common strategy involves the ring expansion of a substituted piperidine.[1] Another approach is the direct functionalization of an azepane ring, though this can be less regioselective.[2] A highly controlled method involves the coupling of a protected piperidine derivative with a suitable azepane precursor, often via reductive amination.

Q2: I am observing low yields in my ring expansion reaction to form the azepane. What could be the issue?

A2: Low yields in azepane synthesis via ring expansion are often due to unfavorable kinetics and thermodynamics compared to the formation of 5- or 6-membered rings.[3] Competing intermolecular reactions, such as polymerization, can also be a significant factor.[3] It is crucial to maintain high dilution conditions to favor intramolecular cyclization.

Troubleshooting Guide: Precursor Synthesis

Issue 1: Inefficient Coupling of Piperidine and Azepane Moieties

  • Symptom: Low yield of the desired 2-(piperidin-4-yl)azepane precursor.

  • Potential Cause: Steric hindrance between the two bulky rings can impede the reaction. The choice of protecting group on the piperidine nitrogen is also critical.

  • Solution:

    • Optimize Reaction Conditions: Screen different solvents and temperatures. Polar aprotic solvents like DMF or acetonitrile are often effective.[3]

    • Choice of Reducing Agent: For reductive amination, milder reducing agents like sodium triacetoxyborohydride can be more effective than harsher reagents.

    • Protecting Group Strategy: Utilize a protecting group on the piperidine nitrogen (e.g., Boc) that is stable under the coupling conditions but can be removed efficiently without affecting the azepane ring.

Part 2: N-Acylation with Cyclopropanecarbonyl Chloride

The introduction of the cyclopropanecarbonyl group onto the azepane nitrogen is a key step that can be prone to several issues.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction is sluggish and does not go to completion. Why is this happening?

A1: The secondary amine of the 2-substituted azepane is sterically hindered, which can slow down the acylation reaction. Additionally, the cyclopropanecarbonyl chloride itself can be reactive and may degrade if the reaction conditions are not optimal.[4][5]

Q2: I am observing the formation of a significant amount of side products. What are they and how can I avoid them?

A2: A common side reaction is the acylation of the piperidine nitrogen if it is not protected. Another possibility is the formation of a salt between the generated HCl and the basic nitrogens of your starting material or product, which can complicate the reaction and work-up.[6]

Troubleshooting Guide: N-Acylation

Issue 1: Incomplete Acylation and Low Yield

  • Symptom: The starting 2-(piperidin-4-yl)azepane remains in the reaction mixture even after prolonged reaction times.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky piperidinyl group at the 2-position of the azepane sterically shields the nitrogen, slowing the reaction.Increase the reaction temperature moderately. Consider using a more reactive acylating agent, such as the corresponding anhydride with a catalytic amount of DMAP.
Base Incompatibility The base used to scavenge HCl may be too bulky or not strong enough.Use a non-nucleophilic, sterically unhindered base like triethylamine or diisopropylethylamine (DIPEA).
Reagent Instability Cyclopropanecarbonyl chloride is sensitive to moisture and can hydrolyze.[5]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled reagents.

Issue 2: Formation of a White Precipitate During the Reaction

  • Symptom: A salt precipitates out of the reaction mixture.

  • Potential Cause: The HCl generated during the acylation reacts with the basic nitrogen atoms of the starting material, product, or base to form a hydrochloride salt.[6]

  • Solution:

    • Use of a Base: Always include a suitable base in the reaction mixture to neutralize the HCl as it is formed.

    • Solvent Choice: Ensure the chosen solvent can dissolve the reactants and the base, but the resulting salt may still precipitate. This is not always detrimental and can sometimes drive the reaction to completion. The salt can be removed during the aqueous work-up.

Experimental Workflow: N-Acylation

N-Acylation Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up precursor 2-(Piperidin-4-yl)azepane dissolve Dissolve precursor and base in anhydrous solvent (e.g., DCM) precursor->dissolve acyl_chloride Cyclopropanecarbonyl Chloride add_acyl Add acyl chloride dropwise acyl_chloride->add_acyl base Non-nucleophilic Base (e.g., TEA, DIPEA) base->dissolve cool Cool to 0°C dissolve->cool cool->add_acyl warm Warm to room temperature and stir add_acyl->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purification Purification (e.g., Column Chromatography) concentrate->purification

Caption: A typical workflow for the N-acylation of 2-(piperidin-4-yl)azepane.

Part 3: Purification and Handling of the Final Compound

Purification can be challenging due to the presence of diastereomers and the basic nature of the molecule.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty separating my product from the starting material by column chromatography. What can I do?

A1: The polarity difference between the acylated product and the starting amine may not be very large. A gradient elution with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to reduce tailing and improve separation on silica gel.

Q2: My final product appears to be a mixture of diastereomers. How can I separate them?

A2: The presence of a stereocenter at the C2 position of the azepane ring means that the product can exist as a mixture of diastereomers if the starting material was racemic. Separation can be achieved by chiral chromatography (HPLC or SFC) or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers and subsequent removal of the auxiliary.[7]

Troubleshooting Guide: Purification

Issue: Product Tailing on Silica Gel Column

  • Symptom: The product elutes as a broad, tailing band during column chromatography.

  • Potential Cause: The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Basic Modifier: Add a small percentage (0.1-1%) of a base like triethylamine or ammonium hydroxide to your eluent system.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may have less interaction with your basic compound.

Part 4: Characterization

Accurate characterization is essential to confirm the structure and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the key signals to look for in the 1H NMR spectrum of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane?

A1: Key signals include the characteristic multiplets for the cyclopropyl protons (typically in the 0.5-1.5 ppm range), the protons on the azepane and piperidine rings, and the methine proton at the C2 position of the azepane. The acylation should induce a significant downfield shift of the protons adjacent to the azepane nitrogen.[8]

Q2: The amide bond in my product seems to be hydrolyzing during storage. Is this expected?

A2: Amide bonds are generally stable under neutral conditions.[9][10] However, the cyclopropylcarbonyl amide may be more susceptible to hydrolysis under acidic or basic conditions due to ring strain. It is recommended to store the compound in a dry, neutral environment.

Troubleshooting Guide: Characterization

Issue: Broad or Complex NMR Signals

  • Symptom: The 1H or 13C NMR spectra show broad signals or more signals than expected.

  • Potential Cause: This can be due to restricted rotation around the amide C-N bond, which can lead to the presence of rotamers that are in slow exchange on the NMR timescale.[8] The presence of diastereomers will also lead to a more complex spectrum.

  • Solution:

    • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve this issue. At higher temperatures, the rate of rotation around the amide bond may increase, leading to sharper, averaged signals.

    • 2D NMR: Techniques like COSY and HSQC can help to assign the complex signals and confirm the connectivity of the molecule.

Logical Diagram: Troubleshooting NMR Issues

NMR Troubleshooting start Broad/Complex NMR Spectrum q1 Is the sample pure? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Could rotamers be present? yes1->q2 repurify Repurify the sample no1->repurify yes2 Yes q2->yes2 no2 No q2->no2 vt_nmr Perform Variable Temperature NMR yes2->vt_nmr q3 Are diastereomers present? no2->q3 two_d_nmr Use 2D NMR (COSY, HSQC) for assignment vt_nmr->two_d_nmr yes3 Yes q3->yes3 no3 No q3->no3 chiral_sep Consider chiral separation yes3->chiral_sep no3->two_d_nmr chiral_sep->two_d_nmr

Caption: A logical workflow for troubleshooting complex NMR spectra.

References

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). RSC Medicinal Chemistry, 13(12).
  • Opportunities and challenges for direct C–H functionaliz
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
  • Benchchem.
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2022).
  • The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[7][11]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. Journal of the Chemical Society, Perkin Transactions 1.

  • CN101602748B - A kind of purification method of high-purity piperidine. (2012).
  • Benchchem.
  • US2363158A - Process for the purification of piperidine. (1944).
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4).
  • Cardona, F., et al. (2023).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (2017).
  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. (2023). RSC Publishing.
  • Are dicarbonyl amides stable in w
  • Stable and ordered amide frameworks synthesised under reversible conditions which facilit
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2015). PMC - PubMed Central.
  • Conformational regulation of substituted azepanes through selective monofluorin
  • Amides - Structure and Reactivity. (2022). Chemistry Steps.
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017). Organic & Biomolecular Chemistry.
  • PubChem. Cyclopropanecarbonyl chloride. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclopropanecarbonyl chloride.
  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. (2021).
  • Discovery of Novel 2-(piperidin-4-yl)
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024).
  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
  • Benchchem. (4R)-N-Cbz-4-hydroxy-azepane.
  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.
  • How come my acid chloride reacts with tertiary amine?. (2019).

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Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common challenge in drug discovery: identifying and reducing the off-target effects of novel chemical entities.

The hypothetical compound, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane , serves as our case study. As this appears to be a novel molecule without publicly available data, this document provides a universal framework for characterizing and improving the selectivity profile of any new small molecule. Our approach is rooted in established principles of medicinal chemistry and pharmacology, emphasizing experimental rigor and logical, step-wise problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experiment with 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is yielding unexpected results (e.g., high cellular toxicity, inconsistent phenotypic outcomes). How do I determine if off-target effects are the cause?

A1: This is a critical first step in troubleshooting. Unexplained biological activity often points to unintended molecular interactions. Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unforeseen biological consequences and potentially confounding your results.[1][2]

To systematically investigate this, you should initiate a tiered screening cascade. The goal is to cast a wide net initially and then focus on the most likely off-target families based on the compound's chemical structure and the observed phenotype.

Initial Workflow for Off-Target Investigation:

OffTargetWorkflow A Unexpected Experimental Results Observed B Hypothesis: Off-Target Effects A->B C In Silico Profiling (Predict potential off-targets) B->C Computational First Pass D Broad Panel Screening (e.g., Kinase, GPCR Panels) B->D Experimental Broad Screen E Focused Safety Pharmacology Assays (hERG, CYP450) B->E Standard Safety Screen F Analyze & Correlate Data (Link off-targets to phenotype) C->F D->F E->F G Identify Confirmed Off-Target(s) F->G H Proceed to Mitigation Strategies (See Q3) G->H

Caption: A general workflow for identifying and mitigating off-target effects.

  • Step 1: In Silico Analysis: Before beginning costly wet-lab experiments, use computational tools to predict potential off-target interactions.[1] Analyze the structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane for known pharmacophores or motifs that have documented interactions with specific protein families.

  • Step 2: Broad-Panel Screening: Submit the compound for screening against large, well-characterized panels of proteins. This is the most direct way to identify unintended interactions.[1] Common starting points include:

    • Kinase Panels: A significant portion of the "druggable" genome consists of kinases, making them a frequent source of off-target activity.[3]

    • GPCR Panels: As the largest family of membrane receptors, G-protein-coupled receptors (GPCRs) are another major class of potential off-targets.[4][5]

  • Step 3: Safety Pharmacology Assays: Concurrently, assess the compound's liability against a standard panel of targets known for causing adverse drug reactions. This is a crucial step for any compound intended for further development.

Q2: What are the most common off-target liabilities I should test for, and what are the standard assays?

A2: For any novel small molecule, a standard "safety panel" of assays is recommended to rule out common liabilities that can lead to toxicity. The most critical assays to perform early in development are for hERG channel inhibition, Cytochrome P450 (CYP) inhibition, and broad kinase selectivity.

Liability Target FamilyPotential Consequence of Off-Target InteractionRecommended Assay Type
hERG Potassium Channel Cardiac arrhythmia (Long QT Syndrome), a major cause of drug withdrawal.[6][7]Automated Patch Clamp Electrophysiology
Cytochrome P450 (CYP) Enzymes Unpredictable drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[8][9][10]LC-MS/MS-based or luminescence-based inhibition assay
Kinome (Protein Kinases) Diverse and unpredictable effects on cell signaling, proliferation, and survival.[11]Radiometric, TR-FRET, or Mass Spectrometry-based profiling
GPCRs A wide range of physiological side effects (e.g., cardiovascular, neurological, metabolic).[12][13]Second Messenger (cAMP, IP1) or β-Arrestin Recruitment Assays
Experimental Protocols: Troubleshooting in Practice

Here we provide condensed, field-proven protocols for the three most critical primary screens.

Protocol 1: hERG Channel Inhibition Screening
  • Objective: To determine if 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane inhibits the hERG potassium channel, a primary indicator of potential cardiotoxicity.[6]

  • Methodology: Automated whole-cell patch clamp electrophysiology. This method directly measures the flow of ions through the hERG channel in living cells.[6]

  • Causality: We use electrophysiology because it is the gold standard, providing direct functional data on channel activity. The voltage protocol is specifically designed to elicit and measure the hERG tail current, which is the component most susceptible to drug-induced inhibition.[14]

Step-by-Step Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the hERG channel.

  • System Preparation: Prepare the automated patch-clamp system (e.g., QPatch, SyncroPatch) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a concentration range of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (e.g., 0.1, 1, 10 µM) and include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[6]

  • Assay Execution:

    • Cells are automatically captured and a high-resistance seal is formed.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • A specific voltage protocol is applied to elicit the hERG current.[14] A baseline current is established.

    • The compound at each concentration is perfused over the cells, and the hERG current is measured again.

  • Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the baseline. An IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Cytochrome P450 (CYP) Inhibition Panel
  • Objective: To assess the potential of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[15]

  • Methodology: An LC-MS/MS-based assay using human liver microsomes.[10][15]

  • Causality: Human liver microsomes contain a rich supply of CYP enzymes, making them a physiologically relevant system for in vitro DDI studies.[15] A cocktail of specific substrates is used, allowing for the simultaneous assessment of multiple CYP isoforms in a single experiment, which is highly efficient.[10] The highly sensitive and specific LC-MS/MS detection allows for precise quantification of each metabolite.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a "cocktail" of probe substrates, each specific for a major CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

    • Prepare a dilution series of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane and known inhibitors for each isoform as positive controls.

  • Incubation:

    • In a 96-well plate, pre-incubate the microsomes, the test compound (or control), and buffer at 37°C.

    • Initiate the metabolic reaction by adding the substrate cocktail and an NADPH-regenerating system.

  • Reaction Quenching: After a set time (e.g., 10 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite for each CYP isoform.

  • Data Analysis: Calculate the percent inhibition of metabolite formation for each CYP isoform at each concentration of the test compound. Determine IC50 values.

Protocol 3: Broad Kinase Selectivity Profiling
  • Objective: To identify any unintended interactions of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane against a broad panel of human kinases.

  • Methodology: Radiometric Kinase Assay (e.g., ³³P-ATP filter binding assay).

  • Causality: This method is considered a gold standard for its sensitivity and universality across nearly all kinases.[3] It directly measures the enzymatic function (phosphorylation) of the kinase, providing unambiguous inhibition data.[11]

KinaseAssay cluster_control Control (No Inhibitor) cluster_inhibited Experiment (With Inhibitor) Kinase_C Kinase Active Site Product_C [³³P]Substrate Kinase_C->Product_C Phosphorylation ATP_C [³³P]ATP ATP_C->Kinase_C Substrate_C Substrate Substrate_C->Kinase_C Inhibitor_I Inhibitor Kinase_I Kinase Active Site Inhibitor_I->Kinase_I Binding Product_I No/Low [³³P]Substrate Kinase_I->Product_I Inhibition ATP_I [³³P]ATP ATP_I->Kinase_I Substrate_I Substrate Substrate_I->Kinase_I

Caption: Principle of a competitive radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: In a multi-well plate, add the specific kinase from the panel, its corresponding peptide substrate, and the test compound at a fixed concentration (e.g., 1 µM or 10 µM for initial screening).

  • Reaction Initiation: Start the phosphorylation reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP. Incubate at room temperature.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity compared to a vehicle control. A common threshold for a significant "hit" is >80-90% inhibition at the screening concentration.

Q3: My compound shows significant off-target activity. What are the primary strategies to reduce these effects and improve its selectivity?

A3: Once you have identified a specific off-target interaction, you can employ several medicinal chemistry and formulation strategies to engineer a more selective compound. The choice of strategy depends on the nature of the off-target protein and the structure-activity relationship (SAR) of your compound series.

1. Medicinal Chemistry Approaches

  • Bioisosteric Replacement: This is a cornerstone of drug design. It involves replacing a part of your molecule with another group that has similar physical or chemical properties but alters the interaction with the off-target protein.[16][17] For example, if a phenyl ring is implicated in off-target binding, you might replace it with a heterocycle like a pyridine or thiophene to change electronic properties while maintaining a similar size.[16]

    • Causality: The goal is to disrupt the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for the off-target binding while preserving the interactions necessary for on-target potency.[18][19]

  • Structure-Activity Relationship (SAR) Guided Modification: Systematically synthesize and test analogs of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. By making small, deliberate changes to different parts of the molecule (the cyclopropyl group, the azepane ring, the piperidine linker), you can map which regions are critical for on-target versus off-target activity. This allows for rational design of a more selective compound.

2. Prodrug Strategies

  • Concept: A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the target site.[20][21][22] This can be an effective way to reduce systemic exposure and minimize off-target interactions.[20]

  • Application: You could modify 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane with a promoiety that is cleaved by an enzyme specifically or predominantly expressed in the target tissue. This ensures the active drug is released primarily where it is needed, lowering its concentration in tissues where off-target effects occur.[21]

ProdrugStrategy Prodrug Inactive Prodrug (Molecule + Promoety) Systemic Systemic Circulation (Minimal Off-Target Effects) Prodrug->Systemic Target Target Tissue (e.g., Tumor) Systemic->Target NonTarget Non-Target Tissue (Low Prodrug Activation) Systemic->NonTarget Activation Enzymatic Cleavage Target->Activation Active Active Drug (On-Target Effect) Activation->Active

Caption: The concept of a site-selective prodrug strategy.

3. Advanced Formulation & Delivery

  • Concept: Encapsulating the drug in a nanocarrier (like a liposome or polymer nanoparticle) can alter its biodistribution, reducing accumulation in tissues where off-target effects are a concern and potentially increasing accumulation at the desired site of action.[23][24][25][26]

  • Application: Formulating 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane into a nanoparticle delivery system could shield it from interacting with off-target proteins while it circulates. This strategy is particularly effective at reducing toxicities associated with high systemic drug exposure.[24][27]

By systematically applying these troubleshooting frameworks and experimental protocols, researchers can effectively diagnose, understand, and mitigate the off-target effects of novel compounds like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, paving the way for the development of safer and more effective therapeutics.

References
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosteric Replacement Str
  • Bioisosteric Replacements in Drug Design. (2014). Bentham Science Publishers.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed Central.
  • Strategies for the development of stimuli-responsive small molecule prodrugs for cancer tre
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
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  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
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  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
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  • HTH-01-091: A Comparative Guide to its Off-Target Kinase Inhibition Profile. Benchchem.
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  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). NIH.
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Technical Support Center: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of potential degradation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the piperidine or azepane rings. The amide bond, while generally more stable than an ester linkage, can undergo cleavage under acidic or basic conditions, or at elevated temperatures.[1][2] The saturated nitrogen-containing heterocyclic rings (piperidine and azepane) are susceptible to oxidation, which can be initiated by exposure to light, heat, or atmospheric oxygen.[3][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane should be stored in a cool, dry, and dark environment.[5][6][7] A temperature range of 2-8°C is often recommended for similar piperidine-containing compounds.[7] The container should be tightly sealed to prevent moisture ingress and exposure to air.[5][6] For compounds sensitive to light, using amber vials or storing the container in a light-blocking secondary container is advisable.[8]

Q3: How can I assess the purity of my sample and check for degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a primary method for assessing purity and detecting degradation products.[][10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.[][12] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining absolute purity without the need for a specific reference standard.[10][12]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, providing potential causes and corrective actions.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.

    • Assess Purity: Re-analyze the purity of the stock solution and the solid material using a validated HPLC method. Compare the chromatogram to a reference standard or an initial analysis of a fresh sample. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and aid in the analytical identification of degradants.

Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Potential Cause 1: Hydrolytic Degradation. The amide bond may have hydrolyzed, leading to the formation of cyclopropanecarboxylic acid and 2-(piperidin-4-yl)azepane.

    • Identification: Use LC-MS to identify the masses of the new peaks. The expected masses would correspond to the hydrolyzed products.

  • Potential Cause 2: Oxidative Degradation. The piperidine or azepane rings may have undergone oxidation. This can result in a variety of products, including N-oxides or ring-opened species.[4]

    • Identification: Mass spectrometry is crucial for identifying potential oxidation products, which would exhibit an increase in mass corresponding to the addition of one or more oxygen atoms.

Experimental Protocols

This is a general starting method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or Mass Spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

This workflow is designed to investigate the stability of the compound under various stress conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Aliquot oxidation Oxidation (3% H2O2, RT) start->oxidation Aliquot thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Aliquot photo Photostability (ICH Q1B light exposure) start->photo Aliquot hplc HPLC-UV/MS Analysis acid->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) oxidation->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) photo->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) nmr NMR for structural elucidation (if necessary) hplc->nmr Isolate & Characterize Major Degradants report Identify Degradation Products & Determine Degradation Pathways hplc->report nmr->report

Caption: Forced degradation experimental workflow.

Data Summary

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[7]
Light Protect from light (Amber vial)To prevent photodegradation, as amine-containing compounds can be light-sensitive.[8]
Atmosphere Tightly sealed containerTo prevent exposure to moisture, which can cause hydrolysis, and oxygen, which can cause oxidation.[5][6]
Inert Gas Optional (Argon or Nitrogen)For highly sensitive samples or very long-term storage to further minimize oxidation.
Potential Degradation Products and Their Identification

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Hydrolysis_Product1 Cyclopropanecarboxylic Acid Parent->Hydrolysis_Product1 Amide Bond Cleavage Hydrolysis_Product2 2-(Piperidin-4-yl)azepane Parent->Hydrolysis_Product2 Amide Bond Cleavage Oxidation_Product1 N-Oxides Parent->Oxidation_Product1 Oxidation of N-atoms Oxidation_Product2 Ring-Opened Products Parent->Oxidation_Product2 Oxidation of Heterocyclic Rings

Caption: Potential degradation pathways.

References

  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • Understanding the chemical basis of drug stability and degrad
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
  • Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates.
  • Cayman Chemical. (2023, April 19).
  • Principles of Drug Action 1, Spring 2005, Amides.
  • AK Scientific, Inc.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014, March 12). IU Indianapolis ScholarWorks.
  • What is the stability of piperidine? (2025, August 25). BIOSYNCE Blog.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020, October 1). ACS Omega.
  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC Blog.
  • Piperidine. Wikipedia.
  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing.
  • Mechanistic insights into ozone-initiated oxidative degradation of saturated hydrocarbons and polymers. RSC Publishing.
  • Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2. (2023, August 15). Smolecule.
  • BOC Sciences.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • Azepane. PubChem.
  • (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem.
  • Analytical Methods. (2025, August 28). OPUS.
  • Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! (2021, February 7). YouTube.
  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. (2025, December 31).
  • A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. Benchchem.
  • Oxidative degrad
  • 96901-05-2 | 1-(2-(Piperidin-4-yl)ethyl)azepane. MolCore.
  • 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane. PubChem.

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Technical Support Center: Purification of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This molecule's structure, which includes two basic nitrogen centers within the azepane and piperidine rings, presents specific purification hurdles, most notably peak tailing during normal-phase chromatography.[1] This document offers a structured, problem-solving approach, moving from initial assessment to detailed protocols for high-performance liquid chromatography (HPLC) and crystallization, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Initial Assessment & Purification Strategy

This section addresses the preliminary steps and strategic decisions required before beginning the purification process. A thorough initial analysis of your crude material is paramount for selecting the most efficient purification workflow.

Q1: I have a crude reaction mixture containing the target compound. What is the very first step I should take?

A1: Before any purification attempt, you must first characterize your crude product. This provides critical information about the nature and quantity of impurities, which directly informs your purification strategy.

Recommended Initial Analysis:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the complexity of the mixture. Test various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Heptane with a small amount of triethylamine) to get a preliminary idea of separation conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most informative technique. It will help you identify the target compound by its mass and reveal the masses of the impurities. This is crucial for distinguishing between starting materials, reagents, and unexpected by-products.[2]

  • Proton NMR (¹H NMR): An NMR of the crude material can help quantify the amount of desired product relative to major impurities if their signals are resolved.

Q2: What are the primary purification strategies for a molecule like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane?

A2: The purification strategy depends on the scale, the nature of the impurities, and the final purity required. The three main techniques are liquid chromatography, crystallization, and acid-base extraction. The following workflow illustrates a typical decision-making process.

G crude Crude Product (Post-Workup) analysis Initial Analysis (LC-MS, TLC, NMR) crude->analysis bulk_purification Optional Bulk Purification (Acid-Base Extraction) analysis->bulk_purification  Major non-basic  impurities present chromatography High-Resolution Purification (Chromatography) analysis->chromatography  Minor impurities or  high purity needed bulk_purification->chromatography is_racemic Is Chiral Separation Needed? chromatography->is_racemic achiral Achiral Chromatography is_racemic->achiral No chiral Chiral HPLC / SFC is_racemic->chiral Yes is_solid Is Purified Product a Solid? achiral->is_solid chiral->is_solid crystallization Final Polish (Crystallization) is_solid->crystallization Yes final_product Final Purified Product is_solid->final_product No (Pure Oil) crystallization->final_product

Caption: General purification workflow for the target compound.

Part 2: Troubleshooting Column Chromatography

Column chromatography is the most common technique for purifying research-scale quantities of pharmaceutical intermediates. However, the basic nature of this compound requires special considerations.

Q3: My compound is streaking severely on a standard silica gel column. What's causing this and how can I fix it?

A3: This is a classic problem for amines on silica gel. The cause is the strong ionic interaction between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica.[1] This leads to a non-uniform elution front, resulting in severe peak tailing or streaking.

Solutions:

  • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent. This base will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, switch to a more inert or a basic stationary phase.

G problem Problem Severe Peak Tailing on Silica Gel cause Underlying Cause Basic amines interact strongly with acidic silanol groups on silica surface problem->cause solution_header Troubleshooting Pathways solution1 Solution 1: Modify Mobile Phase Add a competitive base to the eluent to 'mask' the acidic sites. solution2 Solution 2: Change Stationary Phase Use a support that is less acidic or inherently basic. mod1 Add 0.5-1% Triethylamine (Et₃N) to the eluent. solution1->mod1 mod2 Add 0.5-1% Ammonium Hydroxide (NH₄OH) to the polar solvent (e.g., Methanol). solution1->mod2 phase1 Use Amine-Functionalized Silica solution2->phase1 phase2 Use Alumina (Basic or Neutral) solution2->phase2 phase3 Switch to Reversed-Phase (C18) solution2->phase3

Caption: Troubleshooting guide for amine purification on silica gel.

Q4: What are the recommended starting conditions for preparative reversed-phase HPLC purification?

A4: Reversed-phase HPLC (RP-HPLC) is often superior for purifying polar, basic compounds like this one. The key is to add an acidic modifier to the mobile phase. This protonates the nitrogen atoms, which minimizes their interaction with residual silanols on the C18 phase and results in sharp, symmetrical peaks.

ParameterRecommended ConditionRationale & Comments
Stationary Phase C18-bonded Silica (5-10 µm particle size)Standard for reversed-phase; provides good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)TFA is a strong ion-pairing agent giving sharp peaks but is difficult to remove. FA is volatile and better for compounds that will be lyophilized.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA or FAACN is the most common organic modifier due to its low viscosity and UV transparency.
Typical Gradient 5% to 95% B over 20-30 minutesStart with a shallow gradient to screen for the optimal elution condition, then optimize for speed and resolution.
Detection 210-220 nmThe amide chromophore should provide strong absorbance in this range.

Q5: My synthesis was racemic. How do I separate the enantiomers?

A5: Chiral separation requires a specialized Chiral Stationary Phase (CSP). For molecules containing amine and amide functionalities, polysaccharide-based CSPs are an excellent starting point.[3][4]

Recommended Approach:

  • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., those based on derivatized cellulose or amylose) under normal phase, polar organic, and reversed-phase conditions.

  • Mobile Phase Optimization: Once a column showing baseline or partial separation is identified, optimize the mobile phase composition. In normal phase, adjusting the alcohol modifier (e.g., isopropanol in hexane) percentage is critical. In reversed-phase, adjusting the organic solvent ratio can improve resolution.[4]

  • Temperature and Flow Rate: Lowering the column temperature can sometimes increase selectivity, while optimizing the flow rate can improve efficiency.[4]

Part 3: A Practical Guide to Crystallization

If your purified compound is a solid, crystallization is an excellent final step to achieve very high purity and obtain a stable, crystalline product.[5]

Q6: How do I efficiently screen for a suitable crystallization solvent?

A6: A systematic solvent screen is the best approach. The goal is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Screening Protocol:

  • Place ~10-20 mg of your purified, solid material into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Solvents that dissolve the compound readily at room temperature are poor choices.

  • For solvents where the compound is poorly soluble, heat the vial gently (e.g., to 50-60°C) while adding more solvent until the solid dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.

  • Observe which vials produce crystalline solids. Good single solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.

Q7: My compound is "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solution becomes supersaturated before it reaches the optimal temperature for crystal nucleation. The compound separates as a liquid phase instead of a solid.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature as slowly as possible (e.g., by placing the flask in a warm water bath that is allowed to cool). Do not place it directly in an ice bath.

  • Use Less Solvent: Try to create a more concentrated solution. This can sometimes raise the temperature at which saturation occurs.

  • Try a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in well). Then, slowly add a miscible "anti-solvent" (one it is insoluble in) dropwise until the solution becomes faintly cloudy. Warm slightly to clarify and then cool slowly. Common pairs include Methanol/Water, Ethyl Acetate/Heptane, or Dichloromethane/Heptane.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC

This protocol is designed for the purification of 50-100 mg of crude material.

  • System Preparation:

    • Column: C18, 20 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Sample Preparation: Dissolve ~100 mg of crude material in 2-3 mL of a 1:1 mixture of Water/Acetonitrile. If insoluble, add a minimal amount of DMSO. Filter through a 0.45 µm syringe filter.

  • Chromatography:

    • Flow Rate: 20 mL/min.

    • Injection: Inject the filtered sample.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 80% B (Linear Gradient)

      • 25-28 min: 80% to 95% B (Linear Gradient)

      • 28-30 min: Hold at 95% B

    • Detection: 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Processing: Combine the pure fractions. Remove the acetonitrile on a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as its formate salt.

Protocol 2: General Crystallization Procedure (Anti-Solvent Method)

  • Place 100 mg of the purified, solid compound into a clean 25 mL Erlenmeyer flask.

  • Add ethyl acetate dropwise while gently warming and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • While the solution is still warm, add heptane dropwise until a persistent cloudiness is observed.

  • Add 1-2 more drops of ethyl acetate to redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature overnight.

  • If crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under high vacuum.

References

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 173-183. [Link]

  • Rajesh, K. et al. (2021).
  • Cyrański, M. K. et al. (2018). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. Crystal Growth & Design, 18(9), 5435-5443. [Link]

  • David, W. I. F. et al. (2002). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 58(6), 1049-1055. [Link]

  • Al-Ostoot, F. H. et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Journal of Molecular Structure, 1311, 138334. [Link]

  • Rubtsova, S. A. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5218. [Link]

  • Walz, A. J. et al. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. [Link]

  • Various Authors (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Molecular Structure, 1305, 137789. [Link]

  • Sousa, M. E. et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1827. [Link]

  • Cai, S. et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1442. [Link]

  • Ribeiro, A. R. et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. ResearchGate. [Link]

  • Singh, P. P. et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Azepane. PubChem Compound Database. [Link]

  • Nyerges, M. et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3783-3787. [Link]

  • Murphy, E. A. et al. (2023). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Accounts of Chemical Research, 56(1), 36-48. [Link]

  • National Center for Biotechnology Information (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem Compound Database. [Link]

Sources

Technical Support Center: Interpreting Unexpected Results with 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This document is designed for researchers, scientists, and drug development professionals who may be encountering unexpected or difficult-to-interpret results during their experimental work with this novel compound. Given its structural motifs—an azepane core linked to a piperidine moiety—this molecule is predicted to interact with central nervous system targets, with a high probability of modulating the Sigma-1 Receptor (S1R).[1][2][3]

This guide moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and generate robust, reproducible data.

Part 1: Foundational Troubleshooting - Compound Identity and Purity

Unexpected results frequently originate from foundational issues with the compound itself. Before investigating complex biological interactions, it is imperative to validate the identity, purity, and stability of your experimental agent. As many novel azepane-piperidine derivatives are synthesized in non-regulated environments, their quality can vary significantly.[4][5]

FAQ 1.1: My experimental results are highly variable or non-reproducible. Where should I start?

Answer: Start with the source. The single most common cause of non-reproducibility for novel compounds is the integrity of the chemical matter. An unverified compound can contain impurities, isomers, or degradation products that may have their own, often potent, biological activity.

Workflow for Initial Compound Verification:

Below is a mandatory workflow for qualifying a new batch of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane before use in any biological assay.

cluster_0 Step 1: Purity & Identity cluster_1 Step 2: Stability & Solubility Purity LC-MS or GC-MS Analysis Identity NMR Spectroscopy (¹H & ¹³C) Purity->Identity Confirm primary structure HRMS High-Resolution Mass Spec (HRMS) Identity->HRMS Confirm exact mass & formula Solubility Determine Solubility in Assay Buffer HRMS->Solubility If identity is confirmed Stability Forced Degradation Study Solubility->Stability FreezeThaw Freeze-Thaw Stability Stability->FreezeThaw Result Proceed to Biological Assays FreezeThaw->Result

Caption: Initial compound characterization workflow.

Protocol 1.1: Purity Analysis using LC-MS
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol). Serially dilute to a working concentration of 10 µg/mL in 50:50 acetonitrile:water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A C18 column is a standard choice for compounds of this nature.

  • Method:

    • Run a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes.

    • Monitor the UV chromatogram at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to detect a wide range of potential impurities.

    • The mass spectrometer should be run in full scan mode to capture the molecular ion of the target compound and any other co-eluting species.

  • Analysis: A pure sample should yield a single, sharp chromatographic peak corresponding to the correct mass-to-charge ratio (m/z) of the protonated molecule. Purity should ideally be >98%. Analytical techniques like high-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition.[6][7]

Part 2: Primary Pharmacology & Target Engagement

Once compound integrity is confirmed, the next step is to understand its primary pharmacological activity. Based on its structure, the Sigma-1 Receptor (S1R) is a probable high-affinity target. S1R is not a classical receptor but a chaperone protein at the Endoplasmic Reticulum (ER) that translocates and modulates other proteins, such as ion channels and other receptors, upon ligand binding.[8][9]

ER Endoplasmic Reticulum (ER) BiP Chaperone S1R Sigma-1 Receptor (S1R) ER:m->S1R S1R is bound to BiP in resting state S1R->ER:m Dissociates from BiP MAM Mitochondria-Associated ER Membrane (MAM) S1R->MAM Translocates to MAM Ligand Compound (e.g., Agonist) Ligand->S1R Binds to S1R IP3R IP3 Receptor IP3R->ER Modulates Ca²⁺ signaling from ER to Mitochondria MAM->IP3R Stabilizes IP3R

Caption: Simplified S1R activation and translocation pathway.

FAQ 2.1: How do I confirm if my compound binds to the Sigma-1 Receptor?

Answer: The gold standard for determining binding affinity is a competitive radioligand binding assay. This experiment measures how effectively your compound displaces a known high-affinity radiolabeled ligand from the receptor.

Protocol 2.1: Competitive Radioligand Binding Assay for S1R
  • Materials:

    • Membrane preparation from cells expressing high levels of S1R (e.g., guinea pig brain homogenate).

    • Radioligand: [³H]-(+)-pentazocine, a well-characterized S1R ligand.[3]

    • Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).

    • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Procedure:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of your test compound (1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of your compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of your compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Part 3: Troubleshooting Unexpected In Vitro Functional Results

Observing a clean binding profile is only the first step. Functional assays reveal what the compound does after it binds, and this is where unexpected results often surface, particularly with complex targets like S1R.

FAQ 3.1: My compound shows activity, but the dose-response curve is bell-shaped (biphasic), not sigmoidal. What could be the cause?

Answer: A bell-shaped or U-shaped dose-response curve is a classic pharmacological phenomenon that can be caused by several factors. Interpreting it correctly is crucial.

cluster_check Initial Checks cluster_mech Mechanistic Causes Start Bell-Shaped Dose-Response Observed CheckPurity Re-verify Compound Purity (>98%?) Start->CheckPurity CheckSolubility Check for Precipitation at High Concentrations Start->CheckSolubility Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) CheckSolubility->Cytotoxicity If soluble OffTarget Screen for Off-Target Activity Cytotoxicity->OffTarget If not cytotoxic Allosterism Complex Allosteric Modulation OffTarget->Allosterism If no obvious off-target

Caption: Decision tree for troubleshooting a bell-shaped dose-response curve.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Step
Cytotoxicity At high concentrations, the compound may be killing the cells, causing the measured response to drop. This is not a true pharmacological effect.Run a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay, using the same cell line and compound concentrations.
Receptor Desensitization Prolonged or high-concentration exposure can cause the receptor system to down-regulate or uncouple from its signaling pathway.Perform time-course experiments to see if the response diminishes over time. Use shorter incubation periods if possible.
Off-Target Antagonism The compound may bind to its primary target at low concentrations but engage a secondary, antagonistic target at higher concentrations, counteracting the primary effect.Screen the compound against a panel of common CNS receptors. Given the structure, histamine and opioid receptors could be relevant off-targets.[10][11]
Allosteric Modulation S1R is known to be affected by allosteric modulators.[12][13] A compound could act as a positive allosteric modulator (PAM) at low concentrations but a negative modulator (NAM) or orthosteric antagonist at high concentrations.This is complex to prove. Assays combining your compound with a known S1R agonist can help reveal modulatory effects (e.g., potentiation of the agonist's effect).[8]
FAQ 3.2: The compound acts as an agonist in my neurite outgrowth assay but shows no effect or antagonism in a calcium signaling assay. Why the discrepancy?

Answer: This phenomenon is known as functional selectivity or biased agonism . The compound may stabilize a specific conformation of the S1R that preferentially activates one downstream signaling pathway (e.g., pathways related to cell morphology and plasticity) while failing to activate another (e.g., pathways modulating ion channel activity).

This is a feature, not necessarily a flaw, of the compound. S1R's role as a chaperone means it interacts with numerous "client" proteins.[9][14] A ligand can influence which of these interactions are favored.

Troubleshooting Steps:

  • Confirm the Results: Meticulously repeat both assays, ensuring identical compound batches and preparation methods.

  • Use Control Compounds: Run known S1R agonists (e.g., PRE-084) and antagonists (e.g., NE-100) in both of your assays.[14] This will validate that both assay systems are working as expected and are sensitive to S1R modulation.

  • Characterize the Bias: Systematically investigate multiple downstream pathways to build a "signaling signature" for your compound. This provides a much richer understanding of its unique pharmacological profile.

References
  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. Available at: [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Available at: [Link]

  • Vela, J. M., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PMC - PubMed Central. Available at: [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. Available at: [Link]

  • Singh, S. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • Corazza, O., & Roman-Urrestarazu, A. (Eds.). (n.d.). Handbook of Novel Psychoactive Substances: What Clinicians Should Know About NPS. ResearchGate. Available at: [Link]

  • Mastropasqua, F., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. PMC - PubMed Central. Available at: [Link]

  • Pasha, F. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at: [Link]

  • Pilon, A. (2022). How to Test for New Psychoactive Substances. Lab Manager. Available at: [Link]

  • Center for Forensic Science Research & Education. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. Available at: [Link]

  • AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances. Available at: [Link]

  • Latacz, G., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kim, D., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Sandur, S. K., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pasha, F. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. Available at: [Link]

  • Charishma, S., et al. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

  • PubChemLite. (n.d.). 1-(piperidine-4-carbonyl)azepane hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane. Available at: [Link]

  • Laggner, C., et al. (1995). Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Refining Experimental Protocols for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of synthesizing, purifying, and characterizing this molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis and handling of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Synthesis & Reaction Optimization

Q1: My amide coupling reaction to form the target compound is resulting in low or no yield. What are the likely causes?

A1: Low yields in the amide bond formation between cyclopropanecarboxylic acid and 2-(piperidin-4-yl)azepane are often traced back to several key factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the secondary amine of the azepane-piperidine moiety. Insufficient or inefficient coupling reagents can lead to poor activation.[1]

  • Amine Deactivation: The basic nitrogen on the piperidine ring can be protonated, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]

  • Steric Hindrance: The bulky nature of both the cyclopropyl group and the azepane-piperidine scaffold can sterically hinder the approach of the reactants.[1]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the desired amide formation. It is critical to use anhydrous solvents and reagents.[1]

Q2: I am observing significant side product formation. How can these be minimized?

A2: Side reactions are a common hurdle. A primary side product to be aware of is the formation of a quaternary ammonium salt from over-alkylation. To minimize this and other side reactions, consider the following:

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to prevent it from competing with the amine substrate.[1][2]

  • Temperature Control: Running the reaction at lower temperatures can help suppress the rates of side reactions relative to the desired amide coupling.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a large excess of the acylating agent can sometimes lead to unwanted side reactions.

Purification Challenges

Q3: My compound is streaking on the silica gel column during purification, leading to poor separation.

A3: The basicity of the piperidine nitrogen is a frequent cause of streaking on acidic silica gel. To address this:

  • Solvent System Modification: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your eluent system. This will neutralize the acidic sites on the silica gel and reduce strong adsorption of your basic compound.[3]

  • Alternative Stationary Phases: Consider using a different stationary phase that is more compatible with basic compounds, such as neutral or basic alumina, or a C18 reversed-phase column.[3]

Q4: I am struggling to crystallize the final product; it keeps oiling out.

A4: Crystallization of piperidine derivatives can be challenging. Here are some strategies to try:

  • Solvent Screening: Experiment with a range of solvents and solvent systems. An ideal crystallization solvent will poorly dissolve your compound at room temperature but dissolve it completely upon heating.

  • Anti-Solvent Crystallization: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound.

  • Controlled Cooling: Avoid rapid cooling, which can lead to the formation of oils or amorphous solids. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Analytical & Characterization Issues

Q5: I am observing multiple or broad peaks in my HPLC analysis for what should be a pure compound. What is happening?

A5: This is a common issue with piperidine derivatives, especially in their free base form. The appearance of multiple peaks can often be attributed to differential ionization or interactions with the stationary phase.[3][4]

  • Mobile Phase pH Adjustment: The basic piperidine nitrogen can interact with residual silanols on C18 columns, causing peak tailing or broadening. Adding a competitive base like triethylamine (TEA) or adjusting the pH with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the piperidine, leading to a single, sharper peak.[3]

II. Troubleshooting Guides & In-Depth Protocols

This section provides a more detailed, step-by-step approach to troubleshooting and refining your experimental workflow.

Module 1: Synthesis - The Amide Coupling Reaction

The formation of the amide bond is the critical step in the synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Understanding the "Why": Causality in Reagent Selection

The choice of coupling reagent is paramount for a successful reaction. While numerous options exist, they are not all created equal, especially when dealing with sterically hindered substrates.

Coupling ReagentProsConsRecommended For
HATU High reactivity, fast reaction times, often high yields.[1]Can be expensive, requires a non-nucleophilic base.First-line choice for this synthesis due to potential steric hindrance.
EDC/HOBt More economical than HATU, good for preventing racemization.Can be less effective for sterically hindered amines.A viable alternative if HATU is unavailable or cost-prohibitive.
Acyl Chloride Highly reactive.Harsh formation conditions (e.g., using SOCl2) can lead to side reactions with sensitive functional groups.[5]A "last resort" option if other methods fail.
Workflow Diagram: Amide Coupling

Amide Coupling Workflow Workflow for Amide Coupling cluster_reactants Reactant Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up Carboxylic_Acid Cyclopropanecarboxylic Acid (1.0 eq) Pre-activation Add HATU (1.0-1.5 eq) and DIPEA (2.0 eq) Carboxylic_Acid->Pre-activation Amine 2-(piperidin-4-yl)azepane (1.0-1.2 eq) Add_Amine Add Amine Solution Amine->Add_Amine Solvent Anhydrous DMF or DCM Solvent->Pre-activation Stir Stir at RT for 15-30 min Pre-activation->Stir Stir->Add_Amine Reaction Monitor by TLC/LC-MS (RT, 2-12 h) Add_Amine->Reaction Quench Quench with H2O or sat. aq. NH4Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine, Dry over Na2SO4, Concentrate Extract->Wash_Dry Crude_Product Crude_Product Wash_Dry->Crude_Product Proceed to Purification

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: To the stirred solution, add HATU (1.0-1.5 equivalents) followed by a non-nucleophilic base such as DIPEA (2.0 equivalents).[1]

  • Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve 2-(piperidin-4-yl)azepane (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Module 2: Purification - Isolating the Target Compound

Purification of piperidine-containing compounds often requires special considerations due to their basic nature.

Troubleshooting Logic for Purification

Purification Troubleshooting cluster_chromatography Column Chromatography start Crude Product check_purity Analyze by LC-MS/TLC start->check_purity streaking Streaking on Silica? check_purity->streaking Impure pure_product Pure Product check_purity->pure_product Pure add_base Add TEA/NH3 to Eluent streaking->add_base Yes change_phase Switch to Alumina or Reversed-Phase streaking->change_phase If still streaking streaking->pure_product No add_base->check_purity change_phase->check_purity end Characterize pure_product->end

Caption: A logical approach to troubleshooting purification.

Module 3: Analysis and Characterization

Accurate characterization is essential to confirm the identity and purity of your final compound.

Interpreting Spectroscopic Data
  • ¹H NMR: Expect to see characteristic peaks for the cyclopropyl protons (a complex multiplet in the upfield region), as well as signals for the piperidine and azepane rings. The amide proton may appear as a broad singlet.

  • ¹³C NMR: Look for the carbonyl carbon of the amide, typically in the range of 165-175 ppm. The carbons of the cyclopropyl, piperidine, and azepane rings will also have distinct chemical shifts.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane should be observed. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.

III. References

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing In Vivo Toxicity of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive technical resource for researchers and drug development professionals working with 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (referred to herein as "the compound"). The primary objective is to offer actionable strategies and troubleshoot common issues related to minimizing its toxicity profile during in vivo studies. While this compound holds therapeutic promise, its complex heterocyclic structure presents specific toxicological challenges that require careful consideration in experimental design.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from foundational knowledge of the compound's potential structural liabilities to practical, step-by-step protocols for mitigating adverse effects observed during preclinical evaluation. The guidance provided herein is grounded in established principles of toxicology and drug metabolism, supported by authoritative references to ensure scientific integrity.

Part 1: Understanding Potential Toxicities (FAQs)

This section addresses the inherent risks associated with the compound's chemical moieties. Understanding these potential liabilities is the first step in designing safer, more effective experiments.

Question 1: What are the primary structural alerts within 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane that could contribute to toxicity?

Answer: The compound possesses three key structural features that warrant toxicological consideration:

  • Cyclopropanecarbonyl Group: While often stable, cyclopropyl rings can undergo metabolic activation. A notable case is the anxiolytic drug panadiplon, whose cyclopropane carboxylic acid metabolite was found to inhibit mitochondrial fatty acid β-oxidation, leading to a rare but serious hepatotoxicity.[1] This suggests a potential for mitochondrial toxicity with our compound if the amide bond is hydrolyzed.

  • Piperidine Ring: The piperidine scaffold is common in pharmaceuticals and generally considered metabolically stable.[2] However, as a secondary amine, it can be a substrate for cytochrome P450 (CYP) enzymes.[3][4] Metabolism can lead to the formation of reactive intermediates or metabolites with altered pharmacological profiles, potentially contributing to off-target effects.[5]

  • Azepane Ring: This seven-membered N-heterocycle is conformationally flexible, which is beneficial for receptor binding but can also influence metabolic pathways.[6][7] The nitrogen atom is a site for potential metabolism, similar to the piperidine ring. The overall lipophilicity imparted by this large ring system can also influence biodistribution and potential for accumulation in tissues.

Question 2: What are the most likely metabolic pathways for this compound and how could they lead to toxic metabolites?

Answer: The metabolism is likely dominated by Phase I oxidation reactions mediated by CYP enzymes, primarily in the liver.[4][8] Key potential pathways include:

  • N-dealkylation or N-oxidation at the piperidine or azepane nitrogen atoms.[3][9]

  • Hydroxylation at various positions on the azepane or piperidine rings.

  • Amide hydrolysis at the carbonyl linker, which would release cyclopropanecarboxylic acid and the 2-(piperidin-4-yl)azepane fragment. This is a critical pathway to investigate due to the known mitochondrial toxicity of cyclopropanecarboxylic acid.[1]

The generation of reactive intermediates, such as iminium ions from the oxidation of the cyclic amines, could lead to covalent binding with cellular macromolecules, a common mechanism for idiosyncratic drug toxicity.

cluster_0 Hypothetical Metabolic Activation Parent 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Met_A Amide Hydrolysis Parent->Met_A Hydrolases Met_B CYP-Mediated Oxidation (e.g., CYP3A4, CYP2D6) Parent->Met_B CYP450s Prod_A1 Cyclopropanecarboxylic Acid Met_A->Prod_A1 Prod_A2 2-(piperidin-4-yl)azepane Met_A->Prod_A2 Prod_B Oxidized Metabolites (e.g., N-oxides, hydroxylated species) Met_B->Prod_B Reactive_Int Reactive Intermediates (e.g., Iminium Ion) Met_B->Reactive_Int Tox_A Mitochondrial Toxicity (Inhibition of β-oxidation) Prod_A1->Tox_A Tox_B Covalent Binding (Hepatotoxicity, etc.) Reactive_Int->Tox_B cluster_1 Workflow: Investigating Unexpected In Vivo Mortality Start Unexpected Mortality Observed Step1 Step 1: Preserve Evidence - Perform immediate necropsy - Collect tissues (target organs, injection site) - Collect biological fluids (blood, urine) Start->Step1 Step2 Step 2: Review Study Procedures - Verify dosing accuracy (volume, concentration) - Check formulation (precipitation, stability) - Review animal handling & health records Step1->Step2 Step3 Step 3: Analyze Data - Correlate mortality with dose, time, sex - Review clinical observations preceding death - Histopathology of collected tissues Step2->Step3 Decision1 Was there a procedural error? Step3->Decision1 Path_A YES: Correct procedure. Repeat study arm with validated protocol. Decision1->Path_A Path_B NO: Proceed to mechanistic investigation. Decision1->Path_B Step4 Step 4: Mechanistic Hypothesis Testing - Acute Cmax-driven toxicity? - Formulation/excipient toxicity? - Rapid metabolism to toxic species? Path_B->Step4 Step5 Step 5: Design Follow-up Study - Use satellite animals for TK - Test alternative formulations - Dose fractionation Step4->Step5 End Refined Study Protocol Step5->End

Caption: Troubleshooting workflow for unexpected in vivo mortality.

Protocol 1: Emergency Necropsy and Sample Collection

  • Immediate Action: Upon discovery of a deceased animal, record the time and circumstances. Do not discard the carcass.

  • Gross Necropsy: Perform a full gross necropsy as soon as possible. Photograph any abnormalities. Pay close attention to the injection site (for parenteral routes), GI tract (for oral route), liver, kidneys, heart, and brain. [10]3. Tissue Collection:

    • Collect duplicate tissue samples from all major organs.

    • Fix one set in 10% neutral buffered formalin for histopathology.

    • Flash-freeze the other set in liquid nitrogen and store at -80°C for potential toxicokinetic (TK) or biomarker analysis.

  • Fluid Collection: If possible, collect terminal blood (cardiac puncture), urine (cystocentesis), and bile. Process for plasma/serum and freeze immediately.

  • Formulation Sample: Retain an aliquot of the exact formulation administered to the animal for analytical verification of concentration and stability.

Scenario 2: My compound has poor aqueous solubility. The high concentration of co-solvents in my formulation appears to be causing local irritation and confounding my toxicity results. How can I improve this?

Answer: Formulation-related toxicity is a common and significant confounder in preclinical studies. [11][12]Moving to a more sophisticated, clinically relevant formulation platform is a critical step to de-risk your program. The goal is to enhance solubility and exposure without introducing vehicle-related toxicity. [13][14] Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyPrinciple of SolubilizationProsCons & Mitigation Strategies
Co-solvent/Surfactant Increases solubility by altering solvent polarity (e.g., PEG400, DMSO, Solutol).Simple to prepare; suitable for early screening.High concentrations can cause hemolysis, irritation, and direct toxicity. Mitigation: Use the lowest effective concentration; screen multiple GRAS (Generally Regarded As Safe) excipients.
Cyclodextrin Complexation Encapsulates the lipophilic drug in a hydrophilic shell (e.g., HP-β-CD). [15]High loading capacity; can reduce irritation.Potential for renal toxicity at high doses. Mitigation: Use modified cyclodextrins (HP-β-CD); ensure adequate hydration of animals. [15]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Drug is dissolved in oils and surfactants, forming an emulsion/microemulsion in the gut. [16][17]Enhances oral absorption via lymphatic pathway; protects drug from degradation.Complex to develop; potential for GI side effects. Mitigation: Screen a wide range of lipids/surfactants; conduct in vitro dispersion tests.
Amorphous Solid Dispersions (ASDs) Drug is dispersed in a polymeric carrier in an amorphous state, preventing crystallization.Significantly increases apparent solubility and dissolution rate.Requires specialized manufacturing (e.g., spray drying); physical stability can be a concern. Mitigation: Perform rigorous polymer screening and stability studies.

Protocol 2: Screening for an Improved In Vivo Formulation

  • Define Target Product Profile: Determine the required dose, route of administration (oral, IV), and desired exposure profile.

  • Solubility Screening: Assess the equilibrium solubility of the compound in a panel of common, low-toxicity pharmaceutical excipients (e.g., various lipids, surfactants, polymers, and cyclodextrins).

  • Prototype Development: Prepare 2-3 prototype formulations based on the best solubility data (e.g., one lipid-based, one amorphous).

  • In Vitro Characterization:

    • For lipid systems: Perform dispersion testing in simulated gastric and intestinal fluids to assess emulsification efficiency.

    • For ASDs: Use DSC and XRPD to confirm the amorphous state and assess stability.

  • Exploratory In Vivo PK Study: Administer the most promising prototypes to a small group of rodents (n=3-4 per group) at a single dose level. Include the original problematic formulation as a comparator.

  • Analysis: Compare the pharmacokinetic profiles (Cmax, AUC, Tmax) and observe for any signs of local or systemic intolerance. Select the formulation that provides the most consistent and highest exposure with the best safety profile. [11]

Part 3: Proactive Mitigation Strategies

This section focuses on advanced strategies to fundamentally reduce the compound's toxicity.

Question 4: Beyond formulation, are there experimental design strategies to mitigate Cmax-driven toxicity?

Answer: Yes. If toxicity is linked to high peak plasma concentrations (Cmax), modifying the dosing regimen can significantly improve the therapeutic index without reducing the total exposure (AUC). [18]

  • Dose Fractionation: Instead of a single daily bolus dose, administer the total daily dose in two or three smaller doses separated by several hours. This can keep Cmax below the toxic threshold while maintaining the target AUC.

  • Alternative Routes of Administration: For orally administered drugs, switching to a continuous intravenous infusion can eliminate Cmax peaks entirely. For parenteral drugs causing injection site reactions, exploring subcutaneous or intraperitoneal routes with appropriate formulations may be beneficial, though these routes have their own caveats regarding absorption kinetics. [18]* Use of Controlled-Release Formulations: While more complex, developing a controlled-release oral formulation (e.g., an osmotic pump tablet for animal studies) can be a powerful strategy to smooth the pharmacokinetic profile.

Question 5: If toxicity is determined to be mechanism-based (on-target or off-target), what are the next steps?

Answer: This is a more complex challenge that often requires a multi-pronged approach involving both biology and medicinal chemistry. [5][19]

  • Confirm Target Engagement: Use biomarkers or ex vivo assays to confirm that the toxicity occurs at exposures relevant to target engagement. If toxicity only appears at concentrations far exceeding those needed for efficacy, the therapeutic index may be too narrow.

  • Investigate Off-Target Pharmacology: Profile the compound against a broad panel of receptors, enzymes, and ion channels (e.g., a safety pharmacology panel). An unexpected interaction with a target like the hERG potassium channel, for example, could explain cardiovascular findings.

  • Metabolite Identification and Synthesis: Identify the major metabolites in plasma and excreta from your in vivo studies. Synthesize these metabolites and test them directly in both efficacy and toxicity assays. This can definitively determine if a specific metabolite is responsible for the adverse effects.

  • Rational Drug Redesign: If a specific liability is identified (e.g., metabolic activation at the piperidine nitrogen), medicinal chemists can design analogs to block that metabolic "soft spot." [2]For example, introducing a fluorine atom adjacent to the nitrogen can sterically hinder CYP access and improve metabolic stability. [2]This is a resource-intensive step but is often necessary for progressing a chemical series with fundamental liabilities.

By systematically applying these principles of predictive toxicology, robust experimental design, and mechanistic investigation, researchers can effectively troubleshoot and minimize the in vivo toxicity of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, thereby increasing its potential for successful clinical development.

References

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  • Charishma, S., et al. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
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  • Qiu, S., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2016). Can formulation and drug delivery reduce attrition during drug discovery and development—review of feasibility, benefits and challenges. PubMed Central. Retrieved from [Link]

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  • ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

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  • Mroczek, T. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Retrieved from [Link]

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  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed Central. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for Characterizing a Novel Ghrelin Receptor Modulator

For drug development professionals and researchers, the initial characterization of a novel chemical entity is a critical step that dictates its future trajectory. This guide provides an in-depth, comparative framework for validating the biological activity of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane , a compound whose core azepane and piperidine motifs are prevalent in various bioactive agents, including those targeting G-protein coupled receptors (GPCRs).[1][2][3]

Given its structural features, a plausible and compelling hypothesis is that this compound modulates the Ghrelin Receptor (GHSR1a) . The GHSR1a is a Class A GPCR primarily known for its role in stimulating growth hormone release and regulating appetite and energy metabolism.[4][5] A unique and crucial characteristic of GHSR1a is its remarkably high constitutive (ligand-independent) activity, which can be up to 50% of its maximal signaling capacity.[6][7][8][9][10] This feature makes it essential to not only identify agonists but also to characterize inverse agonists—compounds that can suppress this basal activity.

This guide will outline a tiered, multi-assay approach to comprehensively profile "1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane" (hereinafter referred to as 'Test Compound'). Its activity will be benchmarked against a panel of well-characterized comparators:

  • Ghrelin (Endogenous Agonist): The natural ligand for GHSR1a.[4]

  • MK-0677 (Ibutamoren): A potent, orally bioavailable non-peptide agonist.[11][12][13]

  • PF-5190457: A selective and potent inverse agonist.[14][15][16]

Through this comparative lens, we will determine if the Test Compound binds to GHSR1a and elucidate the nature of its functional activity—whether it acts as an agonist, antagonist, or inverse agonist.

Tier 1: Establishing Target Engagement with Radioligand Binding Assays

The foundational step is to confirm a direct physical interaction between the Test Compound and the GHSR1a receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[17]

Causality Behind Experimental Choice: This assay provides unambiguous evidence of target engagement and quantifies the compound's affinity for the receptor. By competing against a radiolabeled ligand with known affinity, we can accurately calculate the Test Compound's inhibition constant (Ki), a critical parameter for comparing potencies.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing human GHSR1a.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-His⁹-Ghrelin) and a range of concentrations of the unlabeled Test Compound and comparators.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[18]

  • Separation: Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters.[17][18]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the competitor compound. Fit the data using a non-linear regression model to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.[18]

Comparative Data Summary (Hypothetical)
CompoundTypeBinding Affinity (Ki, nM)
Test Compound Unknown15.2
GhrelinAgonist0.8
MK-0677Agonist1.2
PF-5190457Inverse Agonist3.0

Interpretation: A low nanomolar Ki suggests that the Test Compound binds to GHSR1a with high affinity, comparable to established modulators. This strong evidence of target engagement justifies proceeding to functional characterization.

Tier 2: Elucidating Functional Activity via Cellular Signaling Assays

Binding to a receptor does not reveal a compound's functional effect. GHSR1a primarily signals through the Gαq protein pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[19][20][21] Additionally, like many GPCRs, it can also signal through G-protein-independent pathways involving β-arrestin recruitment.[8][19][22] Assessing both pathways is crucial for a complete pharmacological profile.

Assay 1: Gαq-Mediated Calcium Mobilization

This assay directly measures the primary, G-protein-mediated signaling output of GHSR1a activation.

Causality Behind Experimental Choice: A calcium flux assay provides a robust, real-time readout of Gαq pathway activation.[23][24] By measuring changes in intracellular calcium, we can determine if the Test Compound is an agonist (stimulates a signal), an antagonist (blocks the agonist signal), or an inverse agonist (reduces the basal signal).

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed GHSR1a-expressing cells in 96-well plates p2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) p1->p2 a1 Measure baseline fluorescence p2->a1 Transfer to FLIPR/FlexStation a2 Add Test Compound / Comparators a1->a2 a3 Monitor fluorescence change (calcium flux) in real-time a2->a3 d1 Calculate dose-response curves a3->d1 Export Data d2 Determine EC50 (agonists) or IC50 (inverse agonists) d1->d2

Caption: Workflow for the calcium mobilization assay.

Comparative Data Summary (Hypothetical)
CompoundActivity ModePotency (EC50/IC50, nM)Efficacy (% of Ghrelin Max)
Test Compound Agonist35.785% (Partial Agonist)
GhrelinAgonist1.1100% (Full Agonist)
MK-0677Agonist2.5110% (Super Agonist)
PF-5190457Inverse Agonist8.2-45% (Suppresses Basal)

Interpretation: The data suggest the Test Compound is a partial agonist of the Gαq pathway. It activates the receptor but does not produce the maximal response seen with the endogenous ligand, Ghrelin. PF-5190457 demonstrates its inverse agonism by reducing the signal below the baseline, suppressing the receptor's constitutive activity.[9]

Assay 2: β-Arrestin Recruitment

This assay measures G-protein-independent signaling and is also a hallmark of receptor activation and subsequent desensitization.[25][26][27]

Causality Behind Experimental Choice: Comparing G-protein activation with β-arrestin recruitment allows for the detection of "biased agonism," where a ligand preferentially activates one pathway over another.[28] This has significant implications for drug development, as biased ligands may offer improved therapeutic profiles with fewer side effects.

Experimental Protocol: β-Arrestin Recruitment Assay
  • Cell Line: Use a cell line engineered to express the GHSR1a fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.[22]

  • Compound Addition: Treat cells with a concentration range of the Test Compound and comparators.

  • Incubation: Incubate for a period sufficient to allow receptor activation and β-arrestin recruitment (e.g., 90 minutes).[22]

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting chemiluminescent signal, which is proportional to the degree of β-arrestin recruitment.

  • Data Analysis: Generate dose-response curves and calculate EC50 values.

Comparative Data Summary (Hypothetical)
CompoundActivity ModePotency (EC50, nM)Efficacy (% of Ghrelin Max)
Test Compound Agonist41.292%
GhrelinAgonist1.5100%
MK-0677Agonist3.1105%
PF-5190457No Activity>10,000N/A

Interpretation: The Test Compound also acts as an agonist in the β-arrestin pathway, with potency and efficacy similar to its activity in the calcium assay. This suggests it is a relatively balanced agonist, not strongly biased towards either the G-protein or β-arrestin pathway. The lack of activity for the inverse agonist PF-5190457 is consistent with some reports of inverse agonists not engaging this pathway.

GHSR1a Signaling Pathway Overview

G agonist Agonist (Ghrelin, MK-0677, Test Compound) receptor GHSR1a agonist->receptor Activates gq Gαq/11 receptor->gq Engages barrestin β-Arrestin receptor->barrestin Recruits inverse_agonist Inverse Agonist (PF-5190457) inverse_agonist->receptor Inhibits plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 ca ↑ [Ca²⁺]i ip3->ca erk ERK Signaling (Internalization) barrestin->erk constitutive Constitutive Activity constitutive->gq Basal Activation

Caption: GHSR1a signaling pathways activated by agonists and suppressed by inverse agonists.

Conclusion and Next Steps

This comparative validation workflow provides a clear pharmacological profile for "1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane." Based on the hypothetical data, the Test Compound is a high-affinity, partial, and balanced agonist of the Ghrelin Receptor (GHSR1a) .

Summary of Findings:

  • Binds with High Affinity: The compound demonstrates potent binding to the GHSR1a receptor, indicating it is a strong candidate for a modulator of this target.

  • Acts as a Partial Agonist: It activates both Gαq-mediated and β-arrestin-mediated signaling pathways but with slightly lower efficacy than the endogenous ligand, Ghrelin. This partial agonism can sometimes be therapeutically advantageous, providing a ceiling to the biological effect and potentially reducing the risk of overstimulation.

  • Demonstrates Balanced Signaling: The compound does not show significant bias towards either the G-protein or β-arrestin pathway, suggesting it will likely mimic the broad downstream effects of the natural ligand.

This robust initial characterization, grounded in objective comparison with known standards, provides the necessary confidence to advance the Test Compound into more complex biological systems, such as cell-based assays measuring downstream effects (e.g., CREB phosphorylation) or in vivo models assessing effects on appetite and growth hormone secretion.

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"1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane vs. other azepane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Azepane Derivatives in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, enabling potent and selective interactions with a diverse range of biological targets.[1][2] While the specific compound, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, is not extensively documented in publicly available literature, this guide will provide a comprehensive comparison of well-characterized and clinically relevant classes of azepane derivatives. This analysis will focus on two key areas of intense research and development: orexin receptor antagonists for the treatment of insomnia and C-C chemokine receptor 2 (CCR2) antagonists for inflammatory conditions. Through this comparative lens, we will explore the structure-activity relationships (SAR), experimental validation, and therapeutic potential that underscore the versatility of the azepane motif.

Section 1: Azepane Derivatives as Orexin Receptor Antagonists

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a central regulator of wakefulness and arousal.[3] Antagonism of these receptors has emerged as a highly successful therapeutic strategy for the treatment of insomnia.[4][5] Azepane and related diazepane scaffolds have been instrumental in the development of potent and effective dual orexin receptor antagonists (DORAs).

Performance of Representative Azepane-Based Orexin Antagonists

The development of DORAs has been a significant advancement in sleep medicine, with suvorexant being a prominent example built upon a diazepane core. The data presented below for suvorexant and other structurally related antagonists highlight the key performance metrics for this class of compounds.

CompoundStructureOX1R Ki (nM)OX2R Ki (nM)In Vivo Efficacy (Animal Model)
Suvorexant (MK-4305) [Image of Suvorexant structure]0.550.35Increased sleep time in rats and dogs.[6]
Compound A (Diazepane Analog) [Generic diazepane antagonist structure]1.20.9Dose-dependent promotion of sleep in rats.[3]
Compound B (Diazepane Analog) [Generic diazepane antagonist structure]0.80.5Reduced wakefulness and increased REM and non-REM sleep in rats.[6]
Orexin Signaling Pathway

The binding of orexin-A or orexin-B to OX1R and OX2R initiates a signaling cascade that promotes neuronal excitability and wakefulness. Antagonists block this signaling, leading to a sedative effect.

orexin_pathway cluster_neuron Postsynaptic Neuron Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi_o Gi/o OX2R->Gi_o PLC PLC Gq->PLC AC Adenylyl Cyclase Gi_o->AC Ca_increase ↑ [Ca2+]i PLC->Ca_increase Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_increase->Neuronal_Excitation cAMP_decrease ↓ cAMP AC->cAMP_decrease AC->Neuronal_Excitation DORA Dual Orexin Receptor Antagonist (e.g., Suvorexant) DORA->OX1R DORA->OX2R

Caption: Simplified Orexin Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocol: Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a typical in vitro assay to determine the potency of orexin receptor antagonists by measuring their ability to inhibit agonist-induced calcium mobilization in cells expressing the receptors.

1. Cell Culture and Plating:

  • Culture CHO-K1 cells stably co-expressing either human OX1R or OX2R and a G-protein alpha subunit (e.g., Gα16) in appropriate media.
  • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well and incubate for 18-24 hours.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Aspirate the cell culture medium from the plates and add 100 µL of the dye loading buffer to each well.
  • Incubate the plates for 60 minutes at 37°C in the dark.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the antagonist compounds in an appropriate assay buffer.
  • Prepare a solution of the agonist (e.g., Orexin-A) at a concentration that elicits a submaximal response (EC80).
  • Add the antagonist dilutions to the wells and incubate for 15-30 minutes.

4. Signal Detection:

  • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
  • Measure the baseline fluorescence for a few seconds.
  • Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

5. Data Analysis:

  • Calculate the antagonist's inhibitory effect by comparing the peak fluorescence response in the presence of the antagonist to the control response (agonist alone).
  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Section 2: Azepane Derivatives as CCR2 Receptor Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a critical role in the migration of monocytes and macrophages to sites of inflammation.[7] Consequently, CCR2 antagonists are being actively investigated as potential treatments for a variety of inflammatory and autoimmune diseases.

Performance of Representative CCR2 Antagonists with Related Scaffolds

While direct azepane-containing CCR2 antagonists in late-stage clinical trials are less common, the principles of their design and evaluation are well-established. The data below for representative CCR2 antagonists illustrate the key performance parameters for this target class.

CompoundStructureCCR2 Binding IC50 (nM)Chemotaxis IC50 (nM)In Vivo Efficacy (Animal Model)
Compound 8d (Azetidinyl-cyclohexane) [Image of Compound 8d structure]3730Inhibited airway eosinophil infiltration in an OVA-induced asthma model.[8]
INCB3344 [Image of INCB3344 structure]5.22.4Reduced macrophage accumulation in a mouse model of thioglycollate-induced peritonitis.
PF-04634817 [Image of PF-04634817 structure]4.17.9Attenuated proteinuria and renal macrophage infiltration in a rat model of diabetic nephropathy.
CCR2 Signaling Pathway

The binding of MCP-1 to CCR2 on monocytes triggers intracellular signaling that leads to chemotaxis, the directed migration of the cell towards the chemokine source. Antagonists block this process, thereby reducing the inflammatory response.

ccr2_pathway cluster_monocyte Monocyte/Macrophage MCP1 MCP-1 (CCL2) CCR2 CCR2 MCP1->CCR2 Gi Gi CCR2->Gi PI3K PI3K Gi->PI3K Akt Akt PI3K->Akt Actin_Polymerization Actin Polymerization Akt->Actin_Polymerization Chemotaxis Chemotaxis (Cell Migration) Actin_Polymerization->Chemotaxis CCR2_Antagonist CCR2 Antagonist CCR2_Antagonist->CCR2

Caption: Simplified CCR2 Signaling Pathway Leading to Chemotaxis.

Experimental Protocol: Chemotaxis Assay

This protocol describes a method to assess the functional antagonism of CCR2 by measuring the inhibition of monocyte migration towards MCP-1.

1. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
  • Enrich for monocytes using positive or negative selection methods (e.g., magnetic-activated cell sorting).
  • Resuspend the purified monocytes in an appropriate assay medium.

2. Assay Setup:

  • Use a chemotaxis chamber (e.g., a 96-well plate with a porous membrane, such as a Transwell® plate).
  • Add different concentrations of the CCR2 antagonist compounds to the upper chamber with the monocytes and incubate for 15-30 minutes at 37°C.
  • Add MCP-1 as the chemoattractant to the lower chamber.

3. Migration:

  • Place the upper chamber into the lower chamber and incubate for 1-2 hours at 37°C to allow for cell migration through the membrane.

4. Cell Quantification:

  • Remove the upper chamber and discard the non-migrated cells.
  • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

5. Data Analysis:

  • Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control (MCP-1 alone).
  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Synthesis of Azepane Scaffolds

The construction of the azepane ring is a key step in the synthesis of these derivatives. A variety of synthetic strategies have been developed, often involving ring-expansion reactions or cyclization of linear precursors.[2][9] For instance, a common approach to chiral diazepanes, relevant to orexin antagonists, involves the cyclization of amino acid derivatives.[4]

synthesis_workflow Start Amino Acid Derivative Step1 Protection & Condensation Start->Step1 Intermediate1 Linear Precursor Step1->Intermediate1 Step2 Deprotection & Cyclization Intermediate1->Step2 Azepane_Core Chiral Azepane Scaffold Step2->Azepane_Core Step3 Functionalization Azepane_Core->Step3 Final_Product Final Azepane Derivative Step3->Final_Product

Caption: General Synthetic Workflow for Azepane-Based Drug Candidates.

Comparative Insights and Future Directions

The development of azepane derivatives for CNS-acting drugs like orexin antagonists versus peripherally-acting CCR2 antagonists presents distinct challenges. For CNS targets, achieving the right balance of potency, selectivity, and blood-brain barrier penetration is paramount. For peripheral targets, optimizing for high potency while minimizing off-target effects, particularly on cardiac ion channels, is a key focus.

The conformational flexibility of the seven-membered azepane ring is a double-edged sword. While it allows for exploration of a wider chemical space to achieve optimal binding, it can also lead to metabolic instability or poor pharmacokinetic properties.[10] Therefore, medicinal chemistry efforts often focus on introducing conformational constraints to lock the molecule in its bioactive conformation.

References

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  • Whitman, D. B., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of central nervous system (CNS) disorders, the careful selection and optimization of molecular scaffolds are paramount. Azepane derivatives, seven-membered nitrogen-containing heterocycles, have garnered significant attention due to their conformational flexibility and presence in numerous FDA-approved drugs.[1][2] When coupled with a piperidine moiety, a common pharmacophore in CNS-active compounds, the resulting scaffold presents a rich design space for targeting a variety of receptors and transporters.[3][4]

This guide provides a comparative analysis of two such derivatives: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (Compound A) and 1-Benzoyl-2-(piperidin-4-yl)azepane (Compound B) . The core distinction lies in the N-acyl group: a strained, aliphatic cyclopropanecarbonyl group versus a planar, aromatic benzoyl group. This seemingly subtle difference can profoundly impact the pharmacological, pharmacokinetic, and metabolic profiles of the molecules. While specific experimental data for these exact compounds is not publicly available, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive comparison. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to generate the necessary data for a direct, empirical comparison.

Physicochemical and Predicted Pharmacological Profile Comparison

The choice of an acyl group is a critical decision in drug design, influencing everything from receptor interaction to metabolic stability. The cyclopropyl group of Compound A introduces a degree of conformational constraint and a unique electronic signature, while the benzoyl group of Compound B provides a larger, more lipophilic, and potentially interactive aromatic system.

Property1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (Compound A)1-Benzoyl-2-(piperidin-4-yl)azepane (Compound B)Rationale for Prediction
Molecular Weight LowerHigherThe benzoyl group has a greater mass than the cyclopropanecarbonyl group.
Predicted Lipophilicity (cLogP) Moderately LipophilicMore LipophilicThe aromatic benzene ring in the benzoyl group significantly increases lipophilicity.
Predicted Receptor Affinity (e.g., GPCRs) Potentially high affinity and selectivity. The compact, rigid cyclopropyl group can fit into specific hydrophobic pockets.May exhibit different receptor subtype selectivity. The larger benzoyl group could lead to steric hindrance or engage in additional pi-stacking interactions.The shape and electronic nature of the acyl group are key determinants of ligand-receptor binding.[5]
Predicted Metabolic Stability Potentially susceptible to ring-opening of the cyclopropyl group by metabolic enzymes.The benzoyl group is generally more metabolically stable, though aromatic hydroxylation is a possible metabolic pathway.[3]Different functional groups are recognized and processed by distinct metabolic enzyme families.[6]
Predicted Oral Bioavailability Moderate to good. Lower lipophilicity may favor better solubility.Potentially lower. Higher lipophilicity can decrease aqueous solubility, impacting dissolution and absorption.[7][8][9]Oral bioavailability is a complex interplay of solubility, permeability, and first-pass metabolism.[10]

Elucidating the Mechanism of Action: A Focus on G-Protein Coupled Receptors (GPCRs)

Many CNS-active drugs exert their effects by modulating G-protein coupled receptors (GPCRs).[11] The structural differences between Compound A and Compound B would likely translate into distinct binding affinities and functional activities at a given GPCR target. A critical step in characterizing these compounds is to determine their binding affinity (Ki) and their ability to activate or block receptor signaling.

Below is a conceptual workflow for assessing the interaction of these compounds with a target GPCR.

GPCR_Interaction_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Compound_A Compound A (Cyclopropanecarbonyl) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_A->Binding_Assay Compound_B Compound B (Benzoyl) Compound_B->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) (Determine EC50/IC50) Binding_Assay->Functional_Assay Compounds with high affinity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: Workflow for GPCR target validation.

Experimental Protocols

To empirically validate the predicted differences between Compound A and Compound B, a series of well-defined experiments are necessary. The following protocols are standard in the pharmaceutical industry for characterizing drug candidates.

Competitive Radioligand Binding Assay for GPCR Target Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.[5]

Principle: The assay relies on the principle of competitive binding. The test compound and a radioligand compete for the same binding site on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the test compound (Compound A or B) to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all other readings.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[6][12][13]

Principle: The test compound is incubated with a preparation of liver enzymes (typically liver microsomes or hepatocytes), and the disappearance of the parent compound over time is monitored.[14]

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Test Compound (A or B) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Time_Points Sample at multiple time points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (e.g., with acetonitrile) Time_Points->Quench LC_MS LC-MS/MS Analysis (Quantify parent compound) Quench->LC_MS Calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) LC_MS->Calculation

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (Compound A or B) in a suitable organic solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (human or other species) on ice.

    • Prepare a solution of the NADPH-regenerating system (cofactor for many metabolic enzymes).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer to 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately quench the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the mixture to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a specific method to separate the parent compound from potential metabolites and quantify its peak area relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Determination of Oral Bioavailability in a Preclinical Model

Oral bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged.[7][8]

Principle: The compound is administered to a preclinical species (e.g., rat) via both intravenous (IV) and oral (PO) routes in a crossover study design. Plasma concentrations of the drug are measured over time for both routes, and the area under the concentration-time curve (AUC) is calculated.[15]

Step-by-Step Methodology:

  • Animal Dosing:

    • Use a cohort of fasted animals (e.g., Sprague-Dawley rats).

    • For the IV dose, administer a specific dose of the compound formulated in a suitable vehicle directly into a vein (e.g., tail vein).

    • For the PO dose, administer a specific dose of the compound formulated in a suitable vehicle via oral gavage.

    • A washout period is required between the IV and PO administrations in a crossover design.

  • Blood Sampling:

    • Collect blood samples from the animals at multiple time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the parent drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time for both the IV and PO routes.

    • Calculate the area under the curve (AUC) from time zero to the last measurable time point for both routes.

    • Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[15]

Conclusion and Future Directions

The comparative analysis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (Compound A) and 1-Benzoyl-2-(piperidin-4-yl)azepane (Compound B) highlights a fundamental principle in drug discovery: minor structural modifications can lead to significant changes in a compound's biological and pharmacokinetic profile. While Compound A, with its compact cyclopropyl group, may offer advantages in terms of specific receptor interactions and potentially favorable solubility, it may also present metabolic liabilities. Conversely, Compound B's benzoyl group increases lipophilicity, which could enhance membrane permeability but may negatively impact solubility and oral bioavailability.

The provided experimental protocols offer a robust framework for obtaining the empirical data needed to validate these hypotheses. By systematically evaluating receptor affinity, metabolic stability, and oral bioavailability, researchers can construct a comprehensive SAR profile. This data-driven approach is essential for making informed decisions in lead optimization and for selecting the most promising candidates for further development. The conformational flexibility of the azepane ring, combined with the diverse substitution patterns possible on both the acyl group and the piperidine ring, makes this scaffold a fertile ground for the discovery of novel therapeutics.[2][16]

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A Researcher's Guide to Selecting and Validating Negative Controls for Novel MOR Agonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Experiments with 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a Putative Mu-Opioid Receptor Agonist

In the pursuit of novel therapeutics, particularly in the complex landscape of opioid research, the rigor of our experimental design is paramount. The identification of a potential new chemical entity, such as 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, as a mu-opioid receptor (MOR) agonist necessitates a comprehensive validation strategy. A critical, yet often overlooked, component of this strategy is the judicious selection and application of negative controls. This guide provides an in-depth comparison of appropriate negative controls for in vitro experiments involving this putative MOR agonist, offering a framework for generating robust and reliable data.

For the context of this guide, we will operate under the working hypothesis that 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (Compound A) is a selective MOR agonist. This assumption is based on the prevalence of the piperidine scaffold in known MOR ligands.[1] The principles and methodologies discussed herein are, however, broadly applicable to the characterization of other novel ligands targeting G-protein coupled receptors (GPCRs).

The Imperative for Rigorous Controls

Negative controls serve as the bedrock of experimental validity, allowing researchers to distinguish the specific effects of a test compound from non-specific or off-target phenomena.[2][3] In the context of a novel MOR agonist, a well-designed suite of negative controls will:

  • Establish a baseline: Delineate the ground state of the experimental system in the absence of specific receptor activation.

  • Identify off-target effects: Uncover any biological activity of the compound that is not mediated by the MOR.

  • Rule out compound-specific artifacts: Account for any effects caused by the physicochemical properties of the compound itself, independent of its biological target.

This guide will compare three essential types of negative controls: the vehicle control, a structurally similar inactive analog, and a pathway-specific antagonist.

Comparative Analysis of Negative Controls

Control TypeStructurePrimary FunctionAdvantagesLimitations
Vehicle Control N/A (Solvent for Compound A)Establishes the baseline response of the assay system to the solvent in which the test compound is dissolved.Simple to implement; essential for accounting for solvent effects on cellular health and assay performance.Does not control for non-specific interactions of the test compound's chemical scaffold.
Structurally Similar Inactive Analog (Compound B) 1-(Piperidin-4-yl)azepan-2-oneTo demonstrate that the observed activity is due to the specific chemical features of Compound A and not merely the presence of a similar molecular scaffold.Provides strong evidence for target-specific engagement; helps to deconvolute structure-activity relationships (SAR).May be challenging to synthesize or source; requires initial validation of its inactivity.
Pathway-Specific Antagonist (Naloxone) Competitive MOR AntagonistTo confirm that the biological effects of Compound A are mediated specifically through the mu-opioid receptor signaling pathway.Highly specific for the target; commercially available and well-characterized.Does not control for potential off-target effects of Compound A on other cellular pathways.

In-Depth Look at Each Negative Control

The Foundational Control: Vehicle

The vehicle control, typically dimethyl sulfoxide (DMSO) for small molecules, is the most fundamental control. It addresses the possibility that the solvent itself may elicit a biological response. All experimental measurements should be normalized to the vehicle control to isolate the effects of the test compound.

The Ideal Comparator: A Structurally Similar Inactive Analog

A structurally similar, but biologically inactive, analog is arguably the most powerful negative control for target validation. For our putative MOR agonist, Compound A (1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane) , we propose Compound B (1-(Piperidin-4-yl)azepan-2-one) as a suitable inactive analog.

Rationale for Inactivity: The pharmacophore for MOR agonists typically includes a protonatable nitrogen and a hydrophobic region.[4] The cyclopropanecarbonyl group in Compound A is hypothesized to be a key contributor to its agonist activity, potentially through specific interactions within the MOR binding pocket. By replacing this with a simple carbonyl group to form an amide in Compound B, we disrupt this key interaction, likely abolishing MOR binding and subsequent activation.

The synthesis of Compound B can be achieved through standard amide coupling reactions. Its inactivity must be experimentally verified, as detailed in the protocols below.

The Pathway Validator: A Specific Antagonist

A pathway-specific negative control confirms that the observed cellular response is a direct consequence of the intended signaling cascade. For the mu-opioid receptor, Naloxone is the gold-standard competitive antagonist.[5] It binds to the MOR with high affinity but does not elicit a downstream signal, thereby blocking the action of agonists.[6][7] The ability of Naloxone to inhibit the effects of Compound A provides strong evidence that the activity is MOR-mediated.

Experimental Validation Workflow

A multi-faceted approach employing a battery of in vitro assays is essential to validate the activity of Compound A and the inactivity of the proposed negative controls.

G cluster_0 Compound Characterization cluster_1 Experimental Assays cluster_2 Expected Outcomes A Compound A (Putative Agonist) Binding Radioligand Binding Assay A->Binding cAMP cAMP Accumulation Assay A->cAMP Arrestin β-Arrestin Recruitment Assay A->Arrestin B Compound B (Inactive Analog) B->Binding B->cAMP B->Arrestin Naloxone Naloxone (Antagonist) Naloxone->cAMP Co-treatment with A Naloxone->Arrestin Co-treatment with A Outcome_A Compound A: - High affinity binding - Inhibits cAMP - Recruits β-arrestin Binding->Outcome_A Outcome_B Compound B: - No significant binding - No effect on cAMP - No β-arrestin recruitment Binding->Outcome_B cAMP->Outcome_A cAMP->Outcome_B Outcome_Naloxone Naloxone: - Blocks Compound A's effects cAMP->Outcome_Naloxone Arrestin->Outcome_A Arrestin->Outcome_B Arrestin->Outcome_Naloxone

Caption: Experimental workflow for validating Compound A and its negative controls.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of the compounds for the mu-opioid receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MOR.

  • [³H]-DAMGO (a high-affinity MOR agonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Naloxone for determining non-specific binding.

  • 96-well plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Compound A, Compound B, and a vehicle control.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 50 µL of the test compound dilutions.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM Naloxone.

  • Initiate the binding reaction by adding 50 µL of the MOR-expressing cell membranes (20-40 µg protein/well).

  • Incubate for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

Expected Data:

CompoundKi (nM) for MOR
Compound A < 100
Compound B > 10,000
Naloxone < 10
cAMP Accumulation Assay

This functional assay measures the downstream effect of MOR activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

  • CHO cells stably expressing human MOR.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF-based).

  • 384-well plates.

Procedure:

  • Seed MOR-expressing CHO cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of Compound A, Compound B, and vehicle. For the antagonist experiment, prepare serial dilutions of Naloxone and a fixed concentration of Compound A (e.g., EC80).

  • Aspirate the culture medium and add the test compounds.

  • Incubate for 30 minutes at 37°C.

  • Add forskolin (final concentration ~10 µM) to all wells except the basal control.

  • Incubate for another 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the data and calculate EC50 (for agonists) or IC50 (for antagonists).

Expected Data:

CompoundEC50 (nM) for cAMP Inhibition
Compound A < 500
Compound B No effect
Naloxone (vs. Compound A) IC50 < 50
β-Arrestin Recruitment Assay

This assay measures another key downstream signaling event of GPCR activation, the recruitment of β-arrestin to the receptor.

Materials:

  • U2OS cells stably co-expressing human MOR and a β-arrestin reporter system (e.g., PathHunter®).

  • Assay medium and detection reagents for the specific reporter system.

  • 384-well plates.

Procedure:

  • Seed the β-arrestin reporter cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of Compound A, Compound B, and vehicle. For the antagonist experiment, prepare serial dilutions of Naloxone and a fixed concentration of Compound A (e.g., EC80).

  • Add the test compounds to the cells and incubate for 90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescent or fluorescent signal.

  • Plot the data and calculate EC50 or IC50 values.

Expected Data:

CompoundEC50 (nM) for β-Arrestin Recruitment
Compound A < 1000
Compound B No effect
Naloxone (vs. Compound A) IC50 < 100

Logical Framework for Control Selection

The choice and validation of negative controls should follow a logical progression to build a compelling case for the specific activity of a novel compound.

G cluster_0 Initial Observation cluster_1 Control-Based Validation Steps cluster_2 Conclusion Initial_Activity Compound A shows activity in primary screen Vehicle Step 1: Compare to Vehicle Control Initial_Activity->Vehicle Is the effect real? Inactive_Analog Step 2: Compare to Inactive Analog (Compound B) Vehicle->Inactive_Analog Is the effect due to the specific structure? Antagonist Step 3: Test with Pathway-Specific Antagonist (Naloxone) Inactive_Analog->Antagonist Is the effect mediated by the target pathway? Conclusion Compound A is a specific MOR agonist Antagonist->Conclusion Confirmation

Caption: Logical progression of negative control experiments.

Conclusion

The rigorous use of a well-defined set of negative controls is indispensable in the early stages of drug discovery. For a putative MOR agonist like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, the combined use of a vehicle control, a structurally similar inactive analog, and a pathway-specific antagonist provides a robust framework for validating on-target activity. This multi-pronged approach not only strengthens the confidence in the primary findings but also lays a solid foundation for subsequent lead optimization and preclinical development. By adhering to these principles of scientific integrity, researchers can ensure that their data is both reproducible and mechanistically sound.

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A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Imperative of Target Engagement Validation

Confirming that a molecule binds to its intended target in a relevant biological system is fundamental for several reasons[1][3]:

  • Mechanism of Action (MoA): It provides direct evidence of the compound's MoA, moving beyond phenotypic observations to a mechanistic understanding.

  • Structure-Activity Relationship (SAR): Meaningful SAR studies are contingent on the certainty that chemical modifications are impacting interaction with the desired target.

  • Translational Confidence: It bridges the gap between biochemical potency and cellular or in vivo efficacy, increasing the likelihood of success in more complex biological systems.[1][4]

  • Safety and Selectivity: Understanding on-target engagement is the first step toward characterizing off-target effects that could lead to toxicity.[1]

This guide will compare several orthogonal methods for confirming target engagement, each providing a unique lens through which to view the interaction of a compound with its target.

A Comparative Overview of Target Engagement Assays

Choosing the right assay depends on the nature of the target, the availability of reagents, and the specific questions being asked. The following sections will explore some of the most powerful techniques in detail.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][6]Label-free; applicable in intact cells and tissues, providing physiological relevance.[5][7][8]Not suitable for all targets (e.g., some membrane proteins); can be lower throughput.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the compound flows over the immobilized target, allowing real-time kinetic analysis.[9][10]Real-time kinetics (on/off rates); label-free; high sensitivity.[9][11]Requires purified, stable protein; potential for artifacts from protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile.[2][12][13][14]Gold standard for binding affinity; provides stoichiometry and thermodynamic data (enthalpy, entropy).[2][12]Requires large amounts of purified protein and compound; lower throughput.
Biochemical Assays (e.g., Enzyme Inhibition) Measures the functional consequence of compound binding on the activity of the target protein (e.g., an enzyme).[15][16][17]Directly measures functional impact; can be high-throughput.Requires a functional assay for the target; may not detect binding at non-functional sites.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity of a fluorescently labeled compound or a secondary antibody to a luciferase-tagged target protein in live cells.[8][18]High sensitivity in live cells; allows for real-time kinetic measurements in a cellular environment.[18]Requires genetic modification of the target protein; potential for steric hindrance from tags.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: The principle of CETSA is that the binding of a ligand to its target protein confers thermodynamic stability.[6][19] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to unfold, and thus more of it will remain in the soluble fraction after heating.[6][19] This difference in soluble protein at various temperatures can be quantified, typically by Western blotting or mass spectrometry.[20]

Experimental Workflow:

Caption: CETSA experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[8]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the treated and vehicle control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Data Comparison:

CompoundTarget ProteinApparent Tm (Vehicle)Apparent Tm (10 µM Compound)ΔTm
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane Target X52.3°C56.8°C+4.5°C
Negative Control Target X52.4°C52.5°C+0.1°C
Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free biophysical technique that measures molecular interactions in real time.[9] A target protein is immobilized on a sensor chip. When an analyte (the compound) flows over the surface, binding to the target changes the refractive index at the surface, which is detected as a change in the SPR signal.[10] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[10]

Experimental Workflow:

Caption: SPR experimental workflow.

Step-by-Step Protocol:

  • Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in a running buffer over the sensor surface. Record the SPR signal (in Resonance Units, RU) over time to generate sensorgrams.

  • Dissociation: After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound from the target.

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the signal from a reference flow cell to correct for non-specific binding. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.

Hypothetical Data Comparison:

Compoundkon (M-1s-1)koff (s-1)KD (nM)
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane 2.5 x 1055.0 x 10-320
Alternative Compound 1.8 x 1059.0 x 10-350
Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC directly measures the heat change that occurs when two molecules interact.[12][13] It is the gold standard for characterizing the thermodynamics of binding. In an ITC experiment, a solution of the compound is titrated into a solution of the target protein. The heat released or absorbed is measured after each injection. The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[2][14]

Experimental Workflow:

Caption: ITC experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane in the same buffer to minimize heat of dilution effects.

  • Loading: Load the target protein into the sample cell and the compound into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

  • Measurement: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.

  • Data Analysis: Integrate the heat change peaks from each injection and plot them against the molar ratio of compound to protein. Fit the resulting isotherm to a suitable binding model to determine KD, n, and ΔH.

Hypothetical Data Comparison:

CompoundKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane 251.05-8.5-2.1
Alternative Compound 600.98-7.2-3.0
Biochemical Assays (Enzyme Inhibition)

Scientific Rationale: If the target of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is an enzyme, a direct way to confirm engagement is to measure the compound's effect on the enzyme's catalytic activity.[15][16] By measuring the rate of substrate conversion to product in the presence and absence of the compound, one can determine the concentration at which the compound inhibits the enzyme by 50% (IC50).

Experimental Workflow:

Caption: Enzyme inhibition assay workflow.

Step-by-Step Protocol:

  • Assay Setup: In a microplate, add the purified enzyme, buffer, and any necessary cofactors.

  • Compound Addition: Add varying concentrations of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane to the wells. Include a no-compound control (100% activity) and a no-enzyme control (background).

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Comparison:

CompoundTarget EnzymeIC50 (nM)
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane Target Kinase X35
Alternative Compound Target Kinase X120

Conclusion: A Multi-Pronged Approach to Validation

Confirming the target engagement of a novel compound like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is not a one-size-fits-all process. Each method described in this guide offers unique advantages and provides a different piece of the puzzle. A robust target validation strategy will employ a combination of these orthogonal approaches. For instance, a promising hit from a biochemical screen can be validated for direct binding and kinetics using SPR, with its thermodynamic properties further characterized by ITC. Crucially, CETSA can then confirm that this interaction occurs within the complex milieu of a living cell. By integrating data from multiple, well-chosen assays, researchers can build a compelling and self-validating case for the mechanism of action of their compound, significantly de-risking its progression through the drug discovery pipeline.

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A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a significant and underexplored area of chemical space in medicinal chemistry.[1] While its smaller six-membered cousin, piperidine, is a ubiquitous feature in centrally acting pharmaceuticals, the increased conformational flexibility of the azepane ring offers unique opportunities for designing novel ligands with improved potency and selectivity.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific class of these molecules: 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane analogs.

These compounds are of particular interest as modulators of dopamine receptors, specifically the D2 and D3 subtypes, which are critical targets for antipsychotic and neurological disorder therapies.[4][5] The core structure combines three key pharmacophoric elements: the azepane ring, a piperidin-4-yl substituent, and a cyclopropanecarbonyl group. Understanding how modifications to each of these regions impact biological activity is crucial for the rational design of next-generation therapeutic agents. This guide will dissect the SAR of these analogs, compare their performance based on available data, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Pharmacophore: A Trifecta for Dopamine Receptor Modulation

The 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane scaffold is a composite structure where each component plays a vital role in molecular recognition and function. The interplay between these three regions dictates the overall affinity, selectivity, and functional activity at target receptors.

  • The Azepane Ring: As the central scaffold, the seven-membered azepane ring provides a distinct three-dimensional geometry compared to more common five- or six-membered rings. Its higher degree of freedom can allow for optimal positioning of key substituents within a receptor's binding pocket.[2] The development of novel synthetic routes has made complex azepanes more accessible, moving them from a chemical curiosity to a viable component in drug discovery libraries.[1]

  • The Piperidin-4-yl Moiety: This group acts as a crucial linker and recognition element. The basic nitrogen of the piperidine is often essential for forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of dopamine receptors, a canonical interaction for many D2/D3 ligands.[5] Modifications, particularly at the N1 position of the piperidine, are a common strategy to extend into secondary binding pockets, thereby modulating selectivity and potency.

  • The Cyclopropanecarbonyl Group: The incorporation of a cyclopropyl ring introduces conformational constraint and metabolic stability.[6] This small, rigid ring system can orient the carbonyl group in a specific, favorable conformation for hydrogen bonding or other interactions within the receptor. Its unique electronic properties can also influence the overall lipophilicity and pharmacokinetic profile of the molecule.

Caption: Core scaffold with key regions for SAR exploration.

Comparative SAR Analysis of Analog Classes

The therapeutic potential of this scaffold is unlocked by systematically modifying its key components. Below, we compare different analog classes to elucidate critical SAR trends.

Part A: Impact of Piperidine N1-Substituents

The nitrogen atom of the piperidine ring is the most synthetically accessible and impactful point for modification. It typically serves as the anchor for introducing larger substituents that can probe the deeper, more variable regions of the dopamine receptor binding pocket, often termed the "secondary binding pocket."

  • Small Alkyl Groups: Simple N-alkylation (e.g., methyl, ethyl) often results in a loss of affinity compared to the unsubstituted analog. This suggests that this space is either sterically restricted or that these lipophilic groups do not form productive interactions.

  • Aromatic and Heteroaromatic Moieties: The introduction of a linker (e.g., butyl chain) followed by an aromatic group (e.g., a phenyl, benzothiophene, or dihydroquinolinone) is a hallmark of potent D2/D3 ligands.[7][8] This "bitopic" or "bivalent" approach allows the piperidine nitrogen to maintain its primary interaction while the distal aromatic moiety forms favorable interactions (e.g., pi-stacking, hydrophobic) in the secondary pocket. This strategy has been shown to dramatically increase both affinity and selectivity, particularly for the D3 receptor.[8][9]

Part B: Azepane Ring Modifications

While less commonly explored, modifications to the azepane ring itself can have profound effects on activity.

  • Ring Size: Comparison with analogs containing a smaller six-membered piperidine ring in place of the azepane often reveals differences in selectivity profiles. The expanded azepane ring alters the relative orientation of the cyclopropanecarbonyl and piperidinyl substituents, which can favor binding to one receptor subtype over another. Studies on related scaffolds have shown that ring expansion can be detrimental to binding if it disrupts the optimal geometry for receptor engagement.[8]

  • Substitution: Adding substituents to the carbon backbone of the azepane ring can introduce new chiral centers and restrict the ring's conformation. This can be a useful strategy to "lock in" a bioactive conformation, potentially increasing potency and reducing off-target effects.

Part C: The Role of the Acyl Group

The N-acyl group on the azepane is critical for activity. The choice of the cyclopropanecarbonyl is deliberate and often superior to other simple acyl groups.

  • Cyclopropyl vs. Other Groups: The cyclopropyl group provides a unique combination of rigidity and lipophilicity. Replacing it with a more flexible acetyl group may lead to an entropic penalty upon binding, resulting in lower affinity. Larger, more sterically demanding groups like a benzoyl moiety may clash with residues in the binding pocket. The constrained nature of the cyclopropyl group is often key to achieving high potency.[6]

Quantitative Data Summary

To illustrate these SAR principles, the following table summarizes hypothetical but representative binding affinity data for a series of analogs at human D2 and D3 dopamine receptors. This data reflects common trends observed in the literature for related D2/D3 antagonists.

Compound Piperidine N1-Substituent (R) Azepane Acyl Group D2 Ki (nM) D3 Ki (nM) Selectivity (D2/D3)
1 (Parent) -HCyclopropanecarbonyl55.612.34.5
2 -CH3Cyclopropanecarbonyl120.145.22.7
3 -(CH2)4-PhenylCyclopropanecarbonyl8.20.7510.9
4 -(CH2)4-(2-methoxyphenyl)Cyclopropanecarbonyl5.10.3813.4
5 -HAcetyl250.598.72.5
6 -HBenzoyl>1000>1000-

Analysis:

  • Analogs 1 vs. 2: Small N-alkylation is detrimental to the affinity for both receptors.

  • Analogs 1 vs. 3 & 4: The addition of a butyl-aryl substituent dramatically increases affinity and selectivity, with the 2-methoxyphenyl group (Analog 4) providing a slight advantage, likely due to additional interactions. This highlights the importance of engaging the secondary binding pocket.[4]

  • Analogs 1 vs. 5 & 6: Replacing the cyclopropanecarbonyl group with either a smaller, flexible acetyl group or a larger benzoyl group leads to a significant loss of potency, underscoring the privileged nature of the cyclopropyl moiety for this scaffold.

Experimental Protocols & Workflows

Reproducibility and methodological transparency are cornerstones of scientific integrity. The following sections detail the generalized procedures for the synthesis and biological evaluation of these analogs.

Generalized Synthetic Workflow

The synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane analogs typically follows a convergent route, as outlined in the diagram below.

Synthesis_Workflow cluster_0 Azepane Core Synthesis cluster_1 Piperidine Moiety Preparation cluster_2 Assembly and Final Product A Commercially Available Azepane Precursor B Step 1: N-Protection (e.g., Boc group) A->B C Step 2: α-Functionalization (Introduction of leaving group) B->C F Step 3: Nucleophilic Substitution (Coupling of Azepane and Piperidine) C->F D N-Substituted 4-aminopiperidine E OR 4-aminopiperidine + Subsequent N-alkylation E->F G Step 4: N-Deprotection (Removal of Boc group) F->G H Step 5: Acylation (Addition of Cyclopropanecarbonyl chloride) G->H I Final Analog (Purification & Characterization) H->I

Sources

A Guide to the Reproducible Synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. However, the path from a promising molecular design to a reliably produced compound is often fraught with challenges, chief among them being the reproducibility of the synthetic protocol. This guide provides an in-depth technical analysis of a proposed synthetic route for 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a molecule of interest for its potential pharmacological applications, alongside a comparative evaluation of an alternative strategy. Our focus is not merely on the procedural steps but on the underlying chemical principles and critical parameters that govern experimental success and reproducibility.

Introduction: The Imperative of Reproducibility in Chemical Synthesis

Reproducibility in organic synthesis is the bedrock of reliable scientific advancement and is crucial for the progression of drug discovery programs. The multi-step synthesis of complex molecules is particularly susceptible to variability, arising from factors such as reagent purity, reaction conditions, and work-up procedures. A robust synthetic protocol is a self-validating system, designed to minimize such variability and deliver the target compound with consistent yield and purity. This guide is structured to provide not just a method, but a framework for thinking critically about the challenges of reproducibility in the context of synthesizing 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Proposed Primary Synthetic Route: Reductive Amination Followed by Amide Coupling

Our primary proposed route to 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane involves a two-stage process: the initial construction of the core intermediate, 2-(piperidin-4-yl)azepane, via reductive amination, followed by the final amide coupling step. This approach is favored for its convergency and reliance on well-established, high-yielding reactions.

Stage 1: Synthesis of 2-(piperidin-4-yl)azepane via Reductive Amination

The key intermediate, 2-(piperidin-4-yl)azepane, is proposed to be synthesized through a reductive amination reaction between N-Boc-4-piperidone and azepane. The use of a Boc-protecting group on the piperidone is a strategic choice to prevent unwanted side reactions and to allow for controlled functionalization.

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) and azepane (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of piperidone) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-2-(piperidin-4-yl)azepane.

  • Deprotection: The purified N-Boc-2-(piperidin-4-yl)azepane is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield 2-(piperidin-4-yl)azepane dihydrochloride.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material in the absence of the amine. Its use enhances the reproducibility of the reaction by minimizing the formation of the corresponding alcohol byproduct.[1]

  • Solvent: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the reducing agent.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for straightforward deprotection under mild conditions that are unlikely to affect the rest of the molecule.[1]

Stage 2: Amide Coupling to Yield 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

The final step involves the acylation of the secondary amine of the piperidine ring with cyclopropanecarbonyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(piperidin-4-yl)azepane dihydrochloride (1.0 eq.) and a hindered base such as diisopropylethylamine (DIEA, 2.5 eq.) in anhydrous DCM is added cyclopropanecarbonyl chloride (1.1 eq.) dropwise at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, then dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Causality Behind Experimental Choices:

  • Acylating Agent: Cyclopropanecarbonyl chloride is a reactive acylating agent that readily forms the desired amide bond. The use of an acyl chloride is a classic and reliable method for amide synthesis.[2][3]

  • Base: A non-nucleophilic hindered base like DIEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Diagram of the Primary Synthetic Workflow:

Primary Synthetic Workflow A N-Boc-4-piperidone C N-Boc-2-(piperidin-4-yl)azepane A->C NaBH(OAc)3, DCM B Azepane B->C D 2-(piperidin-4-yl)azepane C->D 4M HCl in Dioxane F 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane D->F DIEA, DCM E Cyclopropanecarbonyl chloride E->F

Caption: Proposed primary synthesis of the target molecule.

Alternative Synthetic Route: Ring Expansion Followed by Functionalization

An alternative approach to the synthesis of the azepane core involves a ring expansion of a suitable piperidine precursor. This strategy can offer a different set of challenges and advantages in terms of stereocontrol and functional group tolerance.[4]

Stage 1: Synthesis of a Substituted Azepane Intermediate

This route would begin with a suitably functionalized piperidine that can undergo a ring expansion to form the azepane ring with a handle for subsequent piperidine introduction. For instance, a Tiffeneau-Demjanov-type ring expansion of a 2-(aminomethyl)cyclohexanone derivative could be envisioned.

Stage 2: Functionalization and Piperidine Ring Formation

The resulting azepane derivative would then be functionalized to introduce the piperidine moiety, potentially through a multi-step sequence involving the formation of a side chain that can be cyclized.

Diagram of the Alternative Synthetic Workflow:

Alternative Synthetic Workflow A Functionalized Piperidine B Ring Expansion A->B C Azepane Intermediate B->C D Side-chain Elongation C->D E Cyclization D->E F 2-(piperidin-4-yl)azepane E->F G Amide Coupling F->G H 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane G->H

Caption: A conceptual alternative synthetic approach.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (Reductive Amination)Alternative Route (Ring Expansion)
Number of Steps Fewer steps, more convergent.Potentially more steps, linear synthesis.
Reproducibility High, relies on well-established reactions.Can be variable, ring expansions can be sensitive to substrates and conditions.
Key Challenges Purity of starting materials, efficiency of the reductive amination.Control of regioselectivity in ring expansion, challenging cyclization step.
Scalability Generally good scalability.May be more challenging to scale up.
Starting Materials Commercially available N-Boc-4-piperidone and azepane.May require synthesis of a custom piperidine precursor.

Factors Influencing Reproducibility and Troubleshooting

For the Primary Route:

  • Purity of Azepane: Azepane can be hygroscopic and absorb carbon dioxide from the air. Impurities can lead to lower yields and the formation of side products. It is crucial to use freshly distilled or high-purity commercial azepane.

  • Quality of Sodium Triacetoxyborohydride: The reactivity of this reagent can vary between batches. It is advisable to use a freshly opened bottle or to test the reagent on a small scale first.

  • Moisture Control: All reductive amination and amide coupling reactions should be carried out under anhydrous conditions to prevent hydrolysis of the reducing agent and the acyl chloride.

  • Work-up pH: Careful control of the pH during the work-up is essential to ensure complete extraction of the product and to avoid unwanted side reactions.

Hypothetical Biological Context: Signaling Pathway Involvement

Given the prevalence of piperidine and azepane scaffolds in centrally active agents, 1-cyclopropanecarbonyl-2-(piperidin-4-yl)azepane could potentially modulate neurotransmitter receptors or ion channels. For instance, it might interact with dopamine or serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

Diagram of a Hypothetical Signaling Pathway:

Hypothetical Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Neurotransmitter (e.g., Dopamine) B Vesicular Release A->B C Dopamine Receptor (GPCR) B->C Synaptic Cleft D G-Protein Activation C->D E Adenylyl Cyclase D->E F cAMP Production E->F G Downstream Signaling (e.g., PKA activation) F->G Molecule 1-Cyclopropanecarbonyl- 2-(piperidin-4-yl)azepane Molecule->C Modulation?

Sources

A Researcher's Guide to the Cross-Validation of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane: A Comparative Analysis for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental cross-validation of a novel chemical entity, 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane (referred to herein as "Compound-X"). Given its structural motifs, including piperidine and azepane rings which are prevalent in CNS-active agents, we will proceed under the hypothesis that Compound-X is a potential Glycine Transporter 1 (GlyT1) inhibitor.

The objective is to rigorously compare its performance against a well-characterized alternative, Sarcosine , an endogenous GlyT1 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the causal logic behind the experimental design to ensure scientific integrity and trustworthiness.

Introduction: The GlyT1 Hypothesis for Cognitive Enhancement

Cognitive deficits, particularly those associated with schizophrenia and other neurological disorders, are linked to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. Glycine acts as a mandatory co-agonist for this receptor, and its synaptic concentration is tightly regulated by the Glycine Transporter 1 (GlyT1). By inhibiting GlyT1, we can increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially ameliorating cognitive impairments. This guide outlines a multi-tiered validation process to determine if Compound-X is a viable GlyT1 inhibitor and to benchmark its efficacy against established standards.

Part 1: Primary Target Engagement and Potency (In Vitro)

The foundational step in cross-validation is to confirm that Compound-X directly interacts with its intended target, GlyT1, and to quantify its potency. We will compare these results directly with Sarcosine. The primary assays are designed to measure binding affinity and functional inhibition.

Key Experimental Protocols

1. Radioligand Binding Assay for Target Affinity (Kᵢ Determination)

  • Causality: This assay directly measures the affinity of Compound-X for the GlyT1 protein. It determines how tightly the compound binds to the transporter, which is a critical predictor of its potency. A low Kᵢ value indicates high affinity.

  • Methodology:

    • Source: Use cell membranes prepared from HEK293 cells stably expressing human GlyT1.

    • Radioligand: Utilize a known high-affinity GlyT1 radioligand, such as [³H]-Org24598.

    • Competition: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Compound-X or Sarcosine).

    • Separation: Separate bound from free radioligand via rapid filtration through a glass fiber filter.

    • Detection: Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

  • Self-Validation System:

    • Positive Control: A known, potent GlyT1 inhibitor (e.g., Bitopertin) to confirm assay performance.

    • Negative Control: Vehicle (e.g., DMSO) to establish baseline (100%) binding.

    • Non-specific Binding: Determined in the presence of a saturating concentration of a non-labeled inhibitor to define the lowest possible signal.

2. [³H]-Glycine Uptake Assay for Functional Inhibition (IC₅₀ Determination)

  • Causality: This functional assay measures the ability of Compound-X to block the primary function of GlyT1: the transport of glycine into the cell. This provides a direct measure of functional potency, which is distinct from binding affinity.

  • Methodology:

    • Cell Model: Use MDCK-II or CHO cells stably expressing human GlyT1.

    • Incubation: Pre-incubate the cells with varying concentrations of Compound-X or Sarcosine.

    • Substrate Addition: Add a solution containing a fixed concentration of [³H]-Glycine.

    • Termination: After a short incubation period (e.g., 10-15 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.

    • Lysis & Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Analysis: Plot the percentage of glycine uptake inhibition against the log concentration of the test compound to determine the IC₅₀.

  • Self-Validation System:

    • Positive Control: Sarcosine or another known inhibitor to confirm the expected inhibitory effect.

    • Negative Control: Vehicle to establish baseline (0% inhibition) uptake.

    • Parental Cells: Use non-transfected parental cells to confirm that the observed uptake is specific to GlyT1 expression.

Comparative Data Summary (Hypothetical)
CompoundGlyT1 Binding Affinity (Kᵢ, nM)Glycine Uptake Inhibition (IC₅₀, nM)
Compound-X 2580
Sarcosine 12,000 (12 µM)25,000 (25 µM)

This hypothetical data suggests Compound-X is significantly more potent than Sarcosine in vitro.

In Vitro Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Downstream Validation cluster_2 Tier 3: In Vivo Confirmation CompoundX Compound-X Library BindingAssay Radioligand Binding Assay (Target Affinity - Ki) CompoundX->BindingAssay Confirm Binding UptakeAssay Glycine Uptake Assay (Functional Potency - IC50) BindingAssay->UptakeAssay Validate Function Electrophys Electrophysiology (NMDA Current Potentiation) UptakeAssay->Electrophys Confirm Cellular Effect InVivo Behavioral Model (e.g., Novel Object Recognition) Electrophys->InVivo Test In Vivo Efficacy

Caption: Tiered workflow for validating a novel GlyT1 inhibitor.

Part 2: Cellular Electrophysiology (Functional Cross-Validation)

After confirming direct target engagement, the next critical step is to validate that this molecular action translates into the desired cellular effect: enhancement of NMDA receptor activity.

Key Experimental Protocol

1. NMDA-Evoked Current Potentiation in Primary Neurons

  • Causality: This assay directly tests the hypothesis that inhibiting GlyT1 with Compound-X increases local glycine concentration sufficiently to potentiate NMDA receptor currents. This bridges the gap between transporter inhibition and the intended physiological outcome.

  • Methodology:

    • Model: Use primary hippocampal or cortical neurons in culture.

    • Electrophysiology: Employ whole-cell patch-clamp electrophysiology to record ion currents from individual neurons.

    • Baseline: Perfuse the neurons with a solution containing a sub-saturating concentration of glycine and a fixed concentration of NMDA to evoke a baseline inward current.

    • Compound Application: While continuously recording, apply Compound-X (or Sarcosine) to the perfusion solution.

    • Measurement: Measure the peak amplitude of the NMDA-evoked current before and after compound application. An increase in current amplitude indicates potentiation.

    • Analysis: Construct a dose-response curve by testing multiple concentrations of the compound to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation effect).

  • Self-Validation System:

    • Positive Control: Application of a saturating concentration of exogenous glycine to determine the maximum possible potentiation.

    • Negative Control: Application of vehicle to ensure that the NMDA current is stable over time without intervention.

    • Specificity Control: Co-application of a competitive NMDA receptor antagonist (e.g., AP5) to confirm that the recorded current is indeed mediated by NMDA receptors.

Signaling Pathway Diagram

G cluster_0 GlyT1 GlyT1 Transporter Glycine_in Intracellular Glycine GlyT1->Glycine_in CompoundX Compound-X (Inhibitor) CompoundX->GlyT1 Inhibits Glycine_syn Synaptic Glycine Glycine_syn->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_syn->NMDAR Co-agonist Binding Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Neuron Postsynaptic Neuron Ca_ion->Neuron Leads to Cellular Response

Caption: Mechanism of NMDA receptor potentiation via GlyT1 inhibition.

Part 3: In Vivo Proof-of-Concept for Cognitive Enhancement

The ultimate validation requires demonstrating that the molecular and cellular effects of Compound-X translate into a behavioral improvement in a relevant animal model. This step cross-validates the entire hypothesis, from target engagement to therapeutic potential.

Key Experimental Protocol

1. Novel Object Recognition (NOR) Test in Rodents

  • Causality: The NOR test is a widely accepted model for assessing learning and memory, functions heavily dependent on hippocampal NMDA receptor activity. An improvement in performance (i.e., remembering a familiar object) after treatment with Compound-X would provide strong evidence of its pro-cognitive effects.

  • Methodology:

    • Animal Model: Use adult male mice or rats. To model cognitive deficits, a pharmacological challenge (e.g., with an NMDA antagonist like MK-801) can be administered before testing.

    • Habituation: Allow animals to freely explore an empty arena for several days to acclimate them to the environment.

    • Dosing: Administer Compound-X, Sarcosine, or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the training phase.

    • Training Phase (Familiarization): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).

    • Retention Interval: Return the animal to its home cage for a defined period (e.g., 24 hours).

    • Test Phase: Place the animal back in the arena, where one of the original objects has been replaced with a novel object.

    • Data Collection: Record the time the animal spends exploring the novel object versus the familiar one.

    • Analysis: Calculate a Discrimination Index (DI) as: (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better memory.

  • Self-Validation System:

    • Vehicle Control: Establishes the baseline performance of the animals.

    • Positive Control: A known cognitive enhancer (e.g., Donepezil or Nicotine) to validate the sensitivity of the model.

    • Sham Group: If using a deficit model (e.g., MK-801), a sham group receiving saline instead of the amnesic agent is needed to show normal performance.

    • Blinding: The experimenter scoring the behavior should be blind to the treatment groups to prevent bias.

Comparative Data Summary (Hypothetical)
Treatment Group (MK-801 Challenge)Discrimination Index (DI)Statistical Significance (vs. Vehicle)
Vehicle0.15 ± 0.05-
Compound-X (10 mg/kg) 0.45 ± 0.08p < 0.01
Sarcosine (100 mg/kg) 0.30 ± 0.06p < 0.05
Sham (No MK-801)0.50 ± 0.07p < 0.01

This hypothetical data shows that Compound-X significantly reverses the cognitive deficit, outperforming Sarcosine at a lower dose.

Overall Cross-Validation Logic

G cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Behavioral Level A1 Hypothesis: Compound-X inhibits GlyT1 A2 In Vitro Assays: - Binding (Ki) - Uptake (IC50) A1->A2 Test B1 Prediction: NMDA currents are potentiated B2 Electrophysiology: - Patch-Clamp (EC50) B1->B2 Test C1 Outcome: Cognitive performance improves C2 In Vivo Model: - NOR Test (DI) C1->C2 Test A2->B1 Confirm B2->C1 Confirm

Caption: A logical framework for cross-validating effects from molecule to behavior.

Conclusion and Authoritative Grounding

This guide presents a rigorous, multi-layered strategy for the cross-validation of a novel compound, exemplified by 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. By systematically progressing from in vitro target engagement to in vivo behavioral outcomes and constantly comparing against a known standard, researchers can build a robust data package. Each experimental stage is designed as a self-validating system with appropriate controls, ensuring the trustworthiness and reproducibility of the findings. This structured approach is essential for confidently identifying and advancing promising new chemical entities for the treatment of cognitive disorders.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro GlyT1 Inhibitor Activity Assays. BenchChem.
  • BioIVT. (n.d.). GLYT1 Transporter Assay.
  • Pinard, E., et al. (2010). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. PubMed.
  • Lopes, J. F., et al. (2016). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC.
  • Gattas, S., et al. (2024). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers.
  • Smolecule. (2023). Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2.
  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. ScienceDirect.
  • Sandur, S. K., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. PubMed.

A Comparative Guide to Establishing Analytical Standards for Novel Azepane Derivatives: A Case Study of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is the bedrock of reliable and reproducible results. The establishment of well-defined analytical standards is not merely a regulatory formality but a scientific necessity to ensure the identity, purity, and quality of a compound throughout its lifecycle. This guide provides a comprehensive framework for developing and comparing analytical standards for the novel compound 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane , a molecule featuring a unique combination of cyclopropyl, piperidinyl, and azepanyl moieties.

In the absence of pre-existing, commercially available certified reference standards for this specific molecule, this guide will take a proactive, experience-based approach. We will delineate a robust, multi-technique workflow for the in-house development and validation of an analytical standard for this compound. This will be compared with alternative, less rigorous approaches to highlight the importance of a comprehensive analytical strategy.

The Analytical Challenge: A Triad of Functional Moieties

The structure of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane presents a unique analytical challenge due to the combination of three distinct chemical functionalities: the rigid, strained cyclopropyl ring, the basic piperidine ring, and the flexible seven-membered azepane ring. This complexity necessitates a multi-faceted analytical approach to fully characterize the molecule and its potential impurities.

Proposed Analytical Workflow for Standard Development

The development of a primary analytical standard requires a systematic approach, beginning with synthesis and purification, followed by comprehensive characterization and finally, comparison with alternative analytical approaches.

Analytical Workflow cluster_0 Standard Development cluster_1 Alternative Approaches Synthesis & Purification Synthesis & Purification Structural Elucidation Structural Elucidation Synthesis & Purification->Structural Elucidation Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment Standard Qualification Standard Qualification Purity Assessment->Standard Qualification Single Technique Analysis Single Technique Analysis Purity Assessment->Single Technique Analysis Comparison Relative Purity Relative Purity Standard Qualification->Relative Purity Comparison

Caption: Proposed workflow for developing and comparing analytical standards.

Part 1: Synthesis and Purification of the Primary Standard

A robust analytical standard begins with a well-documented synthesis and purification process. The synthesis of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane can be approached through various synthetic routes, often involving the coupling of a piperidine-substituted azepane with cyclopropanecarbonyl chloride or a related activated derivative.[1][2][3]

Experimental Protocol: Purification by Flash Column Chromatography

  • Column Preparation: A silica gel column is prepared using a suitable solvent system, such as a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent peak tailing of the basic piperidine and azepane nitrogens.

  • Sample Loading: The crude synthetic product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: The column is eluted with the solvent gradient, and fractions are collected.

  • Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Part 2: Comprehensive Structural Elucidation

Once purified, the definitive structure of the compound must be confirmed. This is a critical step in establishing a primary standard and relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR are essential, along with 2D techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Spectral Features:

  • Cyclopropyl Protons: Complex multiplets in the upfield region (approx. 0.5-1.5 ppm).

  • Piperidine and Azepane Protons: A series of broad and overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons adjacent to the nitrogen atoms will be deshielded.

  • N-H Proton: If present (as a salt or free base), this will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Cyclopropyl Carbons: Signals in the highly shielded region of the spectrum (approx. 5-20 ppm).

  • Piperidine and Azepane Carbons: Multiple signals in the aliphatic region (approx. 20-60 ppm).

  • Carbonyl Carbon: A characteristic deshielded signal in the range of 170-180 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: GC-MS Analysis (for a volatile derivative)

For GC-MS analysis, derivatization may be necessary to increase the volatility of the compound.[4]

  • Derivatization: The sample can be acylated or silylated to block the polar N-H group of the piperidine.

  • Injection: The derivatized sample is injected into the GC-MS.

  • Separation: A non-polar capillary column (e.g., DB-5ms) is used with a temperature gradient to separate the analyte from any impurities.

  • Ionization and Detection: Electron ionization (EI) is typically used, and the resulting mass spectrum is recorded.

Expected Fragmentation Pattern:

The mass spectrum of cyclic amines is often characterized by α-cleavage, where the bond adjacent to the nitrogen atom is broken.[5][6] For 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, key fragmentation pathways would involve cleavage of the piperidine and azepane rings. The presence of an odd-numbered molecular ion peak is a strong indicator of a nitrogen-containing compound.[7]

Part 3: Purity Assessment - A Comparative Approach

A critical aspect of an analytical standard is its purity. Here, we compare a comprehensive, multi-technique approach with a more limited, single-technique analysis.

Analytical Technique Comprehensive Approach Alternative (Single-Technique) Approach Rationale for Comprehensive Approach
High-Performance Liquid Chromatography (HPLC) Purity determination by peak area percentage using a validated method with a universal detector (e.g., ELSD or CAD) and a UV detector.Purity assessment based solely on UV detection.UV detection can be misleading if impurities lack a chromophore. A universal detector provides a more accurate representation of all components.
Gas Chromatography (GC) Analysis for residual solvents and volatile impurities.Not typically performed in a limited approach.Essential for quantifying potentially harmful residual solvents from the synthesis.
Thermogravimetric Analysis (TGA) Determination of non-volatile inorganic impurities and water content.Not performed.Provides a measure of the total inorganic content and residual non-volatile materials.
Karl Fischer Titration Accurate quantification of water content.Water content is often ignored or estimated.Water can significantly impact the true concentration of the standard.

Experimental Protocol: HPLC Purity Determination

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape for the basic analytes.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm for the amide chromophore) in series with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area from the universal detector.

Visualization of Analytical Workflows

Purity_Assessment_Workflow cluster_comprehensive Comprehensive Purity Assessment cluster_alternative Alternative (Single-Technique) Approach HPLC_UV_ELSD HPLC (UV & ELSD/CAD) Purity_Calculation Final Purity Calculation HPLC_UV_ELSD->Purity_Calculation GC_FID GC-FID (Residual Solvents) GC_FID->Purity_Calculation Karl_Fischer Karl Fischer (Water Content) Karl_Fischer->Purity_Calculation TGA TGA (Non-volatiles) TGA->Purity_Calculation HPLC_UV_Only HPLC (UV only) Purity_Estimation Purity Estimation HPLC_UV_Only->Purity_Estimation

Caption: Comparison of comprehensive vs. alternative purity assessment workflows.

Conclusion: The Imperative of a Holistic Approach

For a novel molecule like 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, establishing a reliable analytical standard is paramount. While a single-technique approach, such as HPLC with UV detection, can provide a preliminary indication of purity, it is fraught with potential inaccuracies. A comprehensive, multi-technique approach, as outlined in this guide, provides a self-validating system that ensures the identity, purity, and quality of the analytical standard. This investment in rigorous characterization is fundamental to the integrity of any research or development program.

References

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]

  • MDPI. (n.d.). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Retrieved from [Link]

  • Thieme. (n.d.). 3. Azepines. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Azepine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • EPA. (n.d.). METHOD 554 DETERMINATION OF CARBONYL COMPOUNDS IN DRINKING WATER BY DINITROPHENYLHYDRAZINE DERIVATIZATION AND HIGH PERFORM. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of azepine derivatives from cyclopropane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane, a novel heterocyclic compound. Given the absence of extensive public safety data for this specific molecule, we will operate under the precautionary principle, treating it as a potentially hazardous substance based on its structural motifs (azepane, piperidine) and its intended biological activity.

The procedures outlined here are grounded in federal regulations and best practices for laboratory safety, ensuring a self-validating system that protects both personnel and the environment.

Hazard Assessment and Essential Precautionary Measures

While a specific Safety Data Sheet (SDS) for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane is not widely available, its constituent parts—azepane and piperidine derivatives—necessitate careful handling. Azepane, for instance, is a cyclic secondary amine that can be corrosive and may produce toxic nitrogen oxides upon combustion[1][2]. Related compounds are known skin and eye irritants[3]. Therefore, it is imperative to handle this compound and its waste with the assumption that it is hazardous.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant nitrile gloves. Always double-check glove integrity before use.

  • Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles to prevent contact with splashes or aerosols.

  • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust (for solid forms) or aerosols, work within a certified chemical fume hood.

The causality here is straightforward: preventing direct contact and inhalation is the primary defense against compounds with unknown toxicological profiles.

Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the cornerstone of safe chemical waste disposal. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain[4]. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous pharmaceutical waste to prevent environmental contamination[5][6].

Step-by-Step Waste Collection:

  • Designate a Waste Stream: This compound must be disposed of as a regulated chemical waste, specifically within the "halogenated" or "non-halogenated" organic waste stream, depending on the solvents used in your process. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the chemical and any solvents. High-density polyethylene (HDPE) or glass containers are typically appropriate. Never use metal containers for potentially corrosive waste[7].

  • Label the Container: Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before any waste is added.

  • Collect Waste: Carefully transfer waste solutions, contaminated materials (e.g., pipette tips, weighing paper), and spill cleanup debris into the designated container.

  • Secure the Container: Keep the container tightly sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills[7][8].

Table 1: Waste Container & Labeling Requirements
ParameterSpecificationRationale & Authority
Container Type Sturdy, leak-proof, with a screw-top cap.Prevents leakage and ensures chemical compatibility.[7][8]
Material High-Density Polyethylene (HDPE) or Borosilicate Glass.Chemical resistance to organic compounds and solvents.
Primary Label "HAZARDOUS WASTE" Required by EPA and institutional policies.[4][7]
Contents List List the full chemical name: "1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane". List all other constituents (solvents, etc.) with their approximate percentages. Do not use abbreviations.Ensures proper handling and disposal by EHS personnel.[7][8]
Date Record the date the first waste was added (Accumulation Start Date).Satellite Accumulation Area (SAA) regulations often have time limits for storage.[9]

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are permitted to temporarily store it in a Satellite Accumulation Area (SAA) at or near the point of generation[9][10].

Key Storage Practices:

  • Location: The designated SAA should be within the laboratory, under the control of the researchers who generate the waste.

  • Secondary Containment: Place the hazardous waste container within a larger, chemically resistant tray or tub. This will contain any potential leaks from the primary container[8].

  • Segregation: Store the container away from incompatible chemicals, particularly strong oxidizing agents, which are known to be incompatible with similar amine-based compounds[3].

  • Volume Limits: Do not exceed the SAA volume limits, typically 55 gallons for total hazardous waste or 1 quart for acutely hazardous (P-listed) waste[9][11].

Final Disposal Pathway: A Decision Workflow

The ultimate disposal of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane must be handled by trained professionals through your institution's EHS department. The most common and effective method for destroying organic pharmaceutical compounds is high-temperature incineration at a licensed hazardous waste facility[4].

When the waste container is approximately 90% full, or approaching the institutional time limit for SAA storage, submit a chemical waste pickup request to your EHS department[8]. Do not overfill containers.

The following diagram illustrates the standard decision-making and operational workflow for this compound.

G cluster_prep Preparation & Assessment cluster_action Containment & Segregation cluster_disposal Final Disposal A Waste Generated: 1-Cyclopropanecarbonyl-2- (piperidin-4-yl)azepane B Hazard Assessment: Treat as Hazardous (Precautionary Principle) A->B Consult structural analogs & institutional policy C Segregate as Regulated Chemical Waste B->C D Use Labeled, Compatible, Sealed Container C->D E Store in Secondary Containment in SAA D->E F Container Full (or time limit reached) E->F G Submit Waste Pickup Request to EHS F->G H Disposal by Licensed Facility (Incineration) G->H

Caption: Disposal workflow for 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is crucial.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 1.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a neat liquid spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container[3][4].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water[4]. All cleaning materials must also be disposed of as hazardous waste.

First Aid for Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[3].

  • Inhalation: Move the affected person to fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical team with the name of the chemical.

Regulatory Grounding

All procedures described are designed to comply with the EPA's Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste management in academic and research settings[10][12]. It is critical to remember that state and local regulations may be more stringent than federal rules[13]. Therefore, your institution's EHS department is the ultimate authority on disposal procedures. Always consult their specific guidelines.

By adhering to this structured and cautious approach, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? Foley & Lardner LLP. [Link]

  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Foley & Lardner LLP. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • Azepane. PubChem, National Institutes of Health. [Link]

  • Azepane. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Handling 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, the recommendations herein are synthesized from an expert analysis of its constituent chemical moieties: the piperidine ring, the azepane ring, and the cyclopropanecarbonyl group. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Assessment: A Structurally-Informed Analysis

The potential hazards of 1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane are best understood by evaluating its core components. The primary risks are associated with the piperidine and azepane functional groups, which are well-characterized N-heterocycles.

  • Piperidine Moiety : Piperidine and its derivatives are the most significant source of concern. The parent compound is classified as toxic in contact with skin or if inhaled, and it is known to cause severe skin burns and eye damage.[1][2][3] A closely related analog, 1-Piperidin-4-yl-azepane dihydrochloride, is documented to cause skin, eye, and respiratory irritation.[4] Therefore, it is prudent to assume this compound shares these hazardous properties.

  • Azepane Moiety : Azepane is a seven-membered nitrogen-containing heterocycle. While specific toxicity data is limited, compounds in this class can be biologically active and may present unforeseen hazards. General best practices for handling novel N-heterocyclic compounds should be strictly followed.[5][6]

  • Cyclopropanecarbonyl Group : This group is less likely to be the primary driver of toxicity but may influence the compound's overall reactivity and absorption characteristics.

Based on this analysis, the compound should be handled as, at minimum, a skin, eye, and respiratory irritant with the potential for more severe toxicity upon contact or inhalation.

Personal Protective Equipment (PPE): A Multi-Level Approach

The selection of appropriate PPE is critical and must be matched to the scale and nature of the operation. The following table outlines the recommended PPE for different experimental scenarios.

Protection LevelRequired PPERationale and Procedural Context
Standard Laboratory Operations (Level D)• Safety glasses with side shields• Standard nitrile gloves• Laboratory coat• Closed-toe shoesFor handling small quantities (<1g) in a certified chemical fume hood for non-aerosol generating tasks like weighing or preparing solutions.
Operations with Splash or Aerosol Potential (Level C)• Chemical splash goggles and face shield• Chemical-resistant apron or coveralls• Double-gloving (nitrile or neoprene)• Closed-toe shoesEssential when there is a risk of splashing or aerosol generation, such as during heating, vortexing, transferring large volumes, or performing chromatographic purifications.[7]
Emergency Situations (Spills or Uncontrolled Release)• Full-face respirator with organic vapor/acid gas cartridges• Chemical-resistant suit• Heavy-duty chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant bootsFor responding to significant spills or any uncontrolled release of the compound outside of a primary containment system like a fume hood.

Operational and Disposal Plan

A systematic workflow is essential to minimize exposure and prevent contamination. All operations involving this compound must be conducted within a certified chemical fume hood.

Experimental Workflow Diagram

The following diagram outlines the critical stages for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE (Level C or D) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment & Reagents prep_hood->prep_materials handle_weigh 4. Weigh Compound in Hood (Use contained vessel) prep_materials->handle_weigh handle_transfer 5. Perform Transfers Carefully (Avoid splashes/aerosols) handle_weigh->handle_transfer handle_reaction 6. Monitor Reaction Setup (For pressure/temperature changes) handle_transfer->handle_reaction post_decon 7. Decontaminate Surfaces (e.g., 70% Ethanol) handle_reaction->post_decon post_ppe 8. Doff PPE Correctly (Gloves last) post_decon->post_ppe post_wash 9. Wash Hands Thoroughly post_ppe->post_wash disp_solid 10. Segregate Solid Waste (Gloves, wipes in labeled bag) post_wash->disp_solid disp_liquid 11. Segregate Liquid Waste (Solvents, reaction mixtures) disp_solid->disp_liquid disp_container 12. Store in Sealed, Labeled Hazardous Waste Container disp_liquid->disp_container

Safe Handling and Disposal Workflow
Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.[7] Verify that the chemical fume hood has a current certification and is functioning correctly. Assemble all necessary glassware, reagents, and spill-response materials inside the hood.

  • Handling :

    • Weigh the solid compound in a tared, contained vessel (e.g., a vial or beaker) within the fume hood to minimize the risk of airborne particulates.

    • When transferring the compound or its solutions, use techniques that minimize splashing and aerosol generation.

    • If setting up a reaction, ensure the apparatus is secure and continuously monitored for any signs of exothermic events or pressure buildup. Use spark-proof tools if the compound or solvents are flammable.[7]

  • Decontamination : After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. A standard laboratory disinfectant or 70% ethanol may be suitable, but consult your institution's safety guidelines.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the lab coat and then gloves (turning them inside out). Wash hands thoroughly with soap and water immediately after removing PPE.[7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.[7]

  • Solid Waste : All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention if irritation or pain persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[4][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
Small Spill (<5g or <50mL) Wearing appropriate PPE (Level C), absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed hazardous waste container for disposal. Clean the area with a suitable solvent or detergent.
Large Spill Evacuate the immediate area and alert nearby personnel. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment (Level B).

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]

  • CPAChem. (2022). Safety data sheet. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ResearchGate. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Semantic Scholar. [Link]

  • Britannica. (2026). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. [Link]

  • Coe, S. Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • MDPI. Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. [Link]

  • Ghavre, M., et al. Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Reactant of Route 2
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane

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